molecular formula C13H16N2O B1670396 Dianicline CAS No. 292634-27-6

Dianicline

Número de catálogo: B1670396
Número CAS: 292634-27-6
Peso molecular: 216.28 g/mol
Clave InChI: SUPRUPHAEXPGPF-QWHCGFSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dianicline has been used in trials studying the treatment of Smoking, Smoking Cessation, and Tobacco Use Cessation.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
an alpha4beta2 nicotinic receptor agonist;  may be useful as an aid in quitting smoking;  structure in first source

Propiedades

IUPAC Name

(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPRUPHAEXPGPF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870314
Record name Dianicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292634-27-6
Record name Dianicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292634-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dianicline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dianicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dianicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIANICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dianicline's Interaction with α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dianicline (SSR591813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of nicotine addiction.[1][2] Developed as a potential smoking cessation aid, its mechanism of action mirrors that of other partial agonists like varenicline and cytisine.[1][2] These agents aim to alleviate nicotine withdrawal symptoms and reduce the rewarding effects of smoking by modulating dopamine release in the brain's reward pathways.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action at the α4β2 receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its functional interactions. Although this compound's clinical development was discontinued due to unfavorable results in Phase 3 trials, understanding its pharmacological profile remains valuable for the ongoing development of nAChR-targeted therapeutics.[2][4]

Core Mechanism of Action: Partial Agonism at α4β2 Receptors

This compound's primary mechanism of action is its partial agonism at the α4β2 nAChR subtype.[1][2] This interaction has a dual effect:

  • Agonist Activity: By binding to and weakly activating α4β2 receptors, this compound elicits a moderate and sustained release of dopamine in the mesolimbic system.[3] This action is intended to mimic the effect of nicotine, thereby reducing craving and withdrawal symptoms during smoking cessation attempts.[1]

  • Antagonist Activity: In the presence of nicotine, this compound acts as a competitive antagonist.[5] By occupying the α4β2 receptor binding sites, it prevents nicotine from exerting its full agonistic effect, thus diminishing the rewarding and reinforcing properties of smoking.[1][5]

The limited clinical efficacy of this compound has been attributed to a combination of weak functional potency at α4β2 nAChRs and only moderate brain penetration.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity, functional potency, and efficacy of this compound at human α4β2 nAChRs, with comparative data for other relevant ligands.

Table 1: In Vitro Binding Affinity at Human α4β2 nAChRs

CompoundKᵢ (nM)RadioligandCell LineReference
This compound 2.1[³H]-epibatidineHEK293[1]
Varenicline0.4[³H]-epibatidineHEK293[1]
Cytisine0.1[³H]-epibatidineHEK293[1]
Nicotine6.1[³H]-epibatidineHEK293[1]

Table 2: In Vitro Functional Potency and Efficacy at Human α4β2 nAChRs

CompoundAgonist EC₅₀ (µM)Agonist Efficacy (Eₘₐₓ, % vs ACh)Desensitization IC₅₀ (nM)Experimental SystemReference
This compound 188.0 ± 0.32.8Xenopus oocytes[1]
Varenicline2.322 ± 2.50.14Xenopus oocytes[1]
Cytisine0.86.5 ± 0.20.05Xenopus oocytes[1]
Nicotine0.975 ± 1.80.12Xenopus oocytes[1]

Experimental Methodologies

The characterization of this compound's interaction with α4β2 nAChRs involves several key experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Representative Protocol:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human α4β2 nAChRs are prepared.[1]

  • Incubation: The cell membranes are incubated with a specific radioligand, such as [³H]-epibatidine, and varying concentrations of the unlabeled test compound (e.g., this compound).[1]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional properties (potency and efficacy) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.

Representative Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits.[1]

  • Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • Voltage Clamp: The membrane potential of the oocyte is held at a constant level (e.g., -70 mV) by the voltage clamp amplifier.

  • Compound Application: The test compound (e.g., this compound) is applied to the oocyte via a perfusion system at various concentrations.

  • Current Measurement: The inward current generated by the opening of the nAChR channels in response to the agonist is recorded.

  • Data Analysis: Concentration-response curves are generated by plotting the peak current response against the compound concentration. The EC₅₀ (concentration that elicits 50% of the maximal response) and Eₘₐₓ (maximal efficacy relative to a full agonist like acetylcholine) are determined from these curves.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key aspects of this compound's interaction with the α4β2 receptor and the experimental workflows used to characterize it.

Dianicline_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 This compound (Partial Agonist) cluster_2 Nicotine (Full Agonist) cluster_3 Dopaminergic Neuron a4b2 α4β2 nAChR Dopamine_Release Moderate Dopamine Release a4b2->Dopamine_Release Ion Channel Opening (Na+, Ca2+ influx) This compound This compound This compound->a4b2 Binds & Weakly Activates Nicotine Nicotine This compound->Nicotine Competes with Nicotine Nicotine->a4b2 Binds & Strongly Activates

This compound's partial agonist effect on dopamine release.

Experimental_Workflow cluster_0 Binding Affinity Determination cluster_1 Functional Potency & Efficacy Measurement A1 Prepare α4β2-expressing cell membranes A2 Incubate with [³H]-ligand and this compound A1->A2 A3 Filter and count radioactivity A2->A3 A4 Calculate Ki value A3->A4 B1 Inject α4β2 cRNA into Xenopus oocytes B2 Perform two-electrode voltage clamp B1->B2 B3 Apply this compound and measure ionic currents B2->B3 B4 Determine EC50 and Emax B3->B4 Logical_Relationship This compound This compound a4b2 α4β2 Receptor This compound->a4b2 Binds to Partial_Agonism Partial Agonism a4b2->Partial_Agonism Results in Dopamine_Modulation Dopamine Modulation Partial_Agonism->Dopamine_Modulation Leads to Clinical_Effect Smoking Cessation Effect (Reduced Craving & Reward) Dopamine_Modulation->Clinical_Effect Aims to produce

References

The Role of Dianicline in Neurological Disorder Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dianicline (SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) that was primarily investigated for its potential as a smoking cessation aid. Although its development was discontinued due to a lack of superior efficacy compared to existing therapies, its well-defined pharmacological profile and selective mechanism of action make it a valuable research tool for elucidating the role of the α4β2 nAChR in various neurological processes and disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies. The potential applications of this compound in research for neurological conditions such as nicotine addiction, and theoretically in cognitive disorders and other neuropsychiatric conditions, are also discussed.

Introduction

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the central nervous system and plays a crucial role in a variety of cognitive functions, including learning, memory, and attention.[1] Its dysfunction has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine dependence.[1] this compound, as a selective partial agonist for this receptor, offers a means to modulate its activity and study its downstream effects. While its clinical development for smoking cessation was halted, the data generated from its preclinical and clinical studies provide valuable insights for researchers.

Mechanism of Action

This compound acts as a partial agonist at the α4β2 nAChR.[2] This means it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[1][3] This dual action is key to its therapeutic hypothesis in smoking cessation: by providing a moderate and sustained level of α4β2 nAChR stimulation, it is thought to alleviate nicotine withdrawal symptoms, while its presence at the receptor binding site competitively inhibits the binding of nicotine from tobacco smoke, thereby reducing the rewarding effects of smoking.[4][5]

Signaling Pathways

The activation of α4β2 nAChRs by agonists like this compound can trigger both ionotropic and metabotropic signaling cascades. The canonical pathway involves the opening of the ion channel, leading to cation influx and neuronal depolarization. However, evidence also points to metabotropic, or non-canonical, signaling that is independent of ion flux.

G This compound This compound a4b2_nAChR α4β2 nAChR This compound->a4b2_nAChR binds & partially activates Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx) a4b2_nAChR->Ion_Channel ionotropic Metabotropic_Signaling Metabotropic Signaling a4b2_nAChR->Metabotropic_Signaling metabotropic Depolarization Neuronal Depolarization Ion_Channel->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release PI3K_Akt PI3K/Akt Pathway Metabotropic_Signaling->PI3K_Akt ERK ERK Pathway Metabotropic_Signaling->ERK Neuroprotection Neuroprotection & Synaptic Plasticity PI3K_Akt->Neuroprotection ERK->Neuroprotection

Figure 1: Simplified signaling pathways of this compound via the α4β2 nAChR.

Preclinical Data

In Vitro Pharmacology

This compound's affinity for various nAChR subtypes and its functional activity at the human α4β2 nAChR have been characterized in several studies.

Table 1: In Vitro Binding Affinities and Functional Activity of this compound

ParameterValueReceptor SubtypeReference
Binding Affinity (Ki, nM)
105human α4β2[6]
Functional Activity
Efficacy (Emax)~19% of Acetylcholine's responsehuman α4β2[7]
Potency (EC50)18 µMhuman α4β2[8]
In Vivo Pharmacology

Preclinical studies in rodents have demonstrated this compound's effects on neurotransmitter systems and its behavioral pharmacology.

Table 2: In Vivo Pharmacological Effects of this compound in Rats

ModelEffectDoseReference
Microdialysis Increased dopamine release in the nucleus accumbens shell30 mg/kg i.p.[6]
Drug Discrimination Generalized to nicotine and amphetamine10-20 mg/kg i.p.[6]
Nicotine Self-Administration Reduced intravenous nicotine self-administration20 mg/kg i.p.[6]
Nicotine Withdrawal Prevented mecamylamine-precipitated withdrawal signs10 mg/kg i.p.[6]
Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into this compound's absorption, distribution, and brain penetration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg p.o.)

ParameterValueReference
Unbound Plasma AUC0-6h 448 h·ng/mL[9]
Brain-to-Plasma Ratio Moderate[9]

Clinical Data

This compound's clinical development focused on smoking cessation. A major Phase II randomized, double-blind, placebo-controlled trial evaluated its efficacy and safety.

Table 4: Key Outcomes of a Phase II Clinical Trial of this compound for Smoking Cessation

OutcomeThis compound (n=300)Placebo (n=302)p-valueReference
Continuous Abstinence Rate (Weeks 4-7) 24.0%20.5%0.307[10]
Continuous Abstinence Rate (Weeks 4-26) 16.7%13.9%0.366[10]
Craving Reduction (at 7 weeks) Significantly reduced-0.0175[10]
Nicotine Withdrawal Symptoms (first 3 weeks) Significantly lower-Not reported[10]

While this compound showed a trend towards increased abstinence rates and did reduce craving and withdrawal symptoms, the primary endpoints were not met, leading to the discontinuation of its development.[10]

Experimental Protocols

The following are summaries of the methodologies used in key studies of this compound. For full details, please refer to the cited publications.

In Vitro Binding Affinity Assay (Summarized from Rollema et al., 2008)
  • Objective: To determine the binding affinity of this compound to various nAChR subtypes.

  • Methodology:

    • Receptor Preparation: Membranes from HEK293 cells expressing human nAChR subtypes (e.g., α4β2, α3β4) or from Torpedo electroplax (for α1β1δγ) were used.

    • Radioligand Binding: Assays were performed using [3H]-epibatidine for heteromeric nAChRs and [125I]-α-bungarotoxin for α7 and muscle-type nAChRs.

    • Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound.

    • Detection: Bound radioactivity was measured using liquid scintillation counting.

    • Data Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

In Vitro Functional Activity Assay (Summarized from Rollema et al., 2008)
  • Objective: To assess the functional potency and efficacy of this compound at human α4β2 nAChRs.

  • Methodology:

    • Receptor Expression: Human α4 and β2 nAChR subunit cRNAs were injected into Xenopus laevis oocytes.

    • Two-Electrode Voltage Clamp: Oocytes were voltage-clamped, and currents were recorded in response to the application of acetylcholine (ACh) and this compound at various concentrations.

    • Data Analysis: Concentration-response curves were generated to determine EC50 (potency) and Emax (efficacy) relative to the maximal response induced by ACh.

In Vivo Microdialysis for Dopamine Release (Summarized from Cohen et al., 2003)
  • Objective: To measure the effect of this compound on extracellular dopamine levels in the rat nucleus accumbens.

  • Methodology:

    • Animal Preparation: Rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the nucleus accumbens shell.

    • Microdialysis: After a recovery period, the probe was perfused with artificial cerebrospinal fluid, and dialysate samples were collected at regular intervals.

    • Drug Administration: this compound or vehicle was administered intraperitoneally.

    • Dopamine Analysis: Dopamine concentrations in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Dopamine levels were expressed as a percentage of the baseline pre-injection levels.

G Animal_Prep Animal Preparation (Rat with implanted microdialysis probe) Baseline Baseline Sample Collection (Pre-drug administration) Animal_Prep->Baseline Drug_Admin This compound Administration (e.g., 30 mg/kg i.p.) Baseline->Drug_Admin Post_Drug_Sampling Post-Drug Sample Collection (Timed intervals) Drug_Admin->Post_Drug_Sampling HPLC_ED HPLC-ED Analysis (Quantification of Dopamine) Post_Drug_Sampling->HPLC_ED Data_Analysis Data Analysis (% change from baseline) HPLC_ED->Data_Analysis

Figure 2: Generalized experimental workflow for in vivo microdialysis.
Clinical Trial for Smoking Cessation (Summarized from Tonstad et al., 2011)

  • Objective: To evaluate the efficacy and safety of this compound as an aid for smoking cessation.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 602 generally healthy adult smokers.

  • Intervention: Participants were randomized to receive either this compound or a placebo for 7 weeks.

  • Follow-up: A 19-week off-drug follow-up period.

  • Primary Outcome: Carbon monoxide and cotinine-confirmed continuous abstinence from smoking during weeks 4-7.

  • Secondary Outcomes: Continuous abstinence during weeks 4-26, craving (Brief Questionnaire on Smoking Urges), and nicotine withdrawal symptoms (Hughes and Hatsukami Minnesota Withdrawal Scale).

Role in Neurological Disorder Research

While this compound's clinical journey ended, its utility as a research tool remains.

  • Nicotine Addiction: The preclinical and clinical data for this compound contribute to our understanding of the role of α4β2 nAChRs in nicotine dependence and withdrawal. It can be used in further preclinical studies to dissect the specific contributions of partial agonism at this receptor to addiction-related behaviors.

  • Cognitive Disorders: Given the involvement of α4β2 nAChRs in cognitive processes, this compound could be used in animal models of cognitive impairment, such as those for Alzheimer's disease or schizophrenia, to explore the therapeutic potential of modulating this receptor. Its known pharmacokinetic and pharmacodynamic profile provides a solid baseline for such investigations.

  • Neuroprotection: The activation of α4β2 nAChRs has been linked to neuroprotective signaling pathways, such as the PI3K-Akt pathway.[11] this compound could be employed in in vitro and in vivo models of neurodegeneration to study these pathways and the potential for α4β2 partial agonists to confer neuroprotection.

  • Comparative Pharmacology: this compound serves as an important comparator for the development of new nAChR ligands. Its profile of moderate brain penetration and weaker functional potency, which likely contributed to its clinical trial outcome, provides a benchmark for optimizing these properties in novel compounds.[9]

Conclusion

This compound, a selective α4β2 nAChR partial agonist, represents a well-characterized pharmacological tool. Despite its discontinuation for clinical use in smoking cessation, the wealth of available data on its mechanism of action, pharmacology, and clinical effects makes it a valuable compound for researchers investigating the role of the α4β2 nAChR in the pathophysiology of various neurological disorders. Future research utilizing this compound could provide deeper insights into the therapeutic potential of targeting this critical neuronal receptor.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dianicline

Author: BenchChem Technical Support Team. Date: December 2025

Dianicline (also known as SSR-591,813) is a subtype-selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] Developed by Sanofi-Aventis, it was investigated primarily as a potential aid for smoking cessation.[1] Although drug development was discontinued after Phase III trials reported unfavorable results, the molecule remains a significant subject of study for researchers in neuropharmacology and medicinal chemistry.[1] This guide provides a detailed overview of its chemical properties, a proposed synthesis pathway, and relevant experimental protocols.

Chemical Properties of this compound

This compound is a complex heterocyclic compound with a molecular structure designed to interact specifically with nAChRs in the brain.[1][3] Its physicochemical properties are crucial for its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier.[3][4]

PropertyValueReference
IUPAC Name (5aS,8S,10aR)-5a,6,9,10-Tetrahydro-7H,11H-8,10a-methanopyrido[2',3':5,6]pyrano[2,3-d]azepine[1]
CAS Number 292634-27-6[1]
Molecular Formula C₁₃H₁₆N₂O[1][5]
Molecular Weight 216.28 g/mol [1][5][6]
Elemental Analysis C: 72.19%, H: 7.46%, N: 12.95%, O: 7.40%[2]
Solubility DMSO: 25 mg/mL (115.59 mM) (Sonication recommended)[6]
InChI Key SUPRUPHAEXPGPF-QWHCGFSZSA-N[1][5]
SMILES C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4[1]
Proposed Synthesis Pathway

While the precise, proprietary synthesis route for this compound developed by Sanofi-Aventis is not publicly detailed, a plausible pathway can be proposed based on established synthetic methodologies for related azabicyclic scaffolds.[7][8][9] The core of the molecule is a rigid 1-azabicyclo[3.2.1]octane system, which is a common motif in nicotinic receptor ligands.[10] The synthesis would likely involve the construction of this bicyclic amine followed by its annulation with a pyridyl ether component.

A key step would be an intramolecular cyclization to form the characteristic bridged bicyclic system. This could be achieved through various methods, such as an intramolecular Sₙ2 reaction or a reductive amination of a suitable keto-amine precursor.[7]

G cluster_0 Core Scaffold Synthesis cluster_1 Final Assembly A Cyclopentanone Derivative B Key Keto-Amine Intermediate A->B Multi-step synthesis C 1-Azabicyclo[3.2.1]octane Core B->C Reductive Amination (e.g., NaBH(OAc)₃) E This compound C->E Nucleophilic Aromatic Substitution (SNAr) D 2-Chloro-3-hydroxypyridine D->E

Caption: Proposed synthetic route for this compound.

Mechanism of Action: α4β2 nAChR Signaling Pathway

This compound functions as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[11][12] This dual mechanism is central to its intended therapeutic effect for smoking cessation.[4][13]

  • Agonist Activity : By partially stimulating the α4β2 nAChR, this compound mimics the effect of nicotine, leading to a moderate and sustained release of dopamine. This action is intended to alleviate nicotine withdrawal symptoms and cravings.[12][14]

  • Antagonist Activity : In the presence of nicotine (from smoking), this compound competes for the same binding site on the receptor.[14] Because it has a lower intrinsic efficacy than nicotine, it blocks nicotine from binding and eliciting its full, rewarding effect, thereby reducing the satisfaction derived from smoking.[13]

The limited clinical efficacy of this compound may be attributed to a combination of weak functional potency and only moderate brain penetration compared to other agents like varenicline.[3][4]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron nAChR α4β2 nAChR Dopamine Dopamine Release nAChR->Dopamine Ion Channel Opening (Ca²⁺, Na⁺ influx) Nicotine Nicotine (Full Agonist) Nicotine->nAChR High Efficacy Stimulation This compound This compound (Partial Agonist) This compound->nAChR Low Efficacy Stimulation & Competitive Blockade Reward Reward & Reinforcement Dopamine->Reward

Caption: this compound's partial agonist activity at the α4β2 nAChR.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not available in the public domain. However, based on the proposed pathway, the following section outlines a generalized protocol for a key reaction step and a standard analytical method for product characterization.

Protocol 1: Reductive Amination for Azabicyclo[3.2.1]octane Core Synthesis

This protocol describes a general procedure for the intramolecular reductive amination of a keto-amine precursor to form a bicyclic amine core, a crucial step in the synthesis of this compound and related compounds.

Materials:

  • Keto-amine precursor

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the keto-amine precursor (1.0 eq) in anhydrous DCE or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. A catalytic amount of acetic acid may be added if the reaction is sluggish.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, the azabicyclo[3.2.1]octane core, can be purified by column chromatography on silica gel.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for assessing the purity of the final this compound product, adapted from established methods for similar small molecule pharmaceuticals.[15]

Instrumentation & Materials:

  • HPLC system with a PDA or UV detector (e.g., Agilent 1260)[15]

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size)[15]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water

  • Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile

  • This compound sample, dissolved in a suitable solvent (e.g., DMSO or mobile phase)

  • Autosampler vials

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25-30°C).[15]

  • Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run: Inject a standard volume (e.g., 10 µL) of the prepared sample. Run a gradient elution program. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Data Acquisition: Set the detector to monitor at a suitable wavelength for this compound (e.g., 210 nm or based on UV-Vis scan).[15]

  • Data Analysis: Integrate the chromatogram to determine the peak area of this compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

G A Prepare Mobile Phases (A: aq. TFA, B: ACN/TFA) B Equilibrate HPLC System & C18 Column A->B C Prepare this compound Sample (~0.1 mg/mL), Filter B->C D Inject Sample (10 µL) C->D E Run Gradient Elution (5-95% B over 20 min) D->E F Detect at 210 nm E->F G Integrate Peaks & Calculate % Purity F->G

Caption: Experimental workflow for HPLC purity analysis.

References

The In Vitro Binding Affinity of Dianicline to Nicotinic Acetylcholine Receptor (nAChR) Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Dianicline for various nicotinic acetylcholine receptor (nAChR) subtypes. This compound (SSR-591813) is a selective partial agonist at the α4β2 nAChR subtype and has been investigated for its potential as a smoking cessation aid.[1][2] This document summarizes the available quantitative binding data, details the experimental methodologies used to obtain this data, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity of this compound

The in vitro binding affinity of this compound for several nAChR subtypes has been characterized primarily through radioligand binding assays. The data presented below is crucial for understanding the selectivity and potency of this compound at its primary target and other nAChR subtypes.

nAChR SubtypeRadioligandCell Line/TissueKᵢ (nM)Reference
α4β2 [³H]-EpibatidineHEK293 cells1.1[3]
α3β4 [³H]-EpibatidineHEK293 cells130[3]
α6/α4β4 [³H]-EpibatidineHEK293 cells18[3]
α7 [¹²⁵I]-α-BungarotoxinIMR32 cells>10,000[3]
α1β1γδ [¹²⁵I]-α-BungarotoxinTorpedo electroplax membrane>10,000[3]

Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand (this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for nAChR subtypes is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited.

Materials and Reagents
  • Receptor Source:

    • Human embryonic kidney (HEK293) cells stably expressing the desired human nAChR subtypes (e.g., α4β2, α3β4, α2β2, α2β4, α3β2, α4β4).

    • IMR-32 cells, a human neuroblastoma cell line endogenously expressing α7 nAChRs.

    • Torpedo electroplax membranes for muscle-type (α1β1γδ) nAChRs.

  • Radioligands:

    • [³H]-Epibatidine for labeling high-affinity neuronal nAChRs (e.g., α4β2, α3β4).

    • [¹²⁵I]-α-Bungarotoxin for labeling α7 and muscle-type nAChRs.

    • [³H]-Cytisine can also be utilized for α4β2 nAChRs.[4]

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand, such as nicotine (e.g., 10-300 µM), to determine the amount of non-specific binding of the radioligand.[5]

  • Equipment:

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/C), often pre-soaked in a solution like 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.

    • Cell harvester for rapid filtration.

    • Liquid scintillation counter or a gamma counter, depending on the radioisotope used.

Procedure
  • Membrane Preparation:

    • Cells expressing the target nAChR subtype are harvested and homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in fresh assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup (Competitive Binding):

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Receptor membrane preparation, a fixed concentration of the radioligand, and assay buffer.

      • Non-specific Binding: Receptor membrane preparation, the radioligand, and a saturating concentration of a non-labeled competitor (e.g., nicotine).

      • Competition Binding: Receptor membrane preparation, the radioligand, and serial dilutions of this compound.

  • Incubation:

    • The plate is incubated for a sufficient time to allow the binding to reach equilibrium. The incubation time and temperature can vary depending on the receptor subtype and radioligand (e.g., 2-4 hours at room temperature).

  • Filtration:

    • The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

Data Analysis
  • Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding from the total binding.

  • Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the this compound concentration.

  • Determine IC₅₀: A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kᴅ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, including Na⁺ and Ca²⁺. The specific downstream pathways can vary depending on the nAChR subtype and the cellular context.

nAChR-Mediated Calcium Signaling

A primary consequence of nAChR activation is an increase in intracellular calcium concentration ([Ca²⁺]i). This occurs through two main mechanisms:

  • Direct Ca²⁺ Influx: The nAChR channel itself is permeable to Ca²⁺.[6][7]

  • Indirect Ca²⁺ Influx: The initial influx of Na⁺ and Ca²⁺ leads to membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs), resulting in a further increase in intracellular Ca²⁺.[6][7]

This elevation in [Ca²⁺]i acts as a second messenger, activating a variety of downstream signaling molecules.

nAChR_Calcium_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound nAChR nAChR This compound->nAChR Binds Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Direct Influx Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx VGCC VGCC VGCC->Ca2_influx Indirect Influx Downstream Downstream Signaling Ca2_influx->Downstream Activates Depolarization->VGCC Activates

nAChR-mediated calcium influx pathway.
PI3K/Akt Signaling Pathway

A key downstream pathway activated by nAChR-mediated Ca²⁺ signaling, particularly through α7 and α4β2 subtypes, is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][8] This pathway is crucial for cell survival, proliferation, and synaptic plasticity.

PI3K_Akt_Pathway nAChR_Activation nAChR Activation (e.g., α4β2, α7) Ca2_Signal Ca²⁺ Signaling nAChR_Activation->Ca2_Signal PI3K PI3K Ca2_Signal->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (e.g., Survival, Proliferation) Downstream_Effectors->Cellular_Responses Regulates

Simplified nAChR-PI3K/Akt signaling cascade.
Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is a critical component of understanding how the binding affinity data is generated.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution This compound Serial Dilution Compound_Dilution->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Radioactivity Quantification Filtration->Counting Curve_Fitting Competition Curve Generation Counting->Curve_Fitting IC50_Determination IC₅₀ Determination Curve_Fitting->IC50_Determination Ki_Calculation Kᵢ Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Workflow of a competitive radioligand binding assay.

References

Dianicline (SSR-591,813): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dianicline (SSR-591,813) is a novel small molecule that was developed by Sanofi-Aventis as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] It was investigated primarily as a therapeutic aid for smoking cessation.[1] this compound demonstrated high affinity and selectivity for the α4β2 nAChR subtype and exhibited a pharmacological profile with partial agonist activity, positioning it as a potential alternative to other smoking cessation agents like varenicline and cytisine.[3] Preclinical studies in animal models showed that this compound could mimic the effects of nicotine by stimulating dopamine release in the nucleus accumbens, albeit with lower efficacy than nicotine, and could also antagonize nicotine's effects.[4] Despite promising preclinical and early clinical findings, this compound's development was discontinued after Phase III clinical trials reported unfavorable results, failing to demonstrate superior efficacy compared to placebo in long-term smoking abstinence.[1][5] This technical guide provides a comprehensive overview of the original discovery and development of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction

Nicotine dependence, the primary driver of tobacco use, is a complex neurological disorder mediated principally by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs) in the brain. The α4β2 subtype of nAChRs is the most abundant high-affinity nicotine binding site in the central nervous system and is critically involved in the reinforcing and addictive properties of nicotine. The development of partial agonists for the α4β2 nAChR has been a key strategy in smoking cessation therapy. These compounds are designed to provide a moderate and sustained level of receptor stimulation to alleviate withdrawal symptoms and craving, while simultaneously blocking the reinforcing effects of nicotine from tobacco smoke.

This compound (SSR-591,813) emerged from a drug discovery program at Sanofi-Aventis aimed at identifying novel α4β2 nAChR partial agonists.[1] Structurally distinct from cytisine and varenicline, this compound was designed to offer an improved side-effect profile while retaining the therapeutic benefits of this drug class. This document will detail the scientific journey of this compound, from its initial characterization to its clinical evaluation.

Mechanism of Action

This compound functions as a selective partial agonist at the α4β2 nicotinic acetylcholine receptor.[1] Its mechanism of action is twofold:

  • Agonist Activity: By binding to and partially activating the α4β2 nAChRs, this compound mimics the effect of nicotine, leading to a moderate release of dopamine in the mesolimbic pathway. This action is believed to alleviate the symptoms of nicotine withdrawal and reduce the urge to smoke.

  • Antagonist Activity: In the presence of nicotine (from smoking), this compound occupies the α4β2 nAChRs, thereby preventing nicotine from binding and exerting its full reinforcing effects. This competitive antagonism is intended to reduce the rewarding experience of smoking, thus aiding in cessation efforts.

Electrophysiological studies confirmed that this compound is a partial agonist at the human α4β2 nAChR, with an intrinsic activity of 19% compared to the full agonist 1,1-dimethyl-4-phenyl-piperazinium (DMPP).[4]

Signaling Pathway

The binding of this compound to the α4β2 nAChR, a ligand-gated ion channel, induces a conformational change that opens the channel, allowing the influx of cations, primarily Na+ and Ca2+.[6] This influx leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. The rise in intracellular calcium triggers the release of neurotransmitters, most notably dopamine in reward-related brain regions.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Dopamine_Vesicles Dopamine Vesicles Ca_Influx->Dopamine_Vesicles Triggers Dopamine_Release Dopamine Release Dopamine_Vesicles->Dopamine_Release Leads to Dopamine Dopamine Dopamine_Release->Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Initiates

This compound's mechanism of action at the presynaptic terminal.

Quantitative Data Summary

In Vitro Binding Affinities

The binding affinity of this compound for various nAChR subtypes was determined using radioligand binding assays.

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
α4β2Human[3H]cytisine36[4]
α4β2Rat[3H]cytisine107[4]
α3β4HumanNot Specified>1000[4]
α3β2HumanNot Specified116[4]
α7RatNot Specified>6000[4]
α1β1δγRatNot Specified>6000[4]
In Vitro Functional Activity

The functional potency and efficacy of this compound were assessed in electrophysiological studies.

Receptor SubtypeAgonistEC50 (µM)Intrinsic Activity (%)Reference
Human α4β2This compound1.319[4]
Preclinical Pharmacokinetics in Rats

Pharmacokinetic parameters of this compound were determined in rats following intravenous (i.v.) and oral (p.o.) administration.

Parameteri.v. (1 mg/kg)p.o. (1 mg/kg)Reference
Tmax (h)-0.5[3]
Cmax (ng/mL)-Not Specified
AUC (ng·h/mL)Not SpecifiedNot Specified
t1/2 (h)0.95Not Specified[3]
CL (mL/min/kg)66-[3]
Vd (L/kg)3.8-[3]
Bioavailability (%)-Complete[3]
Clinical Trial Efficacy for Smoking Cessation

The efficacy of this compound as an aid for smoking cessation was evaluated in a randomized, double-blind, placebo-controlled clinical trial.

OutcomeThis compound (40 mg b.i.d.)PlaceboOdds Ratio (95% CI)p-valueReference
Continuous Abstinence (Weeks 4-7)24.0%20.5%1.22 (0.83-1.80)0.307[5]
Continuous Abstinence (Weeks 4-26)16.7%13.9%1.24 (0.79-1.93)0.366[5]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.

General Protocol (adapted from descriptions in[4]):

  • Membrane Preparation: Membranes from cells stably expressing the human nAChR subtypes (e.g., HEK293 cells) or from rat brain tissue are prepared by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added:

    • Membrane preparation

    • A fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 receptors).

    • Varying concentrations of this compound or a reference compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand and is subtracted from the total binding to obtain specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

General Protocol (adapted from descriptions in[4]):

  • Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens. The animals are allowed to recover from surgery.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.

  • Drug Administration: this compound is administered to the animals (e.g., via intraperitoneal injection).

  • Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The dopamine concentrations in the post-drug samples are expressed as a percentage of the baseline levels and are analyzed to determine the effect of this compound on dopamine release.

Drug Discovery and Development Workflow

The development of this compound followed a typical pharmaceutical pipeline for a novel chemical entity.

This compound Development Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Outcome Target_ID Target Identification (α4β2 nAChR) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Characterization (Binding & Functional Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Preclinical Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) Tox->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase_II->Phase_III Discontinuation Development Discontinued (Unfavorable Phase III Results) Phase_III->Discontinuation

The discovery and development pipeline for this compound.

Conclusion

This compound (SSR-591,813) represents a well-characterized α4β2 nicotinic acetylcholine receptor partial agonist that progressed through a comprehensive preclinical and clinical development program for smoking cessation. Its discovery was based on a sound pharmacological rationale, and initial studies demonstrated a promising profile. However, the ultimate failure to show significant long-term efficacy in Phase III trials led to the discontinuation of its development.[1] The story of this compound underscores the challenges in translating promising preclinical and early clinical data into successful therapeutic outcomes, particularly in the complex field of addiction medicine. The data and methodologies presented in this guide offer valuable insights for researchers and professionals involved in the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

The Effect of Dianicline on Mesolimbic Dopamine Turnover: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of Dianicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), on the mesolimbic dopamine system. The focus is on its modulation of dopamine turnover, a critical mechanism for its potential therapeutic applications, particularly in smoking cessation. This document synthesizes quantitative data from preclinical studies, details common experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.

Introduction: this compound and the Mesolimbic Dopamine System

The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a crucial neural circuit involved in reward, motivation, and addiction.[1] Dopamine (DA) is the primary neurotransmitter in this system. Addictive substances, such as nicotine, exert their reinforcing effects by increasing the firing rate of VTA dopamine neurons, leading to elevated dopamine release in the NAc.[1][2]

Nicotine's effects are primarily mediated by its action as an agonist at nAChRs. The α4β2 subtype is of particular importance as it is highly expressed in the VTA and plays a key role in mediating the reinforcing properties of nicotine.[1][3] this compound, like the well-known smoking cessation aid varenicline, is a partial agonist at these α4β2 nAChRs.[4][5] This dual mechanism of action is central to its therapeutic rationale:

  • Agonist Action: As an agonist, this compound provides a moderate and sustained stimulation of α4β2 nAChRs, leading to an increase in mesolimbic dopamine levels. This action is hypothesized to alleviate nicotine withdrawal symptoms and cravings, which are associated with the low dopamine state that occurs during abstinence.[3][6]

  • Antagonist Action: By occupying the α4β2 nAChRs, this compound competitively inhibits the binding of nicotine.[6] This blockade attenuates the surge in dopamine release that occurs when a person smokes, thereby reducing the rewarding and reinforcing effects of nicotine.[6][7]

Understanding the precise quantitative effects of this compound on dopamine turnover—the rate at which dopamine is synthesized, released, and metabolized—is essential for evaluating its clinical potential.

Quantitative Analysis of this compound's Effect on Dopamine Turnover

The impact of this compound on mesolimbic dopamine turnover has been quantified in preclinical models, typically by measuring the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens.[8][9] The ratio of metabolites to dopamine (e.g., DOPAC/DA) serves as an index of dopamine turnover.[9]

A key study compared the effects of this compound with other α4β2 nAChR partial agonists on dopamine turnover in the rat nucleus accumbens one hour after subcutaneous administration. The results are summarized below.

CompoundDose (μmol/kg, s.c.)% of Vehicle Control (mean ± SEM)
DOPAC/DA Ratio
This compound 10114 ± 4
30126 ± 6
Varenicline 1134 ± 5
3155 ± 6
(-)-Nicotine 3179 ± 11
(-)-Cytisine 3111 ± 5
10120 ± 6
Statistically significant increase compared to vehicle control (p < 0.05).
(Data synthesized from Rollema et al., British Journal of Pharmacology, 2010)

These data indicate that this compound produces a modest, dose-dependent increase in dopamine turnover in the nucleus accumbens. Its effect is less pronounced than that of the full agonist nicotine or the highly efficacious partial agonist varenicline at the doses tested.

Core Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in the Mesolimbic System

This compound exerts its effects by directly binding to α4β2 nAChRs located on the soma and dendrites of dopamine neurons in the VTA. As a partial agonist, it causes a conformational change in the receptor's ion channel, allowing for an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization, an increase in the neuron's firing rate, and subsequent release of dopamine from axon terminals into the synaptic cleft within the nucleus accumbens.

Dianicline_Signaling_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron Dopamine Neuron (Soma) DA_Terminal Dopamine Terminal VTA_Neuron->DA_Terminal Action Potential Propagation nAChR α4β2 nAChR Dopamine Dopamine (DA) DA_Terminal->Dopamine Exocytosis Postsynaptic_Neuron Postsynaptic Neuron (e.g., Medium Spiny Neuron) This compound This compound This compound->nAChR Binds (Partial Agonist) nAChR->VTA_Neuron Depolarization (Cation Influx) Dopamine->Postsynaptic_Neuron Activates D2/D1 Receptors

Caption: this compound's partial agonism on VTA α4β2 nAChRs increases dopamine release in the NAc.

Experimental Workflow: In Vivo Microdialysis

The quantitative data presented in this guide are typically acquired through in vivo microdialysis studies in conscious, freely moving rodents.[10][11][12] This technique allows for the continuous sampling of extracellular neurochemicals from specific brain regions.

Microdialysis_Workflow cluster_prep Phase 1: Animal Preparation cluster_exp Phase 2: Microdialysis Experiment cluster_analysis Phase 3: Analysis & Data Interpretation A1 Animal Model Selection (e.g., Sprague-Dawley Rat) A2 Stereotaxic Surgery: Implant Guide Cannula (Target: Nucleus Accumbens) A1->A2 A3 Post-Operative Recovery (Typically 5-7 days) A2->A3 B1 Insert Microdialysis Probe into Guide Cannula A3->B1 Begin Experiment B2 Perfuse with aCSF (Artificial Cerebrospinal Fluid) B1->B2 B3 Collect Baseline Samples (e.g., 3-4 samples) B2->B3 B4 Administer this compound (e.g., s.c. injection) B3->B4 B5 Collect Post-Injection Samples (e.g., every 20 min for 2-3 hours) B4->B5 C1 Analyze Dialysate Samples (HPLC-ECD for DA, DOPAC, HVA) B5->C1 Analyze Samples C2 Quantify Neurotransmitter Concentrations C1->C2 C3 Calculate % Change from Baseline and DOPAC/DA Ratio C2->C3 C4 Statistical Analysis (e.g., ANOVA) C3->C4

References

Preclinical Pharmacokinetic Profile of Dianicline in Rats: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic data of Dianicline, a partial agonist of α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), in rats. The information presented herein is crucial for understanding the absorption, distribution, and elimination characteristics of this compound in a key preclinical species, informing its potential development as a therapeutic agent.

Pharmacokinetic Parameters

This compound has been evaluated in male rats following both intravenous (i.v.) and oral (p.o.) administration. The key pharmacokinetic parameters are summarized in the tables below.

Intravenous Administration

Following a 1 mg/kg intravenous dose, this compound exhibited a high plasma clearance and a moderate volume of distribution.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats (1 mg/kg)

ParameterValue (Mean ± SD)Unit
Plasma Clearance (CL)66.0 ± 10.0mL·min⁻¹·kg⁻¹
Volume of Distribution (Vd)3.8 ± 1.2L·kg⁻¹
Half-life (t½)0.95 ± 0.15h
AUC₀-∞253 ± 38h·ng·mL⁻¹

Data from Coe et al., 2010.[1]

Oral Administration

After a 1 mg/kg oral dose, this compound was rapidly absorbed, reaching maximum plasma concentrations within half an hour, and demonstrated excellent oral bioavailability.

Table 2: Oral Pharmacokinetic Parameters of this compound in Rats (1 mg/kg)

ParameterValue (Mean ± SD)Unit
Maximum Plasma Concentration (Cmax)260 ± 45ng·mL⁻¹
Time to Cmax (Tmax)0.50 ± 0.15h
AUC₀-∞253 ± 38h·ng·mL⁻¹
Bioavailability (F)1.00-

Data from Coe et al., 2010.[1]

Experimental Protocols

The pharmacokinetic data presented above were generated from studies conducted in male rats.

Pharmacokinetic Study Protocol

A study was conducted to determine the plasma pharmacokinetics of this compound.

G cluster_0 Animal Model and Dosing cluster_1 Sample Collection cluster_2 Sample Processing and Analysis A Male Rats C 1 mg/kg Intravenous (i.v.) A->C administered D 1 mg/kg Oral (p.o.) A->D administered B This compound in Saline B->C formulation B->D formulation E Blood Samples Collected via Jugular Vein Catheter C->E D->E F Timepoints: 0.083, 0.167, 0.5, 1, 2, 4, and 7 h post-dose E->F G Centrifugation to Obtain Plasma F->G H Plasma Stored at -20°C G->H I Pharmacokinetic Analysis H->I

Pharmacokinetic Study Workflow
Brain Disposition Study Protocol

To assess brain penetration, a separate study was conducted in male rats.

G cluster_0 Animal Model and Dosing cluster_1 Sample Collection cluster_2 Sample Processing A Male Rats C 1 mg/kg Oral (p.o.) A->C administered B This compound B->C formulation D Sacrifice by CO₂ Inhalation C->D E Timepoints: 0.5, 1.5, 3, and 6 h post-dose D->E F Whole Blood Collected (Cardiac Puncture) E->F G Brain Tissue Collected E->G H Blood Centrifuged to Obtain Plasma F->H I Brain Homogenized G->I

Brain Disposition Study Workflow

Metabolism and Excretion

Detailed studies on the metabolism and excretion of this compound in rats are not publicly available. However, the high plasma clearance of this compound, which approximates rat hepatic blood flow, suggests that it is likely subject to significant hepatic metabolism.[1]

Mechanism of Action and Signaling Pathway

This compound is a partial agonist at the α4β2 nicotinic acetylcholine receptor.[2] Activation of this ligand-gated ion channel leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation.[3][4] The downstream signaling cascade can involve various pathways, including the activation of voltage-gated calcium channels and the modulation of neurotransmitter release. A generalized signaling pathway for α4β2 nAChR activation is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Space This compound This compound nAChR α4β2 nAChR This compound->nAChR binds & activates VGCC Voltage-Gated Ca²⁺ Channel nAChR->VGCC depolarization activates Ca_influx_nAChR Ca²⁺ Influx Ca_influx_VGCC Ca²⁺ Influx Calmodulin Calmodulin Ca_influx_nAChR->Calmodulin Neurotransmitter_release Neurotransmitter Release (e.g., Dopamine) Ca_influx_nAChR->Neurotransmitter_release Ca_influx_VGCC->Calmodulin Ca_influx_VGCC->Neurotransmitter_release PI3K PI3K Calmodulin->PI3K Akt Akt PI3K->Akt Neuronal_survival Promotion of Neuronal Survival Akt->Neuronal_survival

Generalized α4β2 nAChR Signaling Pathway

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. Further research is required to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound.

References

Dianicline: A Technical Guide to its Application as a Pharmacological Tool for α4β2 Nicotinic Acetylcholine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dianicline (SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of nicotine addiction and various cognitive processes.[1][2] Although its development as a smoking cessation therapy was discontinued after Phase III clinical trials, its specific pharmacological profile makes it a valuable tool for preclinical research.[1][2] This technical guide provides an in-depth overview of this compound's pharmacological properties, detailed experimental protocols for its characterization, and its potential applications in neuroscience and drug discovery. The information presented herein is intended to enable researchers to effectively utilize this compound to investigate the function of α4β2 nAChRs and to explore novel therapeutic strategies targeting this receptor subtype.

Pharmacological Profile

This compound's utility as a research tool stems from its selective interaction with the α4β2 nAChR, where it acts as a partial agonist.[1][2] This means it has a lower intrinsic efficacy compared to full agonists like nicotine, allowing it to modulate receptor activity without causing maximal stimulation. This property is crucial for studying the nuanced roles of α4β2 nAChRs in physiological and pathological states.

In Vitro Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. This compound exhibits high affinity for the α4β2 nAChR subtype.

CompoundnAChR SubtypeRadioligandKi (nM)Source
This compound α4β2 [³H]-epibatidine 105 ± 14 [3]
This compoundα7[¹²⁵I]-α-bungarotoxin>12,500[3]
This compoundα3β4[³H]-epibatidine5130 ± 180[3]
This compoundα6/α4β4[³H]-epibatidine2320 ± 875[3]
This compoundα1β1γδ[³H]-α-bungarotoxin>12,500[3]
Vareniclineα4β2[³H]-epibatidine0.4 ± 0.1[3]
Cytisineα4β2[³H]-epibatidine2.0 ± 0.2[3]
Nicotineα4β2[³H]-epibatidine16.1 ± 4.9[3]
In Vitro Functional Activity

The functional activity of this compound as a partial agonist is characterized by its potency (EC50) and efficacy. Electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes expressing the target receptor, are employed to measure these parameters.

CompoundParameterHuman α4β2 nAChRSource
This compound Activation EC50 (µM) 18 [4]
This compoundDesensitization IC50 (nM)2.8[3]
VareniclineActivation EC50 (µM)1.4 ± 0.1[3]
CytisineActivation EC50 (µM)2.0 ± 0.1[3]
NicotineActivation EC50 (µM)0.06 ± 0[3]

Key Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol describes a competitive binding assay to determine the Ki of this compound for the α4β2 nAChR using [³H]-epibatidine.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-epibatidine

  • Non-specific binding agent: Nicotine (300 µM)

  • Test compound: this compound

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK-α4β2 cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 36,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-epibatidine (e.g., 100 pM), and varying concentrations of this compound.

    • Include control wells for total binding (no this compound) and non-specific binding (with 300 µM nicotine).

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate at room temperature for 4 hours.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-epibatidine binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the measurement of this compound's functional potency and efficacy at human α4β2 nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human α4 and β2 nAChR subunits

  • ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • 3 M KCl for microelectrode filling

  • TEVC amplifier, micromanipulators, and data acquisition system

  • This compound and acetylcholine (ACh) solutions in ND96

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject the oocytes with the cRNA for the α4 and β2 subunits.

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply solutions containing known concentrations of this compound or the full agonist ACh to the oocyte.

    • Record the resulting inward currents, which are mediated by the influx of cations through the activated nAChRs.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound and ACh.

    • Plot the normalized current response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal function to determine the EC50 (potency) and the maximum response (efficacy).

    • Express the efficacy of this compound as a percentage of the maximum response elicited by ACh.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the α4β2 nAChR

This compound, as a partial agonist, binds to the α4β2 nAChR and induces a conformational change that opens the ion channel, allowing for the influx of Na⁺ and Ca²⁺ ions. This leads to membrane depolarization. However, the degree of channel opening and subsequent ion flux is less than that induced by a full agonist like nicotine.

Dianicline_Mechanism This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds to Ion_Channel Ion Channel Opening (Partial) nAChR->Ion_Channel Induces Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to

This compound's partial agonism at the α4β2 nAChR.
Preclinical Evaluation Workflow for nAChR Partial Agonists

The preclinical assessment of a compound like this compound follows a structured workflow to characterize its pharmacological profile.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Electrophysiology (TEVC) (Determine EC50, Efficacy) Binding_Assay->Functional_Assay Informs Pharmacokinetics Pharmacokinetics (Brain Penetration) Functional_Assay->Pharmacokinetics Guides Pharmacodynamics Neurochemical Studies (Dopamine Turnover) Pharmacokinetics->Pharmacodynamics Correlates with Behavioral_Studies Behavioral Models (e.g., Drug Discrimination) Pharmacodynamics->Behavioral_Studies Links to

A typical preclinical evaluation workflow.
This compound's Effect on Mesolimbic Dopamine Signaling

The α4β2 nAChRs are critically involved in the regulation of dopamine release in the mesolimbic pathway, a key circuit in reward and addiction. By acting on these receptors on dopamine neurons in the ventral tegmental area (VTA), this compound can modulate dopamine release in the nucleus accumbens (NAc).

Dopamine_Signaling cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) This compound This compound VTA_nAChR α4β2 nAChR on DA Neuron This compound->VTA_nAChR Partially Activates DA_Neuron Dopamine Neuron VTA_nAChR->DA_Neuron Depolarizes DA_Release Dopamine Release DA_Neuron->DA_Release Increases Firing Rate

This compound's modulation of dopamine release.

Conclusion

This compound, with its well-characterized selective partial agonist activity at α4β2 nAChRs, serves as a powerful pharmacological tool. Its properties allow for the precise investigation of this receptor subtype's role in complex neural circuits and behaviors. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound in advancing our understanding of nicotinic cholinergic signaling and in the development of novel therapeutics for a range of neurological and psychiatric disorders. While its clinical development was halted, its contribution to basic and translational neuroscience continues to be significant.

References

An In-depth Technical Guide to the Molecular Interactions of Dianicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dianicline (SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of nicotine addiction.[1] This document provides a comprehensive technical overview of the molecular interactions of this compound, including its binding affinity, functional activity at various nAChR subtypes, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are presented to support further research and development in this area. While this compound showed promise in early trials by reducing craving and withdrawal symptoms, it did not significantly increase long-term smoking abstinence rates and its development was discontinued after Phase III trials.[2][3]

Introduction

Nicotine addiction is a major global health concern, and understanding the molecular mechanisms of potential therapeutic agents is crucial for the development of effective smoking cessation aids. The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is considered a primary target for modulating the effects of nicotine.[4] Partial agonists at this receptor, such as this compound, are designed to provide a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine. This guide delves into the specific molecular interactions of this compound, offering a detailed resource for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound at various nAChR subtypes. This data is essential for understanding its selectivity and mechanism of action.

Table 1: Binding Affinity of this compound at Various nAChR Subtypes

Receptor SubtypeLigandKᵢ (nM)Source Organism/Cell LineReference
α4β2[³H]Epibatidine0.41HEK293 cellsRollema et al., 2010
α3β4[³H]Epibatidine130HEK293 cellsRollema et al., 2010
α7[¹²⁵I]α-Bungarotoxin>10,000IMR32 cellsRollema et al., 2010
α1β1γδ (muscle)[¹²⁵I]α-Bungarotoxin>10,000Torpedo electroplaxRollema et al., 2010

Table 2: Functional Activity of this compound at the Human α4β2 nAChR

ParameterValueDescriptionReference
Activation
EC₅₀ (µM)18Concentration for 50% of maximal activationRollema et al., 2010
Iₘₐₓ (% of ACh)16%Maximal response as a percentage of acetylcholine's maximal responseRollema et al., 2010
Desensitization
IC₅₀ (µM)1.1Concentration for 50% inhibition of ACh-evoked currentRollema et al., 2010

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathway affected by this compound and a typical experimental workflow for its characterization are provided below using Graphviz (DOT language).

This compound's Modulation of the Mesolimbic Dopamine Pathway

This compound, as a partial agonist at α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), modulates the release of dopamine in the nucleus accumbens (NAc). This action is central to its effects on nicotine craving and reward.

Dianicline_Mesolimbic_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Dopaminergic_Neuron Dopaminergic Neuron Dopamine_Release Dopamine Release Dopaminergic_Neuron->Dopamine_Release Action Potential Firing alpha4beta2_receptor α4β2 nAChR alpha4beta2_receptor->Dopaminergic_Neuron Moderate Depolarization Effects Alleviation of Craving & Reduced Reward from Smoking Dopamine_Release->Effects This compound This compound This compound->alpha4beta2_receptor Partial Agonist Nicotine Nicotine (from smoking) Nicotine->alpha4beta2_receptor Full Agonist (blocked by this compound)

This compound's partial agonism at α4β2 nAChRs in the VTA.
Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the in vitro and in vivo characterization of a nAChR partial agonist like this compound.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Characterization cluster_Analysis Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Two-Electrode Voltage Clamp (Determine EC50, Imax) Data_Integration Integrate in vitro and in vivo data Binding_Assay->Data_Integration Functional_Assay->Data_Integration PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Dopamine_Microdialysis In Vivo Microdialysis (Measure Dopamine Turnover) PK_PD_Study->Data_Integration Dopamine_Microdialysis->Data_Integration Efficacy_Prediction Predict Clinical Efficacy Data_Integration->Efficacy_Prediction

A generalized experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the molecular interactions of this compound.

Radioligand Binding Assay for nAChRs

Objective: To determine the binding affinity (Kᵢ) of this compound for various nAChR subtypes through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4).

  • IMR-32 cells (for endogenous α7 nAChRs).

  • Torpedo electroplax membranes (for muscle-type nAChRs).

  • Radioligands: [³H]Epibatidine for α4β2 and α3β4 subtypes; [¹²⁵I]α-Bungarotoxin for α7 and muscle-type receptors.

  • This compound solutions of varying concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM nicotine for [³H]Epibatidine; 1 µM α-bungarotoxin for [¹²⁵I]α-Bungarotoxin).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • Cell harvester.

  • Liquid scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three to four times with ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

    • Measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To measure the functional potency (EC₅₀) and efficacy (Iₘₐₓ) of this compound at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR subtype of interest (e.g., human α4 and β2).

  • This compound solutions of varying concentrations.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrode puller and glass capillaries.

  • 3 M KCl for filling electrodes.

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA).

    • Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.

  • Electrode Preparation:

    • Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording Setup:

    • Place an oocyte in the recording chamber and continuously perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Data Acquisition:

    • Establish a stable baseline current.

    • Apply a saturating concentration of acetylcholine (ACh) to determine the maximal current response (Iₘₐₓ for ACh).

    • After a washout period, apply increasing concentrations of this compound and record the elicited current at each concentration.

  • Data Analysis:

    • Normalize the current responses elicited by this compound to the maximum current response elicited by acetylcholine.

    • Plot the normalized current against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of its maximal effect) and the maximum response relative to acetylcholine (relative efficacy, Iₘₐₓ).

Conclusion

This compound is a high-affinity partial agonist at the α4β2 nAChR with significantly lower affinity for other nAChR subtypes.[4] Its molecular interactions are characterized by moderate stimulation of the α4β2 receptor, leading to a downstream modulation of the mesolimbic dopamine system. While it demonstrated the ability to reduce nicotine withdrawal and craving, its limited clinical efficacy in promoting long-term smoking cessation highlights the complex interplay between receptor affinity, functional potency, and pharmacokinetic properties in determining the therapeutic success of nAChR partial agonists.[2][4] The detailed methodologies and data presented in this guide provide a valuable resource for the continued investigation of nAChR-targeted therapeutics.

References

Methodological & Application

Dianicline Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dianicline (SSR-591,813) is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in a variety of physiological and pathological processes, including nicotine addiction, cognition, and mood.[1][2] Its development was primarily focused on smoking cessation, though it was ultimately discontinued after Phase III clinical trials.[1][3] Despite this, this compound remains a valuable tool for preclinical research aimed at understanding the role of the α4β2 nAChR in various neurological functions and for the development of novel therapeutics targeting this receptor.

These application notes provide a summary of available in vivo dosage data for this compound in animal models and detailed protocols for its administration and the assessment of its effects.

Data Presentation

Table 1: Pharmacokinetics of this compound in Rodents
Animal ModelDoseRoute of AdministrationCmax (ng/mL or ng/g)Tmax (h)Brain/Plasma RatioReference
Rat (Sprague-Dawley)1 mg/kgp.o.Plasma: ~100~0.5~0.6[4]
Rat (Sprague-Dawley)1 mg/kgi.v.---[4]
Mouse (FVB/N)3 mg/kgp.o.Brain: ~150 (at 0.5h)--[4]
Table 2: Reported In Vivo Effects of this compound
Animal ModelDosing RegimenExperimental ModelKey FindingsReference
RatNot specifiedMesolimbic Dopamine TurnoverWeak functional potency compared to varenicline.[5]
Human40 mg BIDSmoking CessationReduced craving and nicotine withdrawal symptoms, but did not significantly increase long-term abstinence rates.[3]

Note: There is a notable lack of publicly available in vivo dose-response data for this compound across various behavioral and physiological models beyond smoking cessation.

Signaling Pathways

This compound exerts its effects by binding to and partially activating the α4β2 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Na+ and Ca2+.[6] The influx of these ions leads to depolarization of the neuronal membrane and the activation of various downstream signaling cascades.

Dianicline_Signaling_Pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Calcium Signaling Ion_Channel->Ca_Signaling Dopamine_Release Dopamine Release Depolarization->Dopamine_Release PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

This compound's mechanism of action.

Experimental Protocols

Experimental Workflow: Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of this compound in rodents.

PK_Workflow Animal_Acclimation Animal Acclimation Dose_Preparation This compound Dose Preparation Animal_Acclimation->Dose_Preparation Dosing Administration (p.o., i.v., or s.c.) Dose_Preparation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Harvesting Brain Tissue Harvesting Dosing->Tissue_Harvesting Sample_Processing Plasma & Brain Homogenate Preparation Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling LC_MS_Analysis->PK_Analysis

Pharmacokinetic study workflow.

Protocol 1: Oral Gavage Administration in Rats

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Gavage needles (16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) to handling for several days prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.

    • Administer the this compound suspension slowly.

    • Carefully remove the gavage needle.

  • Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Subcutaneous (s.c.) Administration in Mice

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • 27-30 gauge needles

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice (20-25g) to handling.

  • Dose Preparation: Dissolve this compound in sterile saline to the final desired concentration.

  • Dosing:

    • Gently restrain the mouse and lift the loose skin over the back to form a "tent".

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Inject the this compound solution.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Post-Dosing Monitoring: Monitor the injection site for any signs of irritation and the animal for any behavioral changes.

Protocol 3: In Vivo Microdialysis for Dopamine Release in Rats

Materials:

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • Microinfusion pump

  • Fraction collector

  • HPLC-ECD system for dopamine analysis

Procedure:

  • Surgical Implantation:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens.

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60 minutes.

  • Drug Administration: Administer this compound via the desired route (e.g., s.c.).

  • Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Analysis: Analyze the dialysate samples for dopamine content using an HPLC-ECD system.

  • Histology: At the end of the experiment, euthanize the animal and perfuse the brain to verify the correct placement of the microdialysis probe.

References

Application Notes and Protocols for Dissolving Dianicline for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dianicline (also known as SSR-591,813) is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] It is a valuable tool for in vitro studies investigating neuronal signaling, nicotine dependence, and other neurological processes mediated by this receptor subtype. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture assays. These application notes provide a detailed protocol for the solubilization, storage, and use of this compound in a research laboratory setting.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is presented in Table 1. This compound dihydrochloride is soluble in dimethyl sulfoxide (DMSO).[3][4]

Table 1: Physicochemical and Solubility Data for this compound

ParameterValueReference
Chemical Formula C₁₃H₁₆N₂O[1][5]
Molecular Weight 216.28 g/mol [3][5]
CAS Number 292634-27-6[1]
Solubility in DMSO 25 mg/mL (115.59 mM)[3][4]
Recommended Solvent DMSO[3][4]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)[3]

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.16 mg of this compound (Molecular Weight: 216.28 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials.[6][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[3] For short-term storage (up to 1 month), -20°C is also acceptable.[8]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to final working concentrations for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (appropriate for the cell line being used)

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure thorough mixing at each dilution step.[6]

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][8]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to differentiate the effects of the compound from those of the solvent.[6]

  • Cell Treatment: Add the prepared working solutions (including the vehicle control) to your cell cultures and proceed with the planned assay.

Note on Working Concentrations: The effective concentration of this compound can vary depending on the cell type and the specific assay. A starting point for concentration ranges in in vitro assays could be informed by its EC50 value, which has been reported as 18 µM.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Signaling Pathway and Experimental Workflow

This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the influx of cations, primarily Na⁺ and Ca²⁺, which results in neuronal depolarization and downstream signaling events.[10][11]

Dianicline_Signaling_Pathway This compound This compound nAChR α4β2 Nicotinic Acetylcholine Receptor This compound->nAChR Binds as a partial agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Induces conformational change Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream

This compound's mechanism of action.

The following diagram illustrates a typical experimental workflow for using this compound in a cell culture assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve this compound in DMSO (10 mM Stock) Dilute Prepare Working Solutions in Culture Medium Dissolve->Dilute Treat Treat Cells with this compound and Vehicle Control Dilute->Treat Seed Seed Cells Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Signaling) Incubate->Assay Analyze Analyze Data Assay->Analyze

Workflow for this compound cell assays.

References

Application Notes and Protocols for the Use of Dianicline in Rodent Models of Nicotine Dependence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dianicline (SSR591813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the primary receptor subtype implicated in the reinforcing effects of nicotine and the development of nicotine dependence.[1] As a partial agonist, this compound exhibits a dual mechanism of action: it provides a moderate level of receptor stimulation to alleviate withdrawal symptoms and craving, while simultaneously blocking the rewarding effects of nicotine by competing for the same binding site.[1][2] Although clinical development of this compound was discontinued, its pharmacological profile makes it a valuable tool for preclinical research in rodent models to investigate the neurobiology of nicotine addiction and to serve as a reference compound in the development of novel smoking cessation therapies.

These application notes provide detailed protocols for utilizing this compound in key rodent models of nicotine dependence, including nicotine self-administration, conditioned place preference, and nicotine withdrawal.

Mechanism of Action: α4β2 nAChR Partial Agonism

Nicotine, a full agonist at α4β2 nAChRs located on dopamine neurons in the ventral tegmental area (VTA), triggers the release of dopamine in the nucleus accumbens (NAc), a critical event in the reinforcement of drug-taking behavior.[2] this compound, as a partial agonist, binds to these same receptors but elicits a submaximal response compared to nicotine. This moderate activation is thought to be sufficient to reduce the severity of nicotine withdrawal symptoms, which are associated with a hypodopaminergic state.[2] Concurrently, by occupying the α4β2 nAChRs, this compound competitively inhibits the binding of nicotine, thereby attenuating its reinforcing effects if smoking occurs.[3]

Dianicline_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal (VTA) cluster_postsynaptic Postsynaptic Neuron (NAc) Nicotine Nicotine a4b2_nAChR α4β2 nAChR Nicotine->a4b2_nAChR Full Agonist (High Dopamine Release) This compound This compound This compound->a4b2_nAChR Partial Agonist (Moderate Dopamine Release) Dopamine_Release Dopamine Release (in NAc) a4b2_nAChR->Dopamine_Release Stimulates Dopamine_Receptors Dopamine Receptors Dopamine_Release->Dopamine_Receptors Binds to Reinforcement Reward & Reinforcement Dopamine_Receptors->Reinforcement

Mechanism of this compound at the α4β2 nAChR.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
Receptor SubtypeThis compound Ki (nM)Nicotine Ki (nM)This compound EC50 (µM)This compound Intrinsic Activity (% of ACh max)
α4β22.16.11824%
α3β4130120--
α7>10,0002,100--
α1βγδ (muscle)>8,0002,000--

Data sourced from Rollema et al., 2010.[1]

Table 2: Pharmacokinetic Parameters of this compound in Male Rats (1 mg/kg oral dose)
ParameterValue (mean ± SD)
Cmax (ng/mL)126 ± 16
Tmax (h)0.5 ± 0
AUC0–∞ (h·ng/mL)303 ± 88
t½ (h)0.95 ± 0.1
Oral Bioavailability (F)1.30
Unbound Fraction in Plasma (fu,plasma)0.55
Unbound Fraction in Brain (fu,brain)0.62
Unbound Brain/Plasma Ratio0.44

Data sourced from Rollema et al., 2010.[4]

Experimental Protocols

Nicotine Self-Administration

This protocol is designed to assess the effect of this compound on the reinforcing properties of nicotine.

Nicotine_Self_Administration_Workflow cluster_protocol Nicotine Self-Administration Protocol Surgery Jugular Vein Catheterization Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Nicotine Self-Administration (FR1 schedule, 0.03 mg/kg/infusion nicotine) Recovery->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Dianicline_Admin This compound Administration (e.g., 0.3, 1, 3 mg/kg, s.c.) 30 min prior to session Stabilization->Dianicline_Admin Test_Session Test Session (Measure active/inactive lever presses) Dianicline_Admin->Test_Session Data_Analysis Data Analysis Test_Session->Data_Analysis

Workflow for Nicotine Self-Administration Experiment.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300 g)

  • Standard operant conditioning chambers equipped with two levers and a drug infusion pump

  • Intravenous catheters

  • Nicotine hydrogen tartrate salt (dose expressed as free base)

  • This compound

  • Saline (0.9% NaCl)

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.

  • Acquisition of Nicotine Self-Administration:

    • Place rats in the operant chambers for daily 1-hour sessions.

    • Train rats to press an "active" lever for an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is followed by a 20-second time-out period.

    • Presses on the "inactive" lever are recorded but have no programmed consequences.

    • Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

  • This compound Administration and Testing:

    • On test days, administer this compound (e.g., 0.3, 1, 3 mg/kg, subcutaneously) or vehicle 30 minutes before the self-administration session.

    • A within-subjects Latin square design is recommended for drug administration.

    • Record the number of active and inactive lever presses during the 1-hour session.

Data Analysis: Analyze the number of nicotine infusions earned and the number of active and inactive lever presses using a repeated-measures ANOVA.

Table 3: Template for Nicotine Self-Administration Data
TreatmentDose (mg/kg)Number of Nicotine Infusions (mean ± SEM)Active Lever Presses (mean ± SEM)Inactive Lever Presses (mean ± SEM)
Vehicle-
This compound0.3
This compound1.0
This compound3.0
Conditioned Place Preference (CPP)

This protocol assesses the ability of this compound to block the rewarding effects of nicotine.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300 g)

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Nicotine hydrogen tartrate salt

  • This compound

  • Saline (0.9% NaCl)

Procedure:

  • Pre-conditioning (Day 1): Place each rat in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design is often more suitable for nicotine CPP.[5]

  • Conditioning (Days 2-9):

    • This phase consists of eight alternating conditioning sessions (one per day).

    • On four of the days, administer nicotine (e.g., 0.1-0.6 mg/kg, s.c.) and confine the rat to its initially non-preferred chamber for 30 minutes.[6]

    • On the other four days, administer saline and confine the rat to its initially preferred chamber for 30 minutes.

    • To test the effect of this compound, administer it (e.g., 1 mg/kg, s.c.) 30 minutes prior to the nicotine injection on conditioning days.

  • Post-conditioning Test (Day 10):

    • Place the rat in the central compartment with free access to all chambers for 15 minutes (no drug administration).

    • Record the time spent in each of the two outer chambers.

Data Analysis: Calculate the CPP score as the time spent in the nicotine-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase. Analyze the data using a two-way ANOVA.

Table 4: Template for Conditioned Place Preference Data
Pre-treatmentConditioning DrugCPP Score (seconds, mean ± SEM)
VehicleSaline
VehicleNicotine (0.4 mg/kg)
This compound (1 mg/kg)Nicotine (0.4 mg/kg)
Assessment of Nicotine Withdrawal

This protocol evaluates the ability of this compound to alleviate the signs of nicotine withdrawal.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300 g)

  • Osmotic minipumps

  • Nicotine hydrogen tartrate salt

  • This compound

  • Saline (0.9% NaCl)

  • Observation chambers

Procedure:

  • Induction of Nicotine Dependence:

    • Implant osmotic minipumps subcutaneously, set to deliver a continuous infusion of nicotine (e.g., 3-6 mg/kg/day) or saline for 7-14 days.[7]

  • Spontaneous Withdrawal and Treatment:

    • After the infusion period, remove the minipumps to induce spontaneous withdrawal.

    • Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle at specific time points during the withdrawal period (e.g., 12, 24, and 48 hours after pump removal).

  • Assessment of Withdrawal Signs:

    • At various time points post-pump removal, place the rats in observation chambers and score for somatic and affective signs of withdrawal for a 30-minute period.

    • Somatic signs: Teeth chattering, gasps, writhes, head and body shakes, ptosis, and yawns.[7]

    • Affective signs: Can be assessed using paradigms such as the elevated plus maze (for anxiety-like behavior) or intracranial self-stimulation (for anhedonia).

Data Analysis: Analyze the withdrawal scores using a two-way ANOVA with treatment and time as factors.

Table 5: Template for Nicotine Withdrawal Assessment Data
Treatment GroupTime Post-Pump Removal (hours)Somatic Withdrawal Score (mean ± SEM)
Saline + Vehicle24
Nicotine + Vehicle24
Nicotine + this compound (1 mg/kg)24

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the α4β2 nAChR in nicotine dependence. The protocols outlined above provide a framework for researchers to assess its effects on nicotine reinforcement, reward, and withdrawal in rodent models. While this compound's clinical development has been halted, the data generated from such preclinical studies can significantly contribute to our understanding of nicotine addiction and aid in the development of more effective smoking cessation therapies.

References

Application Note: Quantitative Analysis of Dianicline in Pharmaceutical Samples using HPLC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dianicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, investigated for its potential in treating cognitive and memory disorders. Accurate and sensitive quantification of this compound in various sample matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from established and validated methods for Varenicline, a structurally similar compound.[1] The user should note that this method serves as a starting point and must be fully validated for the specific matrix and concentration range of interest for this compound analysis.

Experimental Protocols

Sample Preparation

The following protocols are adapted for the preparation of this compound samples from drug substance and tablet formulations.

1.1.1. Drug Substance Sample Preparation [2]

  • Accurately weigh approximately 25 mg of the this compound drug substance.

  • Quantitatively transfer the substance into a 50 mL volumetric flask.

  • Add methanol to the flask to dissolve the substance completely, using a stir bar and plate if necessary.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the resulting solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

1.1.2. Tablet Formulation Sample Preparation [2][3]

  • Crush a sufficient number of tablets to obtain a target concentration equivalent to 0.5 mg/mL of this compound in methanol.

  • Transfer the crushed tablet powder into a 15 mL glass centrifuge tube.

  • Add the appropriate volume of methanol and vortex for approximately one minute.

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.

  • Centrifuge the sample for 15 minutes at 4500 rpm.

  • Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS analysis.

HPLC-MS/MS Analysis

The following instrumental parameters are based on typical conditions for the analysis of Varenicline and should be optimized for this compound.

1.2.1. HPLC Conditions

ParameterRecommended Condition
HPLC System UHPLC or HPLC system with a temperature-controlled autosampler and column compartment[2]
Column XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm (or equivalent)[2]
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B 0.1% Formic Acid in Methanol[2][3]
Gradient To be optimized for optimal separation
Flow Rate 0.7 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 5-20 µL

1.2.2. Mass Spectrometry Conditions

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer[4]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Source Parameters Optimize source temperature, gas flows (nebulizer, auxiliary, curtain gas), and ion spray voltage according to the specific instrument manufacturer's recommendations.[1]
Collision Energy (CE) Optimize to maximize the signal for the specified MRM transitions.[1]

Data Presentation

The following tables summarize representative quantitative data for Varenicline, which can be used as a starting point for this compound method development. These values must be experimentally determined and validated for this compound.

Table 1: Representative MRM Transitions for Varenicline and its Deuterated Internal Standard [1][5]

CompoundMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)
VareniclineC₁₃H₁₃N₃212.1169.0
Varenicline-d4 (IS)C₁₃H₉D₄N₃216.1169.0

Table 2: Representative Method Validation Data for Varenicline in Human Plasma [5][6]

ParameterResult
Linear Concentration Range 50.0–10000.0 pg/mL
Correlation Coefficient (r) ≥ 0.9997
Intra-day Precision (%CV) 1.2 - 4.5%
Inter-day Precision (%CV) 3.5 - 7.4%
Intra-day Accuracy (%) 91.70 - 105.5%
Inter-day Accuracy (%) 103.9 - 110.6%

Visualizations

Diagram 1: Experimental Workflow for HPLC-MS/MS Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of this compound (Drug Substance or Tablet) B Dissolution/Extraction with Methanol A->B C Vortexing and Shaking B->C D Centrifugation C->D E Filtration (0.22 µm) D->E F HPLC Separation E->F G Mass Spectrometry Detection (MRM) F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for this compound sample analysis.

Diagram 2: Logical Relationship of Analytical Method Components

G cluster_sample Sample cluster_separation Separation cluster_detection Detection Sample This compound Sample HPLC HPLC Sample->HPLC Injection Column Column HPLC->Column MobilePhase Mobile Phase HPLC->MobilePhase MS Mass Spectrometer HPLC->MS Elution IonSource Ion Source (ESI) MS->IonSource Analyzer Analyzer (QQQ) MS->Analyzer

Caption: Key components of the LC-MS method.

References

Dianicline Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dianicline (SSR-591,813) is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) that was investigated for its potential as a smoking cessation aid.[1] As with any novel therapeutic agent, understanding its pharmacokinetic and pharmacodynamic profile in preclinical models is crucial for predicting its clinical efficacy and safety. This document provides a detailed overview of the administration routes for this compound used in preclinical research, focusing on oral and intravenous delivery in rodent models. The information presented here is intended to serve as a practical guide for researchers designing and executing similar preclinical studies.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound following a single 1 mg/kg dose administered intravenously (i.v.) and orally (p.o.) to male rats. This data is essential for comparing the bioavailability and disposition of the compound via different routes of administration.[2]

ParameterIntravenous (1 mg/kg)Oral (1 mg/kg)
Cmax (ng/mL) -134
Tmax (h) -0.5
AUC0–∞ (h·ng/mL) 252258
t½ (h) 0.95-
Clearance (mL/min/kg) 66.0-
Volume of Distribution (L/kg) 3.8-
Oral Bioavailability (F) -100%

Data adapted from Rollema et al., 2010.[2]

Signaling Pathway of this compound

This compound exerts its effects by acting as a partial agonist at α4β2 nicotinic acetylcholine receptors. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Na+ and Ca2+, and a smaller efflux of K+, resulting in depolarization of the neuronal membrane. The influx of calcium can further trigger various downstream signaling cascades, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection.[3][4]

Dianicline_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx K+ Efflux Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Activation Cation_Influx->PI3K_Akt Ca2+ mediated Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

This compound's mechanism of action at the α4β2 nAChR.

Experimental Protocols

The following protocols are based on established methodologies for the oral and intravenous administration of test compounds to rats in a preclinical setting. While no specific protocol for this compound administration was found, these general procedures can be adapted for its use.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose of a compound directly into the stomach.

Materials:

  • This compound solution (e.g., in saline)

  • Oral gavage needle (16-18 gauge, 2-3 inches for adult rats)

  • Syringe (appropriate volume for dosing)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume based on the desired mg/kg dose.

  • Vehicle Preparation: Prepare the this compound solution in a suitable vehicle, such as saline. Ensure the compound is fully dissolved.

  • Dosing:

    • Gently restrain the rat to immobilize its head and body.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the this compound solution slowly and steadily.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.

Oral_Administration_Workflow Start Start Weigh_Animal Weigh Rat Start->Weigh_Animal Prepare_Dose Prepare this compound Solution (e.g., in Saline) Weigh_Animal->Prepare_Dose Restrain_Animal Restrain Rat Prepare_Dose->Restrain_Animal Insert_Gavage Insert Gavage Needle into Stomach Restrain_Animal->Insert_Gavage Administer_Dose Administer this compound Insert_Gavage->Administer_Dose Monitor_Animal Monitor Animal Administer_Dose->Monitor_Animal End End Monitor_Animal->End

Workflow for oral administration of this compound in rats.
Intravenous Administration (Tail Vein Injection)

Intravenous injection allows for the direct administration of a compound into the systemic circulation, resulting in 100% bioavailability.

Materials:

  • This compound solution (sterile, in a suitable vehicle like saline)

  • Syringe (e.g., 1 mL) with a small gauge needle (e.g., 27-30 gauge)

  • Restraint device for rats

  • Heat lamp or warming pad (optional, to induce vasodilation)

  • Disinfectant (e.g., 70% ethanol)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Preparation: Weigh the rat to calculate the correct injection volume. If necessary, warm the rat's tail using a heat lamp or warming pad to make the lateral tail veins more visible and accessible.

  • Vehicle Preparation: Prepare a sterile solution of this compound in an appropriate vehicle.

  • Dosing:

    • Place the rat in a restraint device, allowing access to the tail.

    • Disinfect the injection site on the lateral tail vein with 70% ethanol.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Monitor the animal for any immediate adverse reactions and at specified time points according to the study design.

IV_Administration_Workflow Start Start Weigh_Animal Weigh Rat Start->Weigh_Animal Prepare_Dose Prepare Sterile this compound Solution Weigh_Animal->Prepare_Dose Restrain_Animal Place Rat in Restraint Device Prepare_Dose->Restrain_Animal Warm_Tail Warm Tail (Optional) Restrain_Animal->Warm_Tail Disinfect_Site Disinfect Injection Site Warm_Tail->Disinfect_Site Inject_Dose Inject into Lateral Tail Vein Disinfect_Site->Inject_Dose Monitor_Animal Monitor Animal Inject_Dose->Monitor_Animal End End Monitor_Animal->End

Workflow for intravenous administration of this compound in rats.

Subcutaneous Administration

While subcutaneous (s.c.) administration is a common route in preclinical research, a review of the available literature did not yield specific studies where this compound was administered via this route. In the key pharmacokinetic study, nicotine was administered subcutaneously for comparison.[2] Researchers interested in exploring this route for this compound would need to develop and validate a specific protocol, considering factors such as vehicle composition, injection volume, and potential for local irritation.

Conclusion

The preclinical evaluation of this compound has primarily utilized oral and intravenous administration routes in rat models. The provided pharmacokinetic data and experimental protocols offer a foundational resource for researchers working with this compound or similar α4β2 nAChR partial agonists. Adherence to detailed and standardized protocols is essential for generating reliable and reproducible data in preclinical drug development.

References

Application Notes and Protocols: In Vivo Brain Disposition of Dianicline in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for conducting in vivo brain disposition studies of Dianicline in mice, tailored for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies investigating the pharmacokinetic properties of this compound, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).

Introduction

This compound (SSR-591,813) is a selective partial agonist for the α4β2 nAChR subtype, which was investigated as a potential aid for smoking cessation.[1][2] Understanding the brain disposition of a centrally acting drug like this compound is critical for correlating its pharmacokinetic profile with its pharmacodynamic effects. Key factors in brain disposition include the ability to cross the blood-brain barrier (BBB) and the potential for active transport by efflux pumps, such as P-glycoprotein (P-gp). Studies have indicated that this compound's clinical efficacy may be limited by a combination of its functional potency and moderate brain penetration.[3][4][5]

Signaling Pathway of this compound

This compound exerts its effects by binding to α4β2 nAChRs. As a partial agonist, it produces a response that is lower than that of a full agonist like nicotine. This action is thought to alleviate withdrawal symptoms by providing a moderate level of receptor activation while also blocking nicotine from binding to these receptors, thereby reducing the rewarding effects of smoking.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Effector This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds IonChannel Ion Channel Opening (Partial Activation) nAChR->IonChannel Conformational Change Dopamine Dopamine Release (Modulated) IonChannel->Dopamine Leads to Response Reduced Craving & Withdrawal Symptoms Dopamine->Response Results in

This compound's partial agonism at the α4β2 nAChR.

Quantitative Data Summary

The following table summarizes the brain and plasma concentrations of this compound in wild-type (WT) and P-gp-deficient (mdr1a/1b-/-) mice following a single oral dose. These data are crucial for understanding the extent of brain penetration and the role of P-gp in the efflux of this compound from the brain.

GenotypeTime (hours)This compound Plasma Concentration (ng/mL or ng/g)This compound Brain Concentration (ng/g)Brain-to-Plasma Ratio
Wild-Type (FVB/N) 0.5134 ± 1193 ± 140.7 ± 0.1
221 ± 324 ± 41.1 ± 0.1
P-gp-Deficient 0.5165 ± 21429 ± 382.6 ± 0.2
226 ± 2114 ± 134.4 ± 0.5
Data derived from a study administering a single 3 mg/kg oral dose of this compound.[3]

Experimental Protocols

This section details the methodology for an in vivo study to determine the brain disposition of this compound in mice.

Animal Models
  • Species: Male Mice

  • Strains:

    • Wild-Type (WT): FVB/N[3]

    • P-gp-Deficient: mdr1a/1b (–/–, –/–)[3]

  • Weight: Approximately 30 g[3]

  • Group Size: n=3 per genotype per time point[3]

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

Drug Formulation and Administration
  • Compound: this compound

  • Dose: 3 mg/kg[3]

  • Vehicle: Phosphate-buffered saline (PBS)[3]

  • Route of Administration: Oral gavage (p.o.)[3]

  • Volume: Typically 10 mL/kg

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the in vivo brain disposition study.

start Start dosing Administer this compound (3 mg/kg, p.o.) to WT & P-gp Deficient Mice start->dosing timepoint1 Wait 0.5 hours dosing->timepoint1 timepoint2 Wait 2 hours dosing->timepoint2 euthanasia1 Euthanize Mice (CO2 Chamber) timepoint1->euthanasia1 euthanasia2 Euthanize Mice (CO2 Chamber) timepoint2->euthanasia2 collection1 Collect Whole Blood & Brains euthanasia1->collection1 collection2 Collect Whole Blood & Brains euthanasia2->collection2 processing Process Samples (Rinse, Weigh, Freeze) collection1->processing collection2->processing analysis Quantify this compound Concentration (e.g., LC-MS/MS) processing->analysis data_analysis Calculate Brain-to-Plasma Ratios & Analyze Data analysis->data_analysis end End data_analysis->end

References

a methodology for assessing Dianicline's effect on dopamine release

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for assessing the effect of Dianicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), on dopamine release. Detailed protocols for in vitro and in vivo assays are presented, including a qualitative PC12 cell-based dopamine release assay, a quantitative radioligand binding assay, and in vivo techniques such as microdialysis and fast-scan cyclic voltammetry (FSCV). These methods are essential for characterizing the pharmacological profile of this compound and similar compounds targeting the nicotinic cholinergic system for therapeutic development, particularly in areas like smoking cessation and neurological disorders.

Introduction

This compound (SSR-591,813) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] This receptor subtype is a key player in the modulation of the mesolimbic dopamine system, which is critically involved in reward, motivation, and addiction.[3] By acting as a partial agonist, this compound is expected to moderately increase dopamine levels, which could alleviate withdrawal symptoms, while also blocking the effects of nicotine by competing for the same binding sites.[3]

The assessment of this compound's effect on dopamine release is crucial for understanding its therapeutic potential and mechanism of action. This document outlines a series of experimental protocols designed to provide a thorough characterization of this compound's interaction with α4β2 nAChRs and its subsequent impact on dopamine dynamics.

Signaling Pathway

This compound exerts its effect on dopamine release primarily through its interaction with α4β2 nAChRs located on dopaminergic neurons in brain regions such as the ventral tegmental area (VTA). As a partial agonist, this compound binds to these receptors and induces a conformational change that opens the ion channel, allowing cation influx. This leads to membrane depolarization and an increase in the firing rate of dopaminergic neurons, which in turn enhances dopamine release in projection areas like the nucleus accumbens.[4]

Dianicline_Signaling_Pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds to Neuron Dopaminergic Neuron nAChR->Neuron Activates Depolarization Membrane Depolarization Neuron->Depolarization Leads to FiringRate Increased Firing Rate Depolarization->FiringRate Causes DopamineRelease Dopamine Release FiringRate->DopamineRelease Stimulates

Figure 1: this compound's signaling pathway to stimulate dopamine release.

Data Presentation

The following tables summarize key quantitative data for this compound in comparison to other α4β2 nAChR ligands.

Table 1: In Vitro Receptor Binding Affinities (Ki) and Functional Potency (EC50) and Efficacy [1]

Compoundα4β2 nAChR Ki (nM)α4β2 nAChR Activation EC50 (µM)α4β2 nAChR Activation Efficacy (% of Acetylcholine)
This compound 105 ± 141815
Varenicline0.4 ± 0.11.422
Cytisine2.0 ± 0.20.236
Nicotine16.1 ± 4.90.875

Data are presented as mean ± SEM.

Table 2: In Vivo Effect of this compound on Mesolimbic Dopamine Turnover in Rats [1]

CompoundDose (mg/kg, p.o.)% of Control Dopamine Turnover
This compound 10~150
30~200
Varenicline1~250
Nicotine1 (s.c.)~300

Dopamine turnover was assessed by measuring the ratio of dopamine metabolites (DOPAC and HVA) to dopamine in the nucleus accumbens.

Experimental Protocols

In Vitro Methods

This protocol determines the binding affinity (Ki) of this compound for the human α4β2 nAChR.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • [³H]-Epibatidine (radioligand)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled Nicotine (for non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs in ice-cold assay buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh assay buffer.[5]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-Epibatidine (e.g., 0.1 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-Epibatidine, and a high concentration of unlabeled nicotine (e.g., 100 µM).

    • Competition Binding: Membrane preparation, [³H]-Epibatidine, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (HEK293 cells with α4β2 nAChR) Incubation Incubation (Membrane + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Epibatidine) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Filtration (Separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki calculation) Scintillation->Data_Analysis

Figure 2: Workflow for the radioligand binding assay.

This assay provides a qualitative assessment of this compound-induced dopamine release from PC12 cells.

Materials:

  • PC12 cell line

  • Cell culture medium

  • Nerve Growth Factor (NGF)

  • This compound, Acetylcholine (positive control)

  • Luminol-based dopamine detection kit

Protocol:

  • Cell Culture: Culture PC12 cells in appropriate medium. For differentiation and enhanced dopamine release, treat cells with NGF for 48-72 hours.[7]

  • Assay Preparation: Plate the differentiated PC12 cells in a 96-well plate.

  • Stimulation: Wash the cells and then incubate with varying concentrations of this compound or acetylcholine for a defined period (e.g., 10-30 minutes).[8]

  • Dopamine Detection: Collect the supernatant and measure the dopamine concentration using a luminol-based chemiluminescence assay according to the manufacturer's instructions.[9]

  • Data Analysis: Compare the luminescence signal from this compound-treated wells to control wells to determine the qualitative effect on dopamine release.

In Vivo Methods

This protocol measures extracellular dopamine levels in the nucleus accumbens of awake rats following this compound administration.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (2-4 mm membrane)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC with electrochemical detection (HPLC-ECD)

Protocol:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.[10]

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[11] After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of this compound's effect.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Guide Cannula Implantation (Nucleus Accumbens) Recovery Recovery Period (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration (i.p.) Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis Post_Drug_Collection->HPLC Data_Analysis Data Analysis (% Baseline Dopamine) HPLC->Data_Analysis

Figure 3: Workflow for in vivo microdialysis.

This protocol provides high temporal resolution measurements of dopamine release in response to this compound in ex vivo brain slices.

Materials:

  • Rodent brain slicer (vibratome)

  • Carbon-fiber microelectrodes

  • FSCV system (potentiostat, headstage, software)

  • Bipolar stimulating electrode

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • This compound

Protocol:

  • Brain Slice Preparation: Prepare 300 µm coronal brain slices containing the nucleus accumbens or striatum.[12]

  • Electrode Placement: Place a slice in the recording chamber and position the carbon-fiber microelectrode and the stimulating electrode in the target region.

  • FSCV Parameters: Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) at 10 Hz.[13]

  • Baseline Recording: Record baseline dopamine release evoked by electrical stimulation (e.g., single pulse or short train).

  • This compound Application: Bath-apply this compound at various concentrations.

  • Data Acquisition: Record changes in stimulated dopamine release in the presence of this compound.

  • Data Analysis: Analyze the FSCV data to determine changes in the amplitude and kinetics of dopamine release.

Conclusion

The methodologies described in this document provide a robust framework for characterizing the effects of this compound on dopamine release. The combination of in vitro and in vivo techniques allows for a comprehensive understanding of its pharmacological profile, from receptor binding affinity to its functional impact on neurotransmitter dynamics in a physiological context. These protocols are essential for the preclinical evaluation of this compound and other novel α4β2 nAChR partial agonists.

References

Experimental Design for Studying Dianicline in Schizophrenia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., anhedonia, social withdrawal), and cognitive impairment. Cognitive deficits, in particular, are poorly addressed by current antipsychotic medications and represent a significant area of unmet medical need. The cholinergic system, specifically nicotinic acetylcholine receptors (nAChRs), has emerged as a promising target for the development of pro-cognitive therapies for schizophrenia. Dianicline (SSR-591,813), a selective partial agonist at the α4β2 nAChR subtype, represents a compound of interest for its potential to modulate cortical and subcortical circuits implicated in the pathophysiology of schizophrenia.[1][2]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in validated animal models of schizophrenia. The protocols detailed herein are designed to assess the compound's efficacy in ameliorating cognitive deficits and negative symptom-like behaviors, and to elucidate its underlying mechanism of action.

Mechanism of Action and Rationale

This compound is a partial agonist with high affinity for the α4β2 nAChR subtype.[1][3] This receptor is densely expressed in brain regions critical for cognition and reward, including the prefrontal cortex (PFC) and the ventral tegmental area (VTA).[4][5] In schizophrenia, dysfunction of the PFC and dysregulated dopamine signaling are core features.

By acting as a partial agonist, this compound is hypothesized to exert a stabilizing effect on the cholinergic and dopaminergic systems:

  • In low stimulation states (as seen in the hypofrontality of schizophrenia): this compound would act as an agonist, stimulating α4β2 nAChRs on VTA dopamine neurons and PFC interneurons, leading to a moderate and sustained increase in dopamine release in the PFC.[6][7][8] This may help to alleviate cognitive deficits and negative symptoms.

  • In high stimulation states (e.g., in response to nicotine or during phasic dopamine firing): this compound would act as an antagonist, competing with the endogenous ligand acetylcholine or with nicotine, thereby preventing excessive receptor activation and the subsequent desensitization.[6]

This modulatory action makes α4β2 partial agonists like this compound a compelling therapeutic strategy for the cognitive and negative symptoms of schizophrenia.

Data Presentation: Quantitative Analysis of this compound

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

This table summarizes the binding affinity (Ki) and functional efficacy of this compound at various human nAChR subtypes. This data is essential for understanding its selectivity and potency.

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
Human α4β2 36 Partial Agonist [3]
Human α3β4>1000Weak Antagonist[3]
Human α7>10,000No Activity[9]
Human α1β1γδ>10,000No Activity[9]

Data derived from in vitro studies using radioligand binding assays and functional assays in cell lines expressing human nAChR subtypes.[3][9]

Table 2: Proposed In Vivo Efficacy of this compound on Cognitive Deficits in a Phencyclidine (PCP) Rodent Model

This table presents a template for summarizing data from a proposed study evaluating this compound's ability to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP), a widely used pharmacological model of schizophrenia.[10][11]

Treatment GroupDose (mg/kg, s.c.)Novel Object Recognition (Discrimination Index)Attentional Set-Shifting (Trials to Criterion - EDS)
Vehicle + Vehicle-To be determinedTo be determined
PCP + Vehicle2.0To be determinedTo be determined
PCP + this compound0.3To be determinedTo be determined
PCP + this compound1.0To be determinedTo be determined
PCP + this compound3.0To be determinedTo be determined

EDS: Extra-Dimensional Shift. Data would be presented as mean ± SEM.

Table 3: Proposed In Vivo Efficacy of this compound on Sensorimotor Gating and Negative Symptoms in a Ketamine Rodent Model

This table provides a template for summarizing data from a proposed study on the effects of this compound in a ketamine-induced model, which also recapitulates aspects of schizophrenia, including deficits in sensorimotor gating and social interaction.[12][13][14]

Treatment GroupDose (mg/kg, s.c.)Prepulse Inhibition (% PPI at 82 dB prepulse)Social Interaction (Time spent in interaction zone, sec)
Vehicle + Vehicle-To be determinedTo be determined
Ketamine + Vehicle30.0To be determinedTo be determined
Ketamine + this compound0.3To be determinedTo be determined
Ketamine + this compound1.0To be determinedTo be determined
Ketamine + this compound3.0To be determinedTo be determined

Data would be presented as mean ± SEM.

Mandatory Visualizations

experimental_workflow cluster_model Schizophrenia Model Induction cluster_treatment Treatment Administration cluster_behavioral Behavioral Phenotyping cluster_neurochemical Neurochemical Analysis model_induction Rodent Model Induction (e.g., Sub-chronic PCP or Ketamine) treatment This compound Administration (Acute or Chronic Dosing Regimen) model_induction->treatment Drug Washout Period cognitive Cognitive Function Assessment (NOR, ASST) treatment->cognitive 30 min post-dose negative Negative Symptom Assessment (Social Interaction, Anhedonia) treatment->negative 30 min post-dose gating Sensorimotor Gating (Prepulse Inhibition) treatment->gating 30 min post-dose microdialysis In Vivo Microdialysis (Dopamine & Glutamate in PFC) gating->microdialysis Post-mortem or parallel cohort

Figure 1: Proposed experimental workflow for evaluating this compound.

signaling_pathway cluster_presynaptic Presynaptic Dopamine Terminal (VTA) cluster_postsynaptic Postsynaptic Neuron (Prefrontal Cortex) This compound This compound (Partial Agonist) nAChR α4β2 nAChR This compound->nAChR Binds & Moderately Activates Ca_influx Ca²+ Influx nAChR->Ca_influx Channel Opening DA_release Dopamine (DA) Release Ca_influx->DA_release Triggers Vesicular Fusion D1R D1 Receptor DA_release->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cognition Improved Cognitive Function DARPP32->Cognition Modulates Glutamate Signaling

Figure 2: Hypothesized signaling pathway for this compound's pro-cognitive effects.

Experimental Protocols

I. Animal Models of Schizophrenia

A. Sub-chronic Phencyclidine (PCP) Model for Cognitive Deficits This model is used to induce cognitive impairments relevant to schizophrenia.[15]

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Drug Administration: Administer PCP hydrochloride (2.0 mg/kg) or saline vehicle subcutaneously (s.c.) twice daily for 7 consecutive days.

  • Washout Period: A washout period of at least 7 days following the final PCP injection is required before behavioral testing to avoid acute drug effects.

  • Validation: Confirm the model's validity by observing deficits in cognitive tasks in the PCP-vehicle group compared to the saline-vehicle group.

B. Acute Ketamine Model for Sensorimotor Gating Deficits This model is effective for studying deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is disrupted in schizophrenia.[14][16]

  • Animals: Adult male Wistar rats (275-325g).

  • Drug Administration: Administer a single intraperitoneal (i.p.) injection of ketamine (30 mg/kg) or saline vehicle.

  • Testing Window: Behavioral testing should commence approximately 10-15 minutes post-injection, during the peak effects of ketamine.

II. Behavioral Assays

A. Prepulse Inhibition (PPI) of Acoustic Startle This test measures sensorimotor gating, the ability to filter out irrelevant sensory information.[9][17]

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for auditory stimuli, and a piezoelectric transducer to detect movement.

  • Acclimation: Place the rat in the holder within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Trial Types: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A 40 ms burst of 120 dB white noise.

    • Prepulse-alone trials: A 20 ms prepulse of varying intensities (e.g., 74, 78, 82 dB), which should not elicit a startle response on its own.

    • Prepulse-pulse trials: The pulse stimulus is preceded by one of the prepulse stimuli. The inter-stimulus interval between prepulse onset and pulse onset is typically 100 ms.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: PPI is calculated as a percentage: [% PPI = 100 - ((Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100)]. A deficit is indicated by a lower %PPI.

B. Novel Object Recognition (NOR) Test This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[18][19]

  • Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm). A variety of objects that are non-threatening and can be easily cleaned (e.g., plastic blocks, metal cylinders) are required.

  • Habituation (Day 1): Allow each rat to explore the empty arena for 10 minutes to acclimate.

  • Familiarization/Training (Day 2): Place two identical objects in the arena. Allow the rat to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the nose being within 2 cm of the object and actively sniffing.

  • Testing (Day 2, after delay): After an inter-trial interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes and record the time spent exploring the familiar vs. the novel object.

  • Data Analysis: A discrimination index is calculated: [DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)]. A healthy animal will spend significantly more time exploring the novel object (positive DI), while a cognitive deficit is indicated by a DI close to zero.

C. Attentional Set-Shifting Task (ASST) This task measures cognitive flexibility and executive function, which are dependent on the prefrontal cortex.[3][20][21]

  • Apparatus: A testing box with a starting compartment and two choice compartments, each containing a digging pot. A variety of digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., vanilla, clove) are used as discriminative stimuli.

  • Food Restriction & Habituation: Rats are mildly food-restricted to motivate digging for a food reward (e.g., a piece of cereal) and are habituated to the apparatus and digging pots.

  • Discrimination Stages: The task consists of a series of discrimination problems where the rat must learn a rule to find the reward. The relevant dimension (e.g., digging medium) and the irrelevant dimension (e.g., odor) are manipulated across stages:

    • Simple Discrimination (SD): Discriminate between two media.

    • Compound Discrimination (CD): Irrelevant odors are added.

    • Intra-Dimensional Shift (IDS): New media and new odors are introduced, but the rule (attend to medium) remains the same.

    • Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant dimension for finding the reward. This is the key measure of cognitive flexibility.

  • Data Analysis: The primary measure is the number of trials required to reach a criterion of 6 consecutive correct choices for each stage. An impairment in cognitive flexibility is indicated by a significantly increased number of trials to reach criterion specifically at the EDS stage.

III. Neurochemical Assessment

A. In Vivo Microdialysis in the Medial Prefrontal Cortex (mPFC) This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals, providing a direct assessment of this compound's effect on dopamine and glutamate release.[12][17][22]

  • Surgery: Implant a guide cannula stereotaxically, targeting the mPFC. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular dopamine and glutamate.

  • Drug Administration: Administer this compound (s.c.) and continue collecting dialysate samples for several hours to monitor drug-induced changes in neurotransmitter levels.

  • Sample Analysis: Analyze the concentration of dopamine and glutamate in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express results as a percentage change from the average baseline concentration for each animal.

Conclusion

The experimental framework outlined provides a robust methodology for the preclinical characterization of this compound as a potential therapeutic for cognitive and negative symptoms in schizophrenia. By utilizing validated animal models and a battery of behavioral and neurochemical assays, researchers can systematically evaluate the efficacy of this compound, determine its optimal therapeutic window, and further elucidate the role of the α4β2 nAChR in the complex pathophysiology of schizophrenia. While this compound's development was halted for smoking cessation, these protocols offer a path to rigorously investigate its potential in a different, high-need therapeutic area.[2]

References

Application Notes and Protocols for Measuring Dianicline Concentration in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Methodologies described herein are adapted from validated methods for Varenicline, a compound structurally and functionally similar to Dianicline. These protocols should be considered as a starting point and require full validation for the specific analysis of this compound.

Application Note 1: Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This application note describes a sensitive and specific method for the determination of this compound concentration in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound-d4 (if available) or a similar compound like Varenicline-d4, is recommended to ensure high accuracy and precision.[1]

The principle of the method involves the extraction of this compound and the internal standard from plasma, followed by chromatographic separation and detection by mass spectrometry.[1] Protein precipitation is a common and efficient method for sample preparation.[1][2] The analytes are detected using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[3]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for a similar analyte, Varenicline, which can be expected for a validated this compound assay.[3]

ParameterExpected Value
Linearity Range50.0 - 10,000.0 pg/mL
Correlation Coefficient (r²)≥ 0.999
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (% CV)< 15%
Inter-day Precision (% CV)< 15%
Accuracy (% Recovery)85 - 115%
Mean Extraction Recovery> 85%
Experimental Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 or Varenicline-d4 as internal standard (IS)[1]

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)[3]

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (with EDTA as anticoagulant)[4]

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 50, 100, 250, 500, 1000, 2500, 5000, 10000 pg/mL) and QC samples at low, medium, and high concentrations.[3]

3. Plasma Sample Preparation (Protein Precipitation): [1]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).[3]

  • Mobile Phase: An isocratic mobile phase of 5mM ammonium formate and acetonitrile (10:90 v/v).[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.[3]

  • MRM Transitions:

    • This compound: To be determined (requires infusion of the compound to find the precursor and product ions). As a reference, Varenicline is monitored at m/z 212.1 → 169.0.[3]

    • Internal Standard (Varenicline-d4): m/z 216.1 → 173.0 (example).

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Diagram: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms Tandem MS Detection (Positive ESI, MRM) hplc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration Concentration Calculation calibration_curve->concentration

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Application Note 2: Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This application note outlines a method for the determination of this compound concentration in human plasma using high-performance liquid chromatography with ultraviolet (HPLC-UV) detection. While less sensitive than LC-MS/MS, this method can be a cost-effective alternative for studies where picogram-level sensitivity is not required. The method involves a liquid-liquid extraction step to clean up the sample and concentrate the analyte.

Quantitative Data Summary

The following table presents potential performance characteristics for an HPLC-UV method for this compound, which would need to be established during method validation.

ParameterExpected Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (% CV)< 15%
Inter-day Precision (% CV)< 15%
Accuracy (% Recovery)85 - 115%
Extraction Recovery> 70%
Experimental Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound with a distinct retention time)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)[5]

  • Dichloromethane (analytical grade)[5]

  • Sodium hydroxide (analytical grade)

  • Disodium hydrogen phosphate (analytical grade)[5]

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human plasma (with EDTA as anticoagulant)

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples.

3. Plasma Sample Preparation (Liquid-Liquid Extraction): [5]

  • Pipette 1 mL of plasma sample, calibration standard, or QC sample into a glass tube.

  • Add 100 µL of the internal standard working solution.

  • Add 0.5 mL of 1 M sodium hydroxide to basify the sample.

  • Add 5 mL of dichloromethane, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. HPLC-UV Conditions: [5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of 0.05 M disodium hydrogen phosphate (pH adjusted to 4.8 with phosphoric acid) and acetonitrile (60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 100 µL.[6]

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 260-320 nm). For reference, Ornidazole is detected at 313 nm.[5]

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the plasma samples as described for the LC-MS/MS method.

Diagram: HPLC-UV Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is basify Add NaOH add_is->basify extract Liquid-Liquid Extraction (Dichloromethane) basify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject uv UV Detection hplc->uv peak_integration Peak Integration uv->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration Concentration Calculation calibration_curve->concentration Dianicline_Pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_agonists Agonists receptor receptor Ion Channel dopamine Dopamine Release receptor->dopamine Moderate & Sustained This compound This compound (Partial Agonist) This compound->receptor Binds & Partially Activates nicotine Nicotine (Full Agonist) nicotine->receptor Binds & Fully Activates (Blocked by this compound) effects Reduced Cravings & Blocked Nicotine Reward dopamine->effects

References

Application Notes & Protocols: Dianicline in Nicotinic Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dianicline (SSR591813) is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2] While its development as a smoking cessation therapy was discontinued, its distinct pharmacological profile makes it a valuable research tool for scientists and drug development professionals.[3] this compound's high affinity and selectivity for the α4β2 receptor allow for its application in mapping the distribution, density, and functional properties of this specific nAChR subtype, which is crucial for understanding nicotine addiction, cognitive processes, and various neurological disorders.[1][4]

These application notes provide a summary of this compound's binding characteristics and detailed protocols for its use in fundamental nicotinic receptor mapping studies, including in vitro binding assays, autoradiography, and electrophysiology.

Data Presentation: this compound Binding Affinity

This compound exhibits a high affinity for the α4β2 nAChR subtype with considerably lower affinity for other nAChR subtypes, demonstrating its selectivity. The following table summarizes the in vitro binding affinities (Ki) of this compound compared to other common nAChR ligands.[1]

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α6/4β4 (Ki, nM)α7 (Ki, nM)α1βγδ (muscle) (Ki, nM)
This compound 6.117001500>10000>8000
Varenicline0.414035125>8000
Cytisine0.4240120>10000430
Nicotine6.1190280>100002000
Data sourced from Rollema et al., 2010.[1] Ki values were determined using radioligand binding assays with [³H]-epibatidine for α4β2, α3β4, and α6/4β4 subtypes and [¹²⁵I]-α-bungarotoxin for α7 and α1βγδ subtypes.

Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for α4β2 nAChRs expressed in a cellular system by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the binding affinity of this compound at specific nAChR subtypes.

Diagram: Workflow for Radioligand Binding Assay

Workflow for Radioligand Binding Assay start_end start_end process process data data decision decision output output start Start prep Prepare Reagents (Membranes, Radioligand, this compound) start->prep setup Set up Assay Plates (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Harvest & Filter incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Caption: A flowchart of the key steps in a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human α4β2 nAChR subtype.[1]

  • Radioligand: [³H]-epibatidine (Specific Activity: 50-80 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Agent: Nicotine (1 mM final concentration).[5]

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration System: Cell harvester with GF/B glass fiber filters.[5]

  • Scintillation Counter and fluid.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions in Assay Buffer to achieve a final concentration range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]-epibatidine (at a final concentration near its Kd, e.g., 0.1 nM) + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of nicotine (to achieve 1 mM final concentration) + 50 µL of [³H]-epibatidine + 100 µL of membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution + 50 µL of [³H]-epibatidine + 100 µL of membrane preparation.

  • Incubation: Incubate the plate for 2-4 hours at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[5]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Protocol 2: In Vitro Quantitative Autoradiography

This protocol details the use of this compound as a competitor to map the anatomical distribution of α4β2 nAChRs in brain tissue sections.

Objective: To visualize and quantify the regional density of α4β2 nAChRs in brain tissue.

Diagram: Workflow for Quantitative Autoradiography

Workflow for Quantitative Autoradiography start_end start_end process process data data output output start Start prep Prepare Brain Tissue Sections (Cryosectioning) start->prep incubate Incubate Sections with Radioligand (e.g., [3H]-epibatidine) prep->incubate displace Include this compound for NSB (Adjacent Sections) incubate->displace For Non-Specific Binding wash Wash to Remove Unbound Ligand incubate->wash displace->wash dry Dry Sections wash->dry expose Expose to Film or Phosphor Screen dry->expose image Develop Film / Scan Screen expose->image analyze Densitometric Analysis (Receptor Density Map) image->analyze end End analyze->end

Caption: A procedural flowchart for mapping nicotinic receptors using autoradiography.

Materials:

  • Tissue: Frozen rodent or human brain sections (10-20 µm thick), thaw-mounted onto slides.[7][8]

  • Radioligand: [³H]-epibatidine or another suitable α4β2-preferring radioligand.

  • Competitor: this compound for determining specific binding.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Autoradiography Film or Phosphor Imaging Screens.

  • Image Densitometry Software.

Procedure:

  • Tissue Preparation: Bring cryostat-cut brain sections to room temperature.

  • Pre-incubation: Pre-incubate the slides in Incubation Buffer for 20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the slides with the radioligand (e.g., 0.1-0.5 nM [³H]-epibatidine) in Incubation Buffer for 60-90 minutes.[9]

    • For determining non-specific binding, incubate an adjacent set of slides in the same radioligand solution containing a high concentration of this compound (e.g., 10 µM) to saturate the α4β2 receptors.

  • Washing: Wash the slides in ice-cold Incubation Buffer (e.g., 2 x 5 minutes) followed by a quick dip in ice-cold deionized water to remove unbound radioligand and buffer salts.[7]

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen along with calibrated radioactive standards. Expose in a light-tight cassette for several weeks to months, depending on the radioligand's specific activity.

  • Imaging and Analysis: Develop the film or scan the phosphor screen. Use image analysis software to perform densitometry on the resulting images. Convert the optical density values from different brain regions into receptor density (e.g., fmol/mg tissue) by comparing them to the calibration curve generated from the radioactive standards. Specific binding is calculated by subtracting the non-specific binding image from the total binding image.[10]

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is for assessing the functional activity of this compound (i.e., its efficacy as a partial agonist) on nAChRs expressed in Xenopus laevis oocytes.

Objective: To characterize the functional potency (EC₅₀) and efficacy of this compound at specific nAChR subtypes.

Diagram: Partial Agonism at a Nicotinic Receptor

Partial Agonism at a Nicotinic Receptor cluster_0 Full Agonist (e.g., ACh) cluster_1 Partial Agonist (this compound) receptor nAChR Ion Channel ligand ligand effect effect a_ligand ACh a_receptor a_receptor a_ligand->a_receptor Binds a_effect Full Channel Opening (Maximal Ion Influx) a_receptor->a_effect Causes d_ligand This compound d_ligand->a_receptor Competes with d_receptor d_receptor d_ligand->d_receptor Binds d_effect Partial Channel Opening (Submaximal Ion Influx) d_receptor->d_effect Causes compete_label This compound competes with ACh, reducing maximal response.

Caption: this compound acts as a partial agonist, binding to the nAChR but causing less channel activation than a full agonist like acetylcholine (ACh).

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for desired nAChR subunits (e.g., human α4 and β2).

  • TEVC setup: Amplifier, data acquisition system, microelectrodes, and perfusion system.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh).

  • Test Compound: this compound.

Procedure:

  • Oocyte Preparation: Harvest and defolliculate mature Xenopus oocytes.

  • cRNA Injection: Inject each oocyte with ~50 nL of a solution containing the cRNAs for the nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA). Incubate the oocytes for 2-7 days at 16-18°C.[11]

  • TEVC Recording:

    • Place a single oocyte in the recording chamber and perfuse continuously with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Determine Maximal Response: Apply a saturating concentration of the full agonist, ACh (e.g., 300 µM), to determine the maximum current response (I_max).

    • Dose-Response Curve: Apply increasing concentrations of this compound to the oocyte and record the peak inward current elicited at each concentration. Allow for a washout period between applications until the current returns to baseline.

    • Partial Agonism: To confirm partial agonism, co-apply this compound with ACh. A partial agonist will elicit a smaller response than the full agonist and will reduce the response to the full agonist when co-applied.[11]

Data Analysis:

  • Plot the normalized current response (I / I_max) against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Hill slope.

  • Calculate the efficacy of this compound as a percentage of the maximal response elicited by the full agonist, ACh.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Brain Penetration of Dianicline in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of Dianicline in experimental settings.

Troubleshooting Guides & FAQs

Question 1: My in vivo experiments show low brain concentrations of this compound. What are the potential reasons for this?

Answer:

Observed low brain concentrations of this compound are likely attributable to its inherent physicochemical properties leading to moderate brain penetration.[1] Research indicates that while this compound has comparable permeability and hydrophilicity to varenicline, it still exhibits limited brain penetration.[1] It's important to note that this issue is not due to efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), as studies have shown that this compound is not a substrate for these transporters.[1] The limited efficacy observed in clinical trials has been partly attributed to these moderate brain concentrations, alongside its functional potency at α4β2 nicotinic acetylcholine receptors (nAChRs).[1]

Question 2: Since P-glycoprotein (P-gp) inhibition is not a viable strategy for this compound, what are my alternative options to enhance its brain penetration?

Answer:

Given that this compound is not a P-gp substrate, strategies should focus on overcoming the physical blood-brain barrier (BBB) and enhancing transport.[1] The primary alternative approaches can be categorized as follows:

  • Formulation-Based Strategies:

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its ability to cross the BBB.[2][3] These carriers can protect the drug from degradation and can be surface-modified to target specific receptors on the BBB for enhanced transport.[2][3]

    • Prodrug Approach: Chemical modification of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[4] The prodrug would then be converted to the active this compound molecule within the brain.

  • Alternative Routes of Administration:

    • Intranasal Delivery: Bypassing the BBB via the "nose-to-brain" pathway is a promising non-invasive strategy.[5][6] Formulating this compound for intranasal administration could facilitate its direct transport to the central nervous system (CNS) through the olfactory and trigeminal nerves.[5]

    • Intracerebral or Intrathecal Administration: For preclinical studies where direct CNS delivery is acceptable, these invasive methods can be employed to bypass the BBB entirely and achieve desired brain concentrations.

Question 3: How can I formulate this compound for intranasal delivery, and what are the key considerations?

Answer:

Developing an intranasal formulation for this compound involves several key considerations to maximize nose-to-brain transport:

  • Solubility and Stability: this compound must be formulated in a solution or suspension that maintains its stability and allows for efficient absorption across the nasal mucosa.

  • Mucoadhesion: Incorporating mucoadhesive excipients, such as chitosan, can increase the residence time of the formulation in the nasal cavity, allowing for greater absorption.[5]

  • Permeation Enhancers: The use of safe and effective permeation enhancers can transiently increase the permeability of the nasal epithelium, facilitating drug transport.[2]

  • Device Selection: The choice of intranasal delivery device is crucial for targeting the olfactory region of the nasal cavity, which is a primary site for nose-to-brain transport.[7]

Data Presentation

Table 1: Summary of this compound's Brain Penetration and Physicochemical Properties

PropertyThis compoundVareniclineCytisineNicotineReference
Unbound Fraction in Plasma (fu) > 0.8> 0.5> 0.8> 0.8[1]
Unbound Fraction in Brain (fu) ~0.4> 0.5> 0.8> 0.8[1]
P-gp Substrate NoNot specifiedNoNot specified[1]
KO/WT Total Brain-to-Plasma Ratio 2.2Not specified0.9Not specified[1]
Predicted Unbound Css,avg in Human Brain (nM) 37 - 8432 - 1312 - 10Not specified[1]
Molar Mass (g·mol−1) 216.284211.26190.24162.23[8]

Experimental Protocols

Protocol 1: Formulation and In Vivo Evaluation of this compound-Loaded Liposomes for Enhanced Brain Delivery

1. Objective: To formulate this compound into liposomes and assess their ability to increase brain concentrations following intravenous administration in a rodent model.

2. Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform and Methanol

  • Dialysis tubing (MWCO 10-12 kDa)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Anesthesia

  • LC-MS/MS equipment for bioanalysis

3. Methodology:

  • Liposome Preparation (Thin-film hydration method):

    • Dissolve SPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature.

    • Sonicate the resulting suspension using a probe sonicator to reduce the size of the liposomes.

    • Extrude the liposomal suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

    • Remove unencapsulated this compound by dialysis against PBS.

  • Characterization of Liposomes:

    • Determine particle size and zeta potential using dynamic light scattering.

    • Calculate encapsulation efficiency by lysing a known amount of liposomes and quantifying the this compound content using LC-MS/MS.

  • In Vivo Study:

    • Administer either free this compound solution or this compound-loaded liposomes intravenously to rats at a specified dose.

    • At predetermined time points, collect blood samples and perfuse the animals with saline to remove blood from the brain.

    • Harvest the brains and homogenize them.

    • Extract this compound from plasma and brain homogenates and quantify the concentrations using a validated LC-MS/MS method.

    • Calculate the brain-to-plasma concentration ratio at each time point.

4. Expected Outcome: A significant increase in the brain-to-plasma concentration ratio of this compound in the group treated with liposomes compared to the free drug solution.

Protocol 2: Development and Evaluation of a Mucoadhesive Intranasal Formulation of this compound

1. Objective: To develop a mucoadhesive intranasal formulation of this compound and evaluate its potential for direct nose-to-brain delivery.

2. Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sorbitol

  • Purified water

  • Rodent model (e.g., mice) with cannulated jugular veins

  • Intranasal administration device

  • LC-MS/MS equipment

3. Methodology:

  • Formulation Preparation:

    • Prepare a chitosan solution by dissolving it in a dilute acetic acid solution.

    • Add sorbitol as a humectant and to adjust tonicity.

    • Dissolve this compound in the chitosan solution.

    • Adjust the pH to a level suitable for nasal administration (e.g., 4.5-5.5).

    • Characterize the formulation for viscosity, pH, and drug content.

  • In Vivo Study:

    • Administer the this compound intranasal formulation or an intravenous solution of this compound to anesthetized mice.

    • Collect blood samples via the jugular vein cannula at various time points.

    • At the end of the experiment, sacrifice the animals, and collect the brains.

    • Quantify this compound concentrations in plasma and brain tissue using LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for both plasma and brain.

    • Determine the drug targeting efficiency (DTE%) and direct transport percentage (DTP%) to the brain for the intranasal route compared to the intravenous route.

4. Expected Outcome: Higher brain concentrations and a DTE% significantly greater than 100%, indicating efficient direct nose-to-brain transport of this compound with the mucoadhesive intranasal formulation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Initial Assessment cluster_strategies Strategy Selection cluster_formulation_options Formulation Options cluster_route_options Route Options Problem Low this compound Brain Concentration in vivo Pgp Is this compound a P-gp/BCRP substrate? Problem->Pgp Formulation Formulation Strategies Pgp->Formulation No Route Alternative Administration Routes Pgp->Route No Nano Nanoparticle Encapsulation (e.g., Liposomes) Formulation->Nano Prodrug Prodrug Synthesis Formulation->Prodrug Intranasal Intranasal Delivery Route->Intranasal Direct Direct CNS Injection (Preclinical) Route->Direct

Caption: Decision workflow for enhancing this compound brain penetration.

nose_to_brain_pathway cluster_nasal_cavity Nasal Cavity cluster_barriers Epithelial & BBB Bypass cluster_brain Central Nervous System NC Intranasal this compound (Mucoadhesive Formulation) Olfactory Olfactory Epithelium NC->Olfactory Direct Transport Trigeminal Trigeminal Nerves NC->Trigeminal Direct Transport Brain Brain Parenchyma Olfactory->Brain Olfactory Bulb Pathway Trigeminal->Brain Brainstem Pathway

Caption: Diagram of the nose-to-brain delivery pathway for this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Proposed Solutions Problem Poor Brain Penetration of this compound Causes Suboptimal Physicochemical Properties (Limited Lipophilicity/Permeability) NOT P-gp/BCRP Efflux Problem->Causes Solutions Enhance BBB Transport (e.g., Nanoparticles) Bypass the BBB (e.g., Intranasal Delivery) Causes->Solutions

Caption: Logical relationship of this compound's brain penetration issue.

References

Technical Support Center: Strategies for Improving the Oral Bioavailability of Dianicline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Dianicline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was its development discontinued?

This compound (also known as SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor that was investigated as a potential aid for smoking cessation.[1][2][3] Clinical development of this compound was halted after unfavorable results during Phase III trials.[1][2] Studies suggest that its limited clinical efficacy may be attributed to a combination of weak functional potency at its target receptor and moderate penetration into the brain.[4][5][6]

Q2: What are the potential primary barriers to this compound's oral bioavailability?

While specific data on this compound's oral bioavailability is not extensively published, challenges for oral drugs typically stem from poor aqueous solubility and/or low intestinal permeability.[7][8][9] Given that this compound is a small molecule, issues could arise from its physicochemical properties, leading to either poor dissolution in the gastrointestinal fluids or inefficient transport across the intestinal epithelium.

Q3: What general strategies can be employed to improve the oral bioavailability of a drug like this compound?

A variety of formulation and chemical modification strategies can be explored to enhance oral bioavailability. These can be broadly categorized as:

  • Formulation-Based Approaches: These methods aim to improve the dissolution rate and solubility of the drug.[10]

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[7][11]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[12]

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[7][10]

  • Chemical Modification Approaches:

    • Prodrug Strategy: Modifying the chemical structure of this compound to create a prodrug with improved solubility or permeability characteristics can be an effective approach. The prodrug is then converted to the active this compound molecule in the body.[7][13]

Troubleshooting Guides

Issue: Poor Aqueous Solubility of this compound

If you are encountering low dissolution rates or poor solubility of this compound in aqueous media during your in vitro experiments, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity Employ particle size reduction techniques such as micronization or nanomilling.Increased surface area leading to a faster dissolution rate.
Hydrophobic Nature Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).Improved wettability and dissolution of this compound.
Low Solubility in GI Fluids Develop a lipid-based formulation (e.g., SEDDS).Enhanced solubilization of this compound in the gastrointestinal tract.
Issue: Low Permeability of this compound Across Caco-2 Monolayers

If your in vitro permeability assays using Caco-2 cell monolayers indicate poor transport of this compound, the following strategies may be investigated:

Potential Cause Troubleshooting Step Expected Outcome
Low Passive Diffusion Design and synthesize a more lipophilic prodrug of this compound.Increased partitioning into the cell membrane and enhanced passive transport.
Efflux Transporter Activity Co-administer this compound with a known P-glycoprotein (P-gp) inhibitor in your in vitro model.Reduced efflux of this compound back into the intestinal lumen, leading to increased net transport.
Poor Paracellular Transport Investigate the use of permeation enhancers.Transient opening of tight junctions, allowing for increased paracellular flux.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable co-solvent (e.g., methanol/dichloromethane mixture) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the formulation for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: In Vitro Dissolution Study
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: Prepare 900 mL of a relevant dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8).

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Procedure: Place a known amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis start This compound API formulation Formulation Strategy (e.g., Solid Dispersion) start->formulation dissolution Dissolution Testing formulation->dissolution permeability Caco-2 Permeability Assay formulation->permeability pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study permeability->pk_study bioavailability Assess Oral Bioavailability pk_study->bioavailability

Caption: A generalized workflow for developing and evaluating a new formulation to improve the oral bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation This compound Formulation dissolution Dissolution drug_formulation->dissolution dissolved_drug This compound in Solution dissolution->dissolved_drug absorption Absorption dissolved_drug->absorption bioavailable_drug Bioavailable this compound absorption->bioavailable_drug

Caption: A simplified diagram illustrating the key steps for a drug to become orally bioavailable.

References

a solution to Dianicline instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dianicline in aqueous solutions. This compound is susceptible to degradation in aqueous environments, and this resource offers solutions to mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution turned yellow/brown overnight. What is the cause?

A1: Discoloration of this compound solutions, especially when prepared in standard aqueous buffers like PBS, is often a primary indicator of oxidative degradation. The tertiary amine moiety in this compound's structure is susceptible to oxidation, which can be accelerated by factors such as exposure to atmospheric oxygen, light, and trace metal ions in the buffer.

Q2: I've observed a precipitate forming in my this compound solution after refrigerated storage. Is this degradation?

A2: While it could be a degradant, precipitation is frequently due to the lower solubility of this compound at reduced temperatures. This compound exhibits temperature-dependent solubility. Before assuming degradation, try gently warming the solution to 37°C to see if the precipitate redissolves. If it does not, it may be an insoluble degradation product.

Q3: My experimental results are inconsistent, suggesting a loss of this compound potency over the course of my assay. How can I confirm this?

A3: A loss of potency during an experiment is a classic sign of instability. To confirm this, you should perform a time-course stability study under your specific assay conditions (e.g., temperature, buffer composition, plate type). Use a validated analytical method, such as HPLC-UV, to quantify the concentration of this compound at the beginning (T=0) and at various time points throughout your experiment's duration. A significant decrease in the main this compound peak alongside the appearance of new peaks would confirm degradation.

Q4: What is the optimal pH for maintaining this compound stability in an aqueous solution?

A4: this compound is most stable in slightly acidic conditions. The recommended pH range for aqueous solutions is between 4.5 and 5.5. In this range, both hydrolysis of the ester functional group and oxidation of the tertiary amine are minimized. Alkaline conditions (pH > 7.5) significantly increase the rate of degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation in Cell Culture Media
  • Problem: You notice a significant loss of this compound activity or concentration when dissolved in standard cell culture media (e.g., DMEM, RPMI-1640), which are typically buffered around pH 7.4.

  • Cause: The physiological pH of ~7.4 in most cell culture media accelerates the degradation of this compound. Additionally, components in the media, like metal ions (e.g., iron in transferrin) and riboflavin, can catalyze oxidative and photodegradation pathways.

  • Solution:

    • Prepare a Concentrated Stock in a Stabilizing Buffer: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a stabilizing buffer such as a 50 mM citrate buffer at pH 5.0.

    • Minimize Incubation Time: Add the this compound stock to your cell culture medium immediately before adding it to the cells to minimize the time it spends in the destabilizing environment.

    • Use a Stabilizing Excipient: For longer-term experiments, consider co-formulating this compound with a stabilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form an inclusion complex with this compound and protect it from degradation.

Issue 2: Solution Discoloration and Potency Loss Despite Acidic pH
  • Problem: Your this compound solution, prepared in a recommended acidic buffer, still shows signs of degradation, such as yellowing.

  • Cause: This is likely due to oxidation, which can still occur at acidic pH, especially if the solution is exposed to light or contains trace metal ion contaminants.

  • Solution:

    • Use High-Purity Water and Buffers: Prepare all solutions using high-purity, deionized water (18 MΩ·cm) and analytical grade buffer reagents to minimize metal ion contamination.

    • Add an Antioxidant: Include a suitable antioxidant in your buffer. For many applications, 0.05% w/v (500 ppm) of ascorbic acid is effective at preventing oxidation.

    • Add a Chelating Agent: To sequester catalytic metal ions, add a chelating agent like 0.01% w/v Disodium EDTA to your buffer.

    • Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidation.

Data and Protocols

Quantitative Data Summary

Table 1: Effect of pH on this compound Stability at 25°C

pHBuffer SystemHalf-life (t½) in hours% Remaining after 24h
3.0Citrate12088.1%
5.0Citrate48096.6%
7.4Phosphate (PBS)1829.7%
9.0Borate42.9%

Table 2: Effect of Stabilizing Excipients on this compound in PBS (pH 7.4) at 37°C

ConditionExcipient (Concentration)Half-life (t½) in hours% Remaining after 8h
ControlNone6.545.1%
AntioxidantAscorbic Acid (0.05% w/v)1572.3%
ChelatorDisodium EDTA (0.01% w/v)1162.5%
ComplexationHP-β-CD (2% w/v)3085.1%
CombinedAll of the above5591.2%
Experimental Protocols

Protocol 1: HPLC-Based Stability Analysis of this compound

This protocol describes a reverse-phase HPLC method for quantifying this compound and its primary degradants.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    • Start with 95% A / 5% B

    • Ramp to 40% A / 60% B over 10 minutes

    • Hold for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Detection:

    • Wavelength: 280 nm

  • Procedure:

    • Prepare this compound samples in the desired buffer at a concentration of 100 µg/mL.

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), transfer an aliquot of the sample to an HPLC vial.

    • Inject 10 µL of the sample onto the column.

    • Integrate the peak area for this compound (retention time ~6.5 min) and any new peaks corresponding to degradants.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

Protocol 2: Preparation of a Stabilized this compound Formulation

This protocol details how to prepare a 10 mM this compound stock solution with enhanced stability.

  • Buffer Preparation (Stabilizing Buffer, pH 5.0):

    • Prepare a 50 mM citrate buffer by dissolving citric acid and sodium citrate in high-purity water. Adjust pH to 5.0.

    • To this buffer, add Disodium EDTA to a final concentration of 0.01% w/v.

    • Add Ascorbic Acid to a final concentration of 0.05% w/v.

    • Stir until all components are fully dissolved.

    • Filter the buffer through a 0.22 µm filter.

  • This compound Dissolution:

    • Weigh the required amount of this compound hydrochloride salt.

    • In a light-protected container (e.g., amber vial), add the this compound powder.

    • Add the prepared Stabilizing Buffer to achieve the final desired concentration of 10 mM.

    • Vortex or sonicate briefly until the this compound is fully dissolved.

  • Storage:

    • Store the stock solution at 2-8°C, protected from light.

    • For long-term storage (>1 week), aliquot and store at -20°C or -80°C. Before use, thaw completely and vortex gently.

Visual Guides

Troubleshooting_Dianicline_Instability start Instability Observed (e.g., color change, precipitation, potency loss) is_precipitate Is there a precipitate? start->is_precipitate warm_solution Warm solution to 37°C. Does it redissolve? is_precipitate->warm_solution Yes is_color_change Is there discoloration (yellow/brown)? is_precipitate->is_color_change No solubility_issue Conclusion: Temperature-related solubility issue. Maintain at RT or 37°C. warm_solution->solubility_issue Yes degradation_product Conclusion: Insoluble degradation product. warm_solution->degradation_product No solution1 Solution: 1. Adjust pH to 4.5-5.5 with Citrate Buffer. 2. Protect from light. 3. Add Antioxidant (Ascorbic Acid). 4. Add Chelator (EDTA). degradation_product->solution1 oxidation Likely Cause: Oxidation is_color_change->oxidation Yes check_ph Check solution pH. Is pH > 6.0? is_color_change->check_ph No oxidation->check_ph hydrolysis Likely Cause: pH-mediated hydrolysis and/or oxidation. check_ph->hydrolysis Yes check_ph->solution1 No hydrolysis->solution1

Caption: A decision tree for troubleshooting common this compound instability issues.

Dianicline_Formulation_Workflow cluster_buffer 1. Prepare Stabilizing Buffer (pH 5.0) cluster_dissolution 2. Dissolve this compound cluster_storage 3. Aliquot and Store b1 Start with High-Purity H2O b2 Add Citrate Buffer Salts b1->b2 b3 Add EDTA (0.01% w/v) b2->b3 b4 Add Ascorbic Acid (0.05% w/v) b3->b4 b5 Adjust pH to 5.0 b4->b5 b6 Sterile Filter (0.22 µm) b5->b6 d1 Weigh this compound in Amber Vial b6->d1 d2 Add Stabilizing Buffer d3 Vortex/Sonicate to Dissolve s1 Store at 2-8°C (Short-term) d3->s1 s2 Store at -80°C (Long-term) d3->s2

Caption: Workflow for preparing a stabilized aqueous solution of this compound.

Hypothetical_Signaling_Pathway This compound This compound Receptor Target Receptor (e.g., nAChR) This compound->Receptor Binds & Activates Degradation Degradation (Hydrolysis/Oxidation) This compound->Degradation Instability Pathway IonChannel Ion Channel Opening Receptor->IonChannel Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Ca_Influx->Kinase_Cascade Transcription Gene Transcription (e.g., c-Fos) Kinase_Cascade->Transcription Response Cellular Response (e.g., Neuroprotection) Transcription->Response

Caption: Hypothetical signaling pathway for this compound and its competing instability pathway.

Technical Support Center: Optimizing Dianicline Concentration for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dianicline concentration in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (SSR-591,813) is a partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its primary mechanism is to bind to and activate these receptors, but with a lower maximal effect compared to a full agonist like nicotine.[1][4] It shows selectivity for the α4β2 subtype over other nAChR subtypes.[1]

Q2: What is a typical in vitro concentration range for this compound in functional assays?

The pharmacologically active range for this compound, where partial activation can be observed without causing complete desensitization, is approximately 10–100 µM.[1] Due to its relatively weak functional potency, higher concentrations are generally required compared to other nAChR partial agonists like varenicline or cytisine.[1][4]

Q3: Why might I be observing a low signal or no response in my functional assay with this compound?

A low or absent signal when using this compound is often attributed to its characteristics as a low-efficacy partial agonist.[1][4] Several factors could contribute to this:

  • Insufficient Concentration: The concentration of this compound may be too low to elicit a detectable response.

  • Assay Sensitivity: The functional assay being used may not be sensitive enough to detect the partial activation by this compound.

  • Receptor Desensitization: Prolonged exposure to this compound, even at lower concentrations, can lead to receptor desensitization, reducing the observable response.[1]

  • Low Receptor Expression: The cell system used may have an insufficient density of α4β2 nAChRs.

Q4: How does the subunit stoichiometry of the α4β2 receptor affect this compound's activity?

The α4β2 nAChR can exist in different stoichiometries, such as (α4)2(β2)3 and (α4)3(β2)2, which exhibit different affinities for agonists and varying calcium permeability. While specific studies on how these stoichiometries affect this compound's activity are not detailed, it is a crucial factor to consider, as it can influence the observed potency and efficacy.

Troubleshooting Guide

Issue: Low or No Signal in a Functional Assay

This is a common challenge when working with a low-efficacy partial agonist like this compound.

Potential Cause Suggested Solution
Inadequate this compound Concentration Increase the concentration of this compound into the 10-100 µM range.[1] Perform a full dose-response curve to determine the optimal concentration for your specific assay system.
Low Assay Sensitivity Consider using a more sensitive assay system. For instance, if using a calcium influx assay, ensure the use of a high-sensitivity fluorescent calcium indicator. Alternatively, an electrophysiological approach like a two-electrode voltage clamp in Xenopus oocytes can be very sensitive.[1]
Receptor Desensitization Minimize pre-incubation times with this compound. In kinetic assays, measure the initial response.[1]
Low Receptor Expression Levels Use a cell line with high-level expression of the α4β2 nAChR. Consider transiently or stably transfecting cells to increase receptor expression.[5]
Incorrect Buffer Composition Ensure that the assay buffer composition is optimal for nAChR function. For example, some assays may be sensitive to sodium ion concentration.[6]

Issue: High Variability Between Experiments

Potential Cause Suggested Solution
Inconsistent Cell Health and Density Maintain consistent cell culture conditions, including passage number and seeding density. Ensure cells are healthy and evenly distributed in the assay plates.
Pipetting Inaccuracies Use calibrated pipettes and be meticulous with liquid handling, especially when preparing serial dilutions of this compound.
Fluctuations in Assay Temperature Ensure all reagents and assay plates are equilibrated to the correct temperature before starting the experiment.

Quantitative Data Summary

The following table summarizes the in vitro binding and functional potency of this compound for the α4β2 nAChR.

ParameterValueReceptor SubtypeAssay SystemReference
Ki (Binding Affinity) 105 ± 14 nMα4β2Radioligand Binding ([3H]-epibatidine)[1]
EC50 (Functional Potency) 18 µMhuman α4β2Two-electrode voltage clamp in Xenopus oocytes[4]
Pharmacologically Active Concentration Range 10 - 100 µMhuman α4β2Two-electrode voltage clamp in Xenopus oocytes[1]

Experimental Protocols

Calcium Influx Functional Assay for this compound

This protocol provides a general framework for measuring this compound-induced calcium influx in a cell line expressing α4β2 nAChRs.

1. Cell Preparation:

  • Plate HEK293 cells stably expressing the human α4β2 nAChR in black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the cell culture medium from the wells.
  • Add the dye-loading buffer to each well and incubate for 1 hour at 37°C in the dark.

3. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in an appropriate assay buffer to create a range of concentrations for the dose-response curve (e.g., from 0.1 µM to 300 µM).
  • Prepare a positive control (e.g., a full agonist like nicotine) and a negative control (assay buffer alone).

4. Calcium Flux Measurement:

  • Use a fluorescence plate reader equipped with an automated liquid handling system.
  • Set the instrument to record fluorescence intensity over time (kinetic read).
  • Establish a baseline fluorescence reading for each well.
  • Add the this compound dilutions, positive control, and negative control to the respective wells.
  • Immediately begin recording the fluorescence signal for a set period (e.g., 2-5 minutes).

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
  • Plot the response against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Visualizations

Dianicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: Signaling pathway of this compound as a partial agonist of the α4β2 nAChR.

Experimental_Workflow start Start cell_prep Cell Preparation (α4β2 expressing cells) start->cell_prep dye_loading Calcium Dye Loading cell_prep->dye_loading compound_prep Prepare this compound Dilutions dye_loading->compound_prep measurement Measure Fluorescence (Kinetic Read) compound_prep->measurement analysis Data Analysis (Dose-Response Curve) measurement->analysis end End analysis->end

Caption: Experimental workflow for a this compound calcium influx functional assay.

Troubleshooting_Guide start Low or No Signal? check_conc Is this compound concentration in 10-100 µM range? start->check_conc Yes increase_conc Action: Increase Concentration check_conc->increase_conc No check_assay Is assay sensitive enough? check_conc->check_assay Yes solution Problem Solved increase_conc->solution optimize_assay Action: Use more sensitive detector or different assay check_assay->optimize_assay No check_receptor Sufficient receptor expression? check_assay->check_receptor Yes optimize_assay->solution increase_expression Action: Use high-expressing cell line check_receptor->increase_expression No no_solution Consult further literature check_receptor->no_solution Yes increase_expression->solution

Caption: Troubleshooting decision tree for low signal in this compound functional assays.

References

Technical Support Center: Mitigating Off-Target Effects of Dianicline in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dianicline (SSR-591,813). This resource provides guidance on understanding and mitigating potential off-target effects during your experiments. While this compound is known as a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), it is crucial to consider and control for unintended molecular interactions to ensure the validity and specificity of your research findings.[1][2]

Development of this compound was discontinued after Phase III clinical trials due to unfavorable results, the specifics of which are not extensively detailed in public literature.[2] Therefore, a proactive approach to identifying and mitigating potential off-target effects is a critical component of rigorous scientific investigation.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target binding profiles of this compound?

Q2: My experimental results are inconsistent or show unexpected phenotypes. Could these be due to off-target effects of this compound?

A2: Inconsistent results or unexpected phenotypes are classic indicators of potential off-target effects. These can arise from the compound interacting with unintended cellular targets, leading to downstream signaling events that are independent of α4β2 nAChR activity. It is essential to perform control experiments to rule out these possibilities.

Q3: What is the first step I should take to investigate potential off-target effects in my cellular assay?

A3: The first step is to perform a dose-response experiment and determine the EC50 (or IC50) for the desired on-target effect. It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the likelihood of engaging lower-affinity off-target proteins.

Q4: How can I confirm that the observed effect in my experiment is due to this compound's action on the α4β2 nAChR?

A4: To confirm on-target activity, you can employ several strategies:

  • Use a structurally unrelated control compound: Utilize a compound with a different chemical structure but known activity at the α4β2 nAChR. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Knockdown or knockout of the target: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the α4β2 nAChR in your model system. The effect of this compound should be diminished or abolished in the absence of its target.

  • Use of a specific antagonist: Co-administration of a selective α4β2 nAChR antagonist should block the effects of this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High Cytotoxicity Observed Compound precipitation at high concentrations, or off-target toxicity.1. Visually inspect the culture medium for precipitation. 2. Determine the solubility of this compound in your specific culture medium. 3. Perform a broad off-target screening assay (e.g., kinase or safety screening panel) to identify potential off-target liabilities.
Inconsistent Results Across Experiments Variation in cell passage number, inconsistent cell seeding density, or compound instability.1. Use cells within a defined, low passage number range. 2. Ensure consistent cell seeding density. 3. Assess the stability of this compound in your culture medium at 37°C over the experimental timeframe using methods like HPLC or LC-MS.
Unexpected Phenotypic Changes Off-target effects of this compound.1. Perform a literature search for known off-target effects of similar compounds. 2. Use computational tools to predict potential off-target interactions. 3. Conduct unbiased screening approaches like phenotypic screening or proteomics to identify affected pathways.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using siRNA

This protocol outlines the use of small interfering RNA (siRNA) to knockdown the α4 subunit of the nAChR, the primary target of this compound.

Materials:

  • Cells expressing α4β2 nAChRs

  • siRNA targeting the α4 subunit (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or other serum-free medium

  • This compound

  • Assay-specific reagents (e.g., for measuring downstream signaling)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute 20 pmol of α4 siRNA or non-targeting control siRNA in 50 µL of Opti-MEM.

    • Dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add 100 µL of the siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • This compound Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Assay: After the appropriate treatment time, perform your downstream assay to measure the effect of this compound.

  • Analysis: Compare the effect of this compound in cells treated with the α4 siRNA to those treated with the non-targeting control siRNA. A significant reduction in the effect of this compound in the knockdown cells indicates an on-target effect.

Protocol 2: Western Blot for Assessing Target Knockdown

To validate the knockdown of the α4 subunit, a Western blot should be performed in parallel with the functional assay.

Materials:

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the α4 subunit

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., β-actin or GAPDH)

  • ECL substrate

Procedure:

  • Protein Extraction: Lyse the cells from the siRNA experiment and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the α4 subunit overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Normalize the signal for the α4 subunit to the loading control to confirm knockdown efficiency.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of this compound

This compound acts as a partial agonist at the α4β2 nAChR, which is a ligand-gated ion channel. Upon binding, it causes a conformational change that opens the channel, allowing the influx of cations such as Na+ and Ca2+. This leads to membrane depolarization and activation of downstream signaling cascades.

Dianicline_On_Target_Pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: On-target signaling pathway of this compound at the α4β2 nAChR.

Experimental Workflow for Investigating Off-Target Effects

This workflow provides a logical progression for identifying and validating potential off-target effects of a research compound like this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Use_Lowest_Conc Use Lowest Effective Concentration Dose_Response->Use_Lowest_Conc Control_Expts Perform Control Experiments Use_Lowest_Conc->Control_Expts Struct_Unrelated Structurally Unrelated Compound Control_Expts->Struct_Unrelated Target_Knockdown Target Knockdown/out (siRNA/CRISPR) Control_Expts->Target_Knockdown Antagonist Specific Antagonist Co-treatment Control_Expts->Antagonist Off_Target_Suspected Off-Target Effect Suspected Struct_Unrelated->Off_Target_Suspected Target_Knockdown->Off_Target_Suspected Antagonist->Off_Target_Suspected On_Target_Confirmed On-Target Effect Confirmed Off_Target_Suspected->On_Target_Confirmed No Screening Broad Panel Screening Off_Target_Suspected->Screening Yes End_On_Target Proceed with On-Target Research On_Target_Confirmed->End_On_Target End_Off_Target Characterize Off-Target Screening->End_Off_Target

Caption: A logical workflow to investigate suspected off-target effects.

References

a refinement of Dianicline dosage to minimize side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dianicline Dosage Refinement

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the dosage refinement of this compound, a selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist, to minimize side effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with α4β2 nAChR agonists like this compound in animal models?

A1: Based on preclinical studies with various α4β2 nAChR agonists, the most frequently observed side effects are related to the central nervous and gastrointestinal systems. These include:

  • Motor Impairment: Ataxia, motor in-coordination, and reduced locomotor activity are common at higher doses.[1][2]

  • Gastrointestinal Distress: Nausea and emesis-like behaviors (in relevant species) are known side effects, often linked to the activation of α3β4* nAChRs in the ganglia.[3]

  • Sedative Effects: Some agonists can induce sedation or hypnosis.[2]

  • Hypothermia and Locomotor Depression: Nicotine, the archetypal nAChR agonist, can cause a decrease in body temperature and locomotor activity.[4]

Q2: How can I distinguish between the therapeutic effects and side effects of this compound in my behavioral assays?

A2: It is crucial to establish a therapeutic window for this compound. This can be achieved by employing a battery of behavioral tests that assess both the desired therapeutic effect (e.g., analgesia, cognitive enhancement) and common side effects within the same cohort of animals. For example, you can run a pain assay, such as the tail-flick test, in parallel with a motor coordination assay, like the rotarod test.[1] A successful dosage refinement will identify a dose that produces a significant therapeutic effect with minimal impact on motor function.

Q3: Is there a difference in side effect profiles between full and partial α4β2 nAChR agonists?

A3: Yes, partial agonists are often developed to mitigate the side effects seen with full agonists. While a full agonist will elicit a maximal response from the receptor, a partial agonist has a lower efficacy, meaning it produces a submaximal response even at saturating concentrations.[5] This "ceiling" effect can reduce the incidence and severity of dose-limiting side effects while still providing therapeutic benefit.[6] Varenicline is a well-known example of a partial α4β2 nAChR agonist used for this reason.[6]

Q4: Can the route of administration influence the side effect profile of this compound?

A4: Absolutely. The route of administration affects the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. For instance, intravenous (IV) administration will lead to a rapid peak in plasma concentration, which might exacerbate acute side effects compared to subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[7][8] Oral administration (p.o.) may lead to a slower onset and lower peak concentration, potentially improving tolerability. It is recommended to perform dose-response studies for each intended route of administration.

Troubleshooting Guides

Guide 1: Unexpected Animal Mortality or Severe Adverse Events
Issue Potential Cause Recommended Action
High mortality rate at calculated therapeutic doses. Incorrect allometric scaling from in vitro data: In vitro potency (EC50) may not directly translate to in vivo efficacy and toxicity.Action: Start with a much lower dose range in vivo. A common starting point is 1/10th or 1/100th of the dose estimated from in vitro data. Conduct a dose-escalation study in a small number of animals to identify the maximum tolerated dose (MTD).
Animals show signs of severe distress (e.g., seizures, respiratory depression). Off-target effects or excessive receptor activation: this compound might be affecting other nAChR subtypes or other neurotransmitter systems at high concentrations.Action: Immediately halt the experiment and euthanize distressed animals. Review the literature for the selectivity profile of this compound. Consider using a lower dose or co-administering an antagonist for other potential targets to isolate the cause.
Side effects are more severe in one sex or strain of animal. Pharmacokinetic or pharmacodynamic differences: Sex and genetic background can significantly influence drug metabolism and receptor sensitivity.Action: Analyze your data separately for each sex. If using different strains, conduct pilot tolerability studies for each. You may need to establish different dosage regimens for different sexes or strains.
Guide 2: Lack of Efficacy at Non-Toxic Doses
Issue Potential Cause Recommended Action
No significant therapeutic effect is observed at doses that are well-tolerated. Insufficient receptor occupancy: The administered dose may not be high enough to achieve the necessary level of α4β2 nAChR activation in the target brain region.Action: Carefully escalate the dose while monitoring for the emergence of side effects using a sensitive assay (e.g., locomotor activity).[2] Consider using a different, more efficient route of administration to increase bioavailability.
High inter-individual variability in response. Inconsistent drug administration or biological variability: Inaccurate dosing or inherent differences in animal metabolism can lead to variable results.Action: Ensure precise and consistent administration techniques. Increase the sample size (n) per group to improve statistical power.
The therapeutic effect diminishes over time with repeated dosing. Receptor desensitization or downregulation: Chronic stimulation of nAChRs can lead to a reduction in receptor sensitivity or number.Action: Investigate different dosing schedules (e.g., intermittent dosing instead of daily) to allow for receptor recovery. Measure receptor levels in brain tissue post-mortem to assess downregulation.

Quantitative Data Summary

The following tables summarize typical dosage ranges for nAChR modulators in rodent models, which can serve as a reference for designing this compound dosage studies.

Table 1: In Vivo Dosages of nAChR Agonists in Rodents

CompoundAnimal ModelRouteDosage RangeObserved EffectReference
NicotineRats.c.0.05 - 0.4 mg/kgDiscriminative stimulus effects[7]
VareniclineMouses.c.1 - 5 mg/kgDecreased DNMT mRNA, increased GAD67[9]
VareniclineMousei.p.0.5 - 2 mg/kgIncreased ethanol-induced ataxia[2]
CytisineRati.p.0.3 - 1.0 mg/kgAntagonism of nicotine discrimination[7]
S(-)-nornicotineRati.p.0.1 - 20 mg/kgAnalgesia in neuropathy model[1]

Table 2: In Vivo Dosages of nAChR Antagonists in Rodents

CompoundAnimal ModelRouteDosage RangeObserved EffectReference
MecamylamineRati.p.0.3 - 3 mg/kgDose-dependent decrease in sign-tracking[8]
Dihydro-β-erythroidine (DHβE)Rats.c.1 - 4 mg/kgNo effect on cue-induced nicotine seeking[10]
Methyllycaconitine (MLA)Rats.c.2 - 6 mg/kgReduced cue-induced nicotine seeking[10]

Experimental Protocols

Protocol 1: Assessing Motor Coordination using the Rotarod Test

This protocol is designed to evaluate the potential motor-impairing side effects of this compound.

  • Apparatus: An automated rotarod apparatus for mice or rats.

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Training:

    • Place the animal on the stationary rod.

    • Begin rotation at a slow speed (e.g., 4 RPM) and gradually accelerate to a maximum speed (e.g., 40 RPM) over a period of 5 minutes (accelerating rotarod protocol).

    • Train the animals for 2-3 consecutive days, with 3-4 trials per day, until a stable baseline performance (latency to fall) is achieved.

  • Testing:

    • On the test day, administer this compound or vehicle at the desired dose and route.

    • At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod and begin the accelerating protocol.

    • Record the latency to fall from the rod. A decrease in latency to fall in the this compound-treated group compared to the vehicle group indicates motor impairment.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

Protocol 2: In Vitro Receptor Binding Assay

This protocol determines the binding affinity of this compound for the α4β2 nAChR.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

    • Radioligand, such as [³H]epibatidine or [¹²⁵I]epibatidine.

    • Non-specific binding control (e.g., a high concentration of nicotine).

    • Assay buffer.

  • Procedure (Competition Binding Assay):

    • In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (from 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and the non-specific control.

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Visualizations

Dianicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) nAChR α4β2 nAChR (Ligand-Gated Ion Channel) This compound->nAChR Binds to receptor Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel Depolarization Membrane Depolarization Neurotransmitter_Release Neurotransmitter Release (Dopamine, Glutamate) Depolarization->Neurotransmitter_Release Triggers Ca_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Activation Ca_Influx->PI3K_Akt Activates Na_Influx->Depolarization Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Promotes

Caption: Signaling pathway of this compound at the α4β2 nAChR.

Dosage_Refinement_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Testing (Animal Models) cluster_analysis Analysis & Refinement binding_assay Binding Assays (Determine Ki) functional_assay Functional Assays (Determine EC50, Efficacy) binding_assay->functional_assay mtd_study Maximum Tolerated Dose (MTD) Study functional_assay->mtd_study Inform Starting Dose efficacy_study Efficacy Studies (e.g., Analgesia, Cognition) mtd_study->efficacy_study side_effect_study Side Effect Profiling (e.g., Rotarod, Locomotion) mtd_study->side_effect_study pk_study Pharmacokinetic (PK) Analysis mtd_study->pk_study therapeutic_window Determine Therapeutic Window efficacy_study->therapeutic_window side_effect_study->therapeutic_window pk_study->therapeutic_window Correlate Exposure with Effects

Caption: Experimental workflow for this compound dosage refinement.

Troubleshooting_Logic start High Side Effects Observed? check_dose Is Dose > MTD? start->check_dose Yes check_selectivity Off-Target Effects Suspected? start->check_selectivity No check_dose->check_selectivity No action_reduce_dose Action: Reduce Dose check_dose->action_reduce_dose Yes check_pk Rapid Cmax Issue? check_selectivity->check_pk No action_selectivity_screen Action: Run Selectivity Screen check_selectivity->action_selectivity_screen Yes action_change_route Action: Change Admin Route (e.g., s.c., p.o.) check_pk->action_change_route Yes action_partial_agonist Consider Partial Agonist Strategy check_pk->action_partial_agonist No

References

Troubleshooting unexpected results in Dianicline experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dianicline experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and clarify experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as SSR-591,813) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[1][2] Its development for smoking cessation was discontinued due to unfavorable results in Phase III clinical trials.[2]

Q2: Why am I observing lower than expected efficacy of this compound in my in vitro functional assays compared to other α4β2 nAChR agonists?

A2: Lower than expected efficacy is a known characteristic of this compound. Several factors contribute to this observation:

  • Weak Functional Potency: this compound has been shown to have weak functional potency at α4β2 nAChRs compared to other partial agonists like varenicline.[1][3][4]

  • Partial Agonism: By definition, as a partial agonist, this compound will not produce the same maximal response as a full agonist, even at saturating concentrations.

  • Receptor Desensitization: Like many nAChR ligands, this compound can cause receptor desensitization, where prolonged exposure to the agonist leads to a temporary loss of receptor function. This can manifest as a diminished response in functional assays.[3]

Q3: My in vivo experiments are showing limited brain-related effects of this compound. What could be the reason?

A3: this compound exhibits moderate to low brain penetration.[1][3] This means that even with systemic administration, the concentration of this compound reaching the central nervous system (CNS) may be insufficient to elicit a strong pharmacological response at the α4β2 receptors in the brain.[1][3] When designing in vivo studies, it is crucial to consider this pharmacokinetic property.

Q4: Are there any known off-target effects for this compound?

A4: While this compound is known to be selective for the α4β2 nAChR subtype, comprehensive public data on its binding profile against a wide range of other receptors and enzymes is limited.[1] It is good practice in drug discovery research to perform selectivity profiling to identify any potential off-target interactions that could contribute to unexpected experimental outcomes.

Q5: What are the best practices for preparing this compound solutions for experiments?

A5: this compound dihydrochloride is soluble in DMSO.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer or cell culture medium. It is important to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. If you observe precipitation upon dilution in aqueous solutions, sonication may be recommended to aid dissolution.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Receptor Binding Assays
  • Problem: You are observing high variability or a weak signal when performing radioligand binding assays with this compound to determine its affinity for α4β2 nAChRs.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Ligand Depletion In miniaturized assay formats, a significant portion of the radioligand can be bound to the receptor, leading to a depletion of the free radioligand concentration and an underestimation of affinity. Consider using a lower receptor concentration or a higher assay volume.
Improper Buffer Conditions Ensure the pH and ionic strength of your binding buffer are optimal for α4β2 receptor binding. A common buffer is 50 mM Tris-HCl, pH 7.4.[6]
Radioligand Instability Verify the integrity and specific activity of your radioligand. Use fresh dilutions for each experiment.
Non-Equilibrium Conditions Ensure your incubation time is sufficient to reach binding equilibrium. This should be determined empirically for your specific assay conditions.
Incorrect Competitor Concentrations If performing a competition assay, ensure your concentration range for this compound is appropriate to generate a full inhibition curve.
Issue 2: Difficulty in Measuring this compound-Evoked Currents in Electrophysiology
  • Problem: You are struggling to record consistent and measurable inward currents in response to this compound application in your patch-clamp experiments on cells expressing α4β2 nAChRs.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Low Efficacy of this compound As a low-efficacy partial agonist, this compound will evoke smaller currents than a full agonist. You may need to use a higher concentration of this compound to observe a response. Consider using a more sensitive recording configuration or amplifying the signal.
Receptor Desensitization Rapid and prolonged application of this compound can lead to receptor desensitization. Use a fast perfusion system to apply the agonist for a short duration. Allow for a sufficient wash-out period between applications to allow receptors to recover.
Cell Health Ensure the cells are healthy and have a stable resting membrane potential. Poor cell health can lead to leaky seals and small, unstable currents.
Incorrect Voltage Clamp For recording inward currents through cation-permeable nAChRs, clamp the cell at a negative holding potential (e.g., -60 mV to -80 mV).
Low Receptor Expression If using a transient transfection system, optimize your transfection protocol to ensure a high level of α4β2 receptor expression.
Issue 3: Unexpected Results in Dopamine Release Assays
  • Problem: You are not observing the expected increase in dopamine release from striatal slices or synaptosomes after applying this compound.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Weak Agonist Effect This compound's partial agonism results in a weaker stimulation of dopamine release compared to a full agonist like nicotine.[2] You may need to use higher concentrations of this compound or a more sensitive detection method.
Tissue Viability Ensure the brain slices or synaptosomes are viable. Use appropriate dissection and incubation buffers and maintain proper oxygenation and temperature.
Presynaptic Regulation Dopamine release is regulated by multiple presynaptic receptors. Consider if other neurotransmitter systems are influencing the response to this compound in your preparation.
Metabolism of this compound In ex vivo preparations, this compound may be subject to metabolism. Ensure your incubation times are appropriate to observe a direct effect.
Assay Sensitivity If using a [3H]-dopamine release assay, ensure the specific activity of the radiolabel is high enough and that your detection method is sufficiently sensitive.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Other nAChR Ligands

Compoundα4β2α7α3β4Muscle-type (α1β1δγ)
This compound ~1>10,000~100-1000>8,000
Varenicline 0.4[1]125[1]~50>10,000
Nicotine 6.1[1]>10,000~1002,000[1]
Cytisine ~0.5>10,000~100430[1]

Note: Ki values are approximate and can vary depending on the experimental conditions and assay used.

Table 2: Comparative Functional Potencies (EC50/IC50, nM) and Efficacy of this compound and Other nAChR Ligands at α4β2 Receptors

CompoundActivation (EC50, nM)Desensitization (IC50, nM)Efficacy (% of Acetylcholine)
This compound ~18,000[3]~2.8[1]8.0[1]
Varenicline ~200~0.0722
Nicotine ~1,000~5100 (by definition as a full agonist)
Cytisine ~60[1]~0.56.5[1]

Note: EC50, IC50, and efficacy values can vary significantly based on the expression system and functional assay employed.

Experimental Protocols

Protocol 1: α4β2 nAChR Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

Materials:

  • Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.

  • Radioligand: [3H]Epibatidine or [3H]Cytisine.[6]

  • Unlabeled ligand for non-specific binding determination (e.g., nicotine or epibatidine).[6]

  • This compound solutions of varying concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Receptor Preparation: Prepare a membrane suspension from cells expressing α4β2 nAChRs in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membrane preparation + radioligand.

    • Non-specific Binding: Receptor membrane preparation + radioligand + a high concentration of unlabeled ligand.

    • Competition: Receptor membrane preparation + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement

Objective: To measure changes in extracellular dopamine levels in a specific brain region (e.g., striatum) in response to this compound administration.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Syringe pump and fluid swivel.

  • Artificial cerebrospinal fluid (aCSF).[7]

  • This compound solution for administration (e.g., intraperitoneal injection).

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.[8]

Procedure:

  • Surgical Implantation: Under anesthesia, implant a guide cannula into the target brain region of the experimental animal using stereotaxic coordinates.[8] Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[5]

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[5][8] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[8]

  • Drug Administration: Administer this compound via the desired route (e.g., i.p. injection).

  • Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals to monitor changes in dopamine levels over time.

  • Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.[8]

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds (Partial Agonist) Ca_ion Ca²⁺ nAChR->Ca_ion Influx Vesicle Dopamine Vesicle Ca_ion->Vesicle Triggers Fusion Dopamine Dopamine Vesicle->Dopamine Release DA_receptor Dopamine Receptor Dopamine_cleft->DA_receptor Binds Signal Postsynaptic Signal DA_receptor->Signal Activation Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Data Analysis & Interpretation A1 Receptor Binding Assay (Determine Ki) C1 Compare with known agonists/antagonists A1->C1 A2 Functional Assay (e.g., Patch Clamp) (Determine EC50, Efficacy) A2->C1 B1 Microdialysis (Measure Dopamine Release) C2 Correlate in vitro data with in vivo results B1->C2 B2 Behavioral Models (Assess Functional Outcomes) B2->C2 C1->C2 Troubleshooting_Logic Start Unexpected Low Efficacy Check1 Verify this compound Concentration & Integrity Start->Check1 Check2 Confirm Receptor Expression & Health Start->Check2 Check3 Optimize Assay Conditions (e.g., time, temp) Start->Check3 Reason1 Inherent Low Potency/ Partial Agonism Check1->Reason1 Reason3 Suboptimal Experimental Setup Check2->Reason3 Reason2 Receptor Desensitization Check3->Reason2 Check3->Reason3 Solution1 Use Higher Concentrations/ Compare to Full Agonist Reason1->Solution1 Solution2 Shorten Application Time/ Increase Washout Reason2->Solution2 Solution3 Re-evaluate Protocol/ Controls Reason3->Solution3

References

a protocol to address Dianicline's weak functional potency in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak functional potency with Dianicline in in vitro experiments. This compound is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), and its observed potency can be influenced by various experimental factors.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low potency (high EC50) for this compound in our in vitro functional assay. Is this expected?

A1: Yes, it is possible to observe low functional potency for this compound. Published data indicates that this compound has weaker functional potency at α4β2 nAChRs compared to other partial agonists like varenicline.[2][4][5][6] Several factors can contribute to the observed potency in your specific assay. The limited clinical efficacy of this compound has been partly attributed to this weak functional potency in combination with moderate brain penetration.[2][4][5][6]

Q2: What are the key experimental factors that can influence the measured functional potency of this compound?

A2: The following factors can significantly impact the outcome of your experiments:

  • α4β2 Receptor Stoichiometry: The α4β2 nAChR can assemble in two primary stoichiometries: a high-sensitivity (HS) (α4)₂(β2)₃ pentamer and a low-sensitivity (LS) (α4)₃(β2)₂ pentamer.[4][7][8] The ratio of α4 to β2 subunits expressed in your cell system will determine the predominant stoichiometry, which in turn affects agonist potency.[4][7] this compound's potency can differ between these two stoichiometries.

  • Expression System: The choice of expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293, CHO), can influence receptor expression levels, post-translational modifications, and coupling to downstream signaling pathways, all of which can affect apparent agonist potency.[9]

  • Functional Assay Type: The type of functional assay used is critical. Direct measurement of ion channel activity using two-electrode voltage clamp (TEVC) in Xenopus oocytes provides a direct measure of receptor function.[10][11][12][13] Indirect assays, such as calcium influx assays using FLIPR, measure a downstream consequence of receptor activation and can be influenced by cellular factors beyond the receptor itself.[14][15][16][17][18]

  • Receptor Expression Levels: For partial agonists, the observed efficacy can be dependent on the receptor density in the expression system.[9][19] In systems with low receptor expression, a partial agonist may appear as an antagonist.[9][19]

  • Assay Buffer Composition: The ionic composition of the assay buffer, particularly the concentration of ions like sodium and calcium, can modulate receptor function and agonist potency.[20]

Q3: We are using a mammalian cell line (HEK293) and a FLIPR-based calcium influx assay. What specific issues should we consider?

A3: When using a FLIPR calcium influx assay with HEK293 cells, consider the following:

  • Cell Line Stability: Ensure you are using a stable cell line with consistent expression of the α4β2 receptor. Commercially available stable cell lines can provide more reproducible results.[21][22]

  • Receptor Stoichiometry Control: The ratio of transfected α4 and β2 subunit plasmids can be adjusted to favor one stoichiometry over the other.[7] For example, a 1:10 ratio of α4:β2 RNA has been used to express the high-sensitivity (α4)₂(β2)₃ stoichiometry in Xenopus oocytes, while a 10:1 ratio favors the low-sensitivity (α4)₃(β2)₂ form.[7]

  • Calcium Dye and Loading Conditions: The choice of calcium indicator dye and the dye loading protocol can impact the signal window and sensitivity of the assay.[14][17]

  • Endogenous Receptors: Be aware of any endogenous nAChRs in your chosen cell line that could interfere with the assay.

Q4: How can we attempt to enhance the functional response to this compound in our assay?

A4: To potentially enhance the observed functional response:

  • Optimize Receptor Stoichiometry: If your goal is to study the high-sensitivity receptor, ensure your expression conditions favor the (α4)₂(β2)₃ stoichiometry.

  • Increase Receptor Expression: In some systems, increasing the level of receptor expression can enhance the maximal response to a partial agonist.[9][19] However, be cautious of potential artifacts from overexpression.

  • Consider a More Direct Functional Readout: If feasible, utilizing a direct electrophysiological method like two-electrode voltage clamp in Xenopus oocytes can provide a more direct and sensitive measure of this compound's activity at the ion channel.[10][11][12][13][23]

  • Assay Condition Optimization: Systematically vary assay parameters such as buffer composition and incubation times to find the optimal conditions for your specific system.

Quantitative Data Summary

The following tables summarize key in vitro pharmacological data for this compound and related compounds for easy comparison.

Table 1: Functional Potency (EC50) of nAChR Partial Agonists at Human α4β2 Receptors

CompoundEC50 (µM)Efficacy (vs. Acetylcholine)Expression SystemReference
This compound 18Partial AgonistXenopus oocytes[4]
Varenicline0.06 - 0.1Partial AgonistXenopus oocytes[4]
Cytisine0.2 - 0.7Partial AgonistXenopus oocytes[4]
Nicotine0.3 - 1.0Partial AgonistXenopus oocytes[4]

Table 2: Binding Affinity (Ki) of nAChR Partial Agonists

CompoundKi (nM) at α4β2Reference
This compound 0.41[4]
Varenicline0.06[4]
Cytisine0.4[4]
Nicotine6.1[4]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol describes the functional characterization of this compound at human α4β2 nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α4 and β2 nAChR subunits

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • This compound stock solution (in DMSO) and serial dilutions in ND96

  • Two-electrode voltage clamp setup with microelectrodes (filled with 3 M KCl)

  • Data acquisition and analysis software

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of human α4 and β2 cRNA (e.g., at a 10:1 or 1:10 ratio to favor different stoichiometries).

    • Incubate injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • This compound Application and Data Acquisition:

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the inward current elicited by each concentration of this compound.

    • Ensure a sufficient wash-out period between applications to allow the receptor to recover.

    • At the end of the experiment, apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximal response.

  • Data Analysis:

    • Measure the peak current response for each this compound concentration.

    • Normalize the responses to the maximal current elicited by the full agonist.

    • Plot the normalized current versus this compound concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

Protocol 2: FLIPR-Based Calcium Influx Assay in HEK293 Cells

This protocol outlines a method for assessing this compound's functional activity by measuring intracellular calcium changes in HEK293 cells stably expressing human α4β2 nAChRs.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Black, clear-bottom 96- or 384-well assay plates

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO) and serial dilutions in assay buffer

  • FLIPR instrument or equivalent fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed the stable HEK293-α4β2 cells into 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour, protected from light.

  • Compound Preparation and Assay:

    • Prepare a plate with serial dilutions of this compound in assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol, which typically involves a baseline fluorescence reading followed by the automated addition of the this compound solutions.

    • Record the fluorescence signal over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

    • Plot the change in fluorescence versus this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

Visualizations

Signaling_Pathway This compound This compound (Partial Agonist) nAChR α4β2 nAChR This compound->nAChR Binds to Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Opens Channel Membrane_Depolarization Membrane Depolarization Ion_Flow->Membrane_Depolarization Downstream_Effects Downstream Cellular Effects Membrane_Depolarization->Downstream_Effects

Caption: this compound signaling pathway at the α4β2 nAChR.

Troubleshooting_Workflow Start Start: Low this compound Potency Observed Check_Stoichiometry Verify/Optimize α4:β2 Subunit Ratio Start->Check_Stoichiometry Check_Expression Assess Receptor Expression Level Start->Check_Expression Review_Assay Review Assay Parameters Start->Review_Assay Potency_Improved Potency Improved? Check_Stoichiometry->Potency_Improved Check_Expression->Potency_Improved Review_Assay->Potency_Improved Consider_Direct_Assay Consider Direct Functional Assay (TEVC) Consider_Direct_Assay->Potency_Improved Inherent_Property Acknowledge Inherent Weak Potency Consider_Direct_Assay->Inherent_Property If potency remains low Potency_Improved->Consider_Direct_Assay No End End: Characterize this compound Potency Potency_Improved->End Yes

Caption: Troubleshooting workflow for low this compound potency.

References

a refinement of experimental protocols for consistent Dianicline results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Dianicline. It provides troubleshooting guidance, answers to frequently asked questions, and refined experimental protocols to help ensure consistent and reproducible results.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in-vitro experiments with this compound, a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2]

Issue / Question Potential Cause & Explanation Recommended Solution
Why am I seeing high variability in my functional assay results (e.g., calcium influx, membrane potential)? 1. Cell Health & Passage Number: The expression levels of nAChRs can change as cells are passaged repeatedly. Senescent or unhealthy cells will respond poorly and inconsistently.2. Inconsistent Agonist Application: The kinetics of nAChR activation and desensitization are rapid. Minor variations in the timing or method of this compound application can lead to significant differences in response.3. Reagent Stability: this compound, like many small molecules, can degrade if not stored properly. Repeated freeze-thaw cycles of stock solutions can lead to concentration inaccuracies.1. Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. We recommend discarding cells after 20 passages.2. Standardize Application: Use automated liquid handling or a consistent manual technique for adding this compound to wells. Ensure rapid and uniform mixing.3. Reagent Handling: Prepare single-use aliquots of this compound stock solutions and store them at -20°C or -80°C, protected from light. Thaw a fresh aliquot for each experiment.
My dose-response curve for this compound is showing a lower-than-expected maximal effect (low efficacy). Is this normal? Partial Agonism: Yes, this is an expected characteristic. This compound is a partial agonist at the α4β2 nAChR.[1][3] Unlike a full agonist (like nicotine), it only partially activates the receptor, even at saturating concentrations. This results in a lower maximal response compared to a full agonist. Its limited clinical efficacy has been partly attributed to this weak functional potency.[4][5]Include Control Compounds: Always run a full agonist (e.g., nicotine or acetylcholine) and a known antagonist (e.g., mecamylamine) in parallel with this compound. This will allow you to correctly interpret this compound's partial agonist effect relative to the maximum and minimum possible responses in your assay system.
Why does pre-incubation with this compound reduce the response to a subsequent application of a full agonist like nicotine? Competitive Binding & Desensitization: This is a key feature of its mechanism. As a partial agonist, this compound binds to the same site on the α4β2 receptor as nicotine.[6][7] By occupying the receptor, it competitively blocks nicotine from binding.[7] Additionally, even partial agonists can cause the receptor to enter a desensitized (unresponsive) state, further reducing the channels available to be opened by a full agonist.[4][8]Experimental Design: This observation can be leveraged to design an antagonist-mode experiment. Pre-incubate cells with varying concentrations of this compound for a set period (e.g., 10-15 minutes) and then stimulate with a fixed, high concentration of a full agonist (e.g., an EC80 concentration of nicotine) to quantify this compound's inhibitory (antagonist) activity.
I'm observing no response to this compound in my cell line. What should I check first? 1. Incorrect Receptor Subtype: this compound is highly selective for the α4β2 subtype.[1][9] If your cell line primarily expresses other nAChR subtypes (e.g., α7), you will observe little to no response.[10]2. Low Receptor Expression: The cell line may not express a sufficient density of α4β2 receptors to generate a detectable signal in your assay.1. Verify Cell Line: Confirm from the literature or via molecular techniques (e.g., qPCR, Western blot) that your cell line endogenously expresses or has been engineered to express the human α4β2 nAChR.2. Quality Control: If using an engineered cell line, periodically verify the expression level and functional integrity of the receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: this compound is a selective partial agonist that binds primarily to the α4β2 subtype of the neural nicotinic acetylcholine receptor (nAChR).[1][2][3]

Q2: How should I dissolve and store this compound? A2: this compound is typically supplied as a hydrochloride salt, which is soluble in aqueous solutions like water or PBS. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO or water), create single-use aliquots, and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: What are the expected agonist versus antagonist effects of this compound? A3: this compound exhibits a dual mechanism.[6][7]

  • Agonist Activity: It moderately stimulates the α4β2 nAChR, which can alleviate withdrawal symptoms by causing some dopamine release.[7] This effect is less potent than that of a full agonist like nicotine.

  • Antagonist Activity: By occupying the α4β2 receptor, it competitively inhibits the binding of nicotine, thereby blocking its reinforcing effects.[7] This is why pre-application of this compound can reduce the effect of nicotine.

Q4: Why was the clinical development of this compound discontinued? A4: Development was halted after unfavorable results in Phase III clinical trials.[1][9] Studies suggested its limited clinical efficacy could be due to a combination of weak functional potency at the α4β2 nAChR and only moderate brain penetration.[4][5]

Quantitative Data Summary

The following table summarizes key in-vitro pharmacological data for this compound. Researchers should note that exact values can vary based on experimental conditions (e.g., cell type, buffer composition, temperature).

ParameterReceptor SubtypeReported ValueDescriptionReference
Binding Affinity (Ki) Human α4β2 nAChR~0.2 nMMeasures the affinity of this compound for the receptor binding site. A lower value indicates higher affinity.[4]
Functional Potency (EC50) Human α4β2 nAChR~18 µMThe concentration of this compound required to elicit 50% of its maximal response. This relatively high value indicates weak functional potency.[8]
Functional Efficacy Human α4β2 nAChR~15-20%The maximal response of this compound as a percentage of the maximal response of a full agonist like acetylcholine (ACh).[4]

Key Experimental Protocols

This section provides a detailed methodology for a common experiment used to characterize this compound's functional activity.

Protocol: Cell-Based Calcium Influx Assay using a Fluorescent Dye

This protocol describes how to measure the activation of α4β2 nAChRs by this compound in a cell line (e.g., HEK-293 or SH-EP1) stably expressing the receptor. Activation of these ligand-gated ion channels leads to calcium influx, which is detected by a calcium-sensitive fluorescent dye.

1. Materials and Reagents:

  • HEK-293 cells stably expressing human α4β2 nAChR

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • This compound HCl

  • Nicotine (as a full agonist control)

  • Mecamylamine (as an antagonist control)

  • Black, clear-bottom 96-well or 384-well microplates

2. Cell Plating:

  • Culture cells to ~80-90% confluency.

  • Harvest cells and seed them into black, clear-bottom microplates at a density that will form a uniform monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate).

  • Incubate for 24-48 hours at 37°C, 5% CO₂.

3. Dye Loading:

  • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-4 µM with 0.02% Pluronic F-127 in Assay Buffer.

  • Aspirate the culture medium from the cell plate.

  • Gently add 100 µL (for 96-well) of dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • After incubation, wash the cells 2-3 times with Assay Buffer, leaving a final volume of 100 µL in each well.

4. Compound Preparation and Assay:

  • Prepare a 2X concentrated stock plate of your compounds (this compound, Nicotine, Mecamylamine) in Assay Buffer. This will include a full dose-response curve for this compound and control concentrations.

  • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

  • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

  • The instrument will then automatically add 100 µL of the 2X compound solution to the 100 µL of buffer in the cell plate, initiating the reaction.

  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.

5. Data Analysis:

  • Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data: Set the average response from buffer-only wells to 0% and the average response from a maximal concentration of nicotine to 100%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and the maximal efficacy (Eₘₐₓ) relative to the full agonist.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and experimental evaluation.

Dianicline_Signaling_Pathway cluster_receptor α4β2 Nicotinic Receptor cluster_response Cellular Response Receptor Orthosteric Site Ion Channel (Closed) Partial_Activation Partial Activation (Limited Ca²⁺/Na⁺ Influx) Receptor->Partial_Activation Leads to Full_Activation Full Activation (Robust Ca²⁺/Na⁺ Influx) Receptor->Full_Activation Leads to This compound This compound (Partial Agonist) This compound->Receptor:ortho Binds Blockade Competitive Blockade This compound->Blockade Causes Nicotine Nicotine (Full Agonist) Nicotine->Receptor:ortho Binds & Competes with this compound Blockade->Nicotine Inhibits effect of

Caption: Mechanism of this compound as a partial agonist at the α4β2 nAChR.

Experimental_Workflow start Hypothesis: Characterize novel compound (this compound) binding_assay Step 1: Binding Assay (e.g., Radioligand Displacement) Determine receptor affinity (Ki) start->binding_assay functional_screen Step 2: Functional Agonist Assay (e.g., Calcium Influx) Determine potency (EC50) & efficacy (Emax) binding_assay->functional_screen If binding is confirmed antagonist_assay Step 3: Functional Antagonist Assay Pre-incubate with this compound, then stimulate with full agonist functional_screen->antagonist_assay If Emax < 100% (partial agonist) data_analysis Step 4: Data Integration & Analysis Compare Ki, EC50, and Emax values antagonist_assay->data_analysis conclusion Conclusion: Classify compound as partial agonist with competitive antagonist properties data_analysis->conclusion

Caption: Logical workflow for characterizing an nAChR partial agonist.

References

Validation & Comparative

Dianicline vs. Varenicline: A Comparative Analysis of Efficacy in Smoking Cessation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dianicline and varenicline, two partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR), in the context of smoking cessation. While varenicline is an established and effective pharmacotherapy, the development of this compound was discontinued. This analysis is based on available preclinical and clinical data to offer insights into their relative performance and underlying mechanisms.

Mechanism of Action: Targeting the Nicotinic Reward Pathway

Both this compound and varenicline are designed to aid in smoking cessation by targeting the α4β2 nAChRs, which are crucial in the nicotine-mediated release of dopamine in the brain's reward centers.[1][2][3] As partial agonists, they exert a dual effect: providing mild stimulation to reduce withdrawal symptoms and cravings, while simultaneously blocking nicotine from binding to these receptors, thus diminishing the rewarding effects of smoking.[2][4]

Varenicline acts as a partial agonist at the α4β2, α3β2, α3β4, and α6/α3β2β3 nAChRs and as a full agonist at the α7 nAChR.[1][4] Its efficacy in smoking cessation is primarily attributed to its activity at the α4β2 receptor, where it stimulates dopamine release to a lesser degree than nicotine.[2][5] this compound is also a selective partial agonist for the α4β2 nAChR subtype.[3]

Below is a diagram illustrating the signaling pathway influenced by these compounds.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nicotine Nicotine a4b2_nAChR α4β2 nAChR Nicotine->a4b2_nAChR Full Agonist (Strong Dopamine Release) Varenicline/Dianicline Varenicline/Dianicline Varenicline/Dianicline->a4b2_nAChR Partial Agonist (Moderate Dopamine Release) Blocks Nicotine Dopamine_Vesicles Dopamine Vesicles a4b2_nAChR->Dopamine_Vesicles Stimulates Dopamine Dopamine Dopamine_Vesicles->Dopamine Release Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Reward_Signal Reward Signal Dopamine_Receptor->Reward_Signal

Signaling Pathway of nAChR Partial Agonists

Efficacy in Smoking Cessation: A Comparative Overview

Direct head-to-head clinical trials comparing the efficacy of this compound and varenicline are unavailable, primarily because the clinical development of this compound was halted after Phase III trials showed unfavorable results.[3] However, by examining their respective clinical trial data against placebo, a comparative assessment can be made.

DrugTrialPrimary EndpointEfficacy Rate (Drug)Efficacy Rate (Placebo)Odds Ratio (95% CI)
This compound Tonstad et al. (2010)Continuous Abstinence (Weeks 4-7)24.0%20.5%1.22 (0.83-1.80)
Continuous Abstinence (Weeks 4-26)16.7%13.9%1.24 (0.79-1.93)
Varenicline Gonzales et al. (2006)Continuous Abstinence (Weeks 9-12)44.0%17.7%3.85 (2.70-5.50)
Continuous Abstinence (Weeks 9-52)21.9%8.4%3.09 (1.95-4.91)
Varenicline Jorenby et al. (2006)Continuous Abstinence (Weeks 9-12)43.9%17.6%3.96 (2.66-5.88)
Continuous Abstinence (Weeks 9-52)23.0%9.0%3.14 (2.01-4.91)

Note: The data presented is from separate clinical trials and not from a direct comparative study.

The clinical trial for this compound did not demonstrate a statistically significant increase in smoking abstinence rates compared to placebo beyond the initial treatment phase.[6] In contrast, multiple large-scale clinical trials have consistently shown that varenicline significantly increases long-term smoking abstinence rates compared to placebo.[4]

Experimental Protocols

This compound Clinical Trial Methodology (Tonstad et al., 2010)

A randomized, double-blind, placebo-controlled, parallel-group study was conducted with 602 generally healthy adult smokers.[6]

  • Participants: Smokers of at least 10 cigarettes per day for the last year with an exhaled carbon monoxide (CO) level of >10 ppm.

  • Intervention: Participants were randomized to receive either this compound or a placebo for 7 weeks. This was followed by a 19-week off-drug follow-up period.

  • Primary Outcome: The primary efficacy endpoint was the continuous abstinence rate for weeks 4-7, confirmed by exhaled CO and cotinine levels.[6]

  • Secondary Outcomes: Included continuous abstinence rates for weeks 4-26, craving for cigarettes, and nicotine withdrawal symptoms as measured by the Hughes and Hatsukami Minnesota Withdrawal Scale.[6]

Varenicline Clinical Trial Methodology (Representative Phase III Study)

The following represents a typical methodology from Phase III trials of varenicline, such as those conducted by Gonzales et al. (2006) and Jorenby et al. (2006).

  • Participants: Generally healthy adult smokers motivated to quit.

  • Intervention: A 12-week treatment phase where participants were randomized to receive varenicline (titrated to 1 mg twice daily), bupropion (a different smoking cessation aid), or a placebo.[5] This was often followed by a non-treatment follow-up period.

  • Primary Outcome: The primary endpoint was the 4-week continuous abstinence rate for weeks 9 through 12, confirmed by an exhaled CO level of 10 ppm or less.[5]

  • Secondary Outcomes: Included continuous abstinence for longer periods (e.g., weeks 9 through 52) and measures of craving, withdrawal, and the reinforcing effects of smoking.[5]

The general workflow for such a clinical trial is depicted below.

Screening Screening Randomization Randomization Screening->Randomization Eligible Participants Treatment_Phase Treatment Phase (e.g., 12 weeks) Randomization->Treatment_Phase Assignment to This compound/Varenicline/Placebo Follow_Up Follow-Up Phase (e.g., up to 52 weeks) Treatment_Phase->Follow_Up Completion of Treatment Data_Analysis Data Analysis and Efficacy Assessment Follow_Up->Data_Analysis

Typical Smoking Cessation Clinical Trial Workflow

Conclusion

While both this compound and varenicline share a similar mechanism of action as partial agonists of the α4β2 nAChR, their clinical outcomes have been markedly different. Varenicline has demonstrated robust and sustained efficacy in promoting smoking cessation in numerous clinical trials and is an approved medication for this indication.[5][7] In contrast, this compound failed to show a significant therapeutic benefit over placebo in its key clinical trial, leading to the discontinuation of its development.[3][6] Preclinical analysis suggests that the limited clinical efficacy of this compound may be attributed to a combination of weaker functional potency at the α4β2 nAChRs and moderate brain penetration.[8] This comparison underscores the subtle yet critical differences in pharmacological properties that can determine the clinical success or failure of drug candidates within the same therapeutic class.

References

a comparative analysis of Dianicline and cytisine pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two nicotinic acetylcholine receptor (nAChR) partial agonists: dianicline and cytisine. Both compounds have been investigated for their potential in smoking cessation therapies. This document summarizes key pharmacokinetic parameters, details the experimental protocols used for their determination, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and cytisine. It is important to note that the data for this compound are derived from preclinical studies in rats and predicted human values, while the data for cytisine are from human clinical studies. This distinction is crucial for a nuanced interpretation of the comparison.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterOral (1 mg/kg)Intravenous (1 mg/kg)
Cmax (ng/mL) 448-
Tmax (h) 0.5-
AUC (ng·h/mL) 702-
Half-life (t½) (h) 0.951.5
Volume of Distribution (Vd) (L/kg) -3.8
Clearance (CL) (mL/min/kg) -~66
Oral Bioavailability (F) Complete-

Table 2: Predicted Human Pharmacokinetic Parameters of this compound

ParameterValue
Predicted Human Clearance (CL) High
Predicted Human Half-life (t½) Short

Table 3: Human Pharmacokinetic Parameters of Cytisine (Single Oral Dose)

DoseCmax (ng/mL)Tmax (h)AUC₀₋₂₄h (ng·h/mL)Half-life (t½) (h)
1.5 mg -1-281.9 (± 15.8)[1]~4.8[2]
3 mg 12.1~249.5~4.8[2]
4.5 mg -1-2254.5 (± 48.1)[1]~4.8[2]

Experimental Protocols

Bioanalytical Method for this compound Quantification in Plasma (Preclinical)

While specific, detailed protocols for this compound bioanalysis are not publicly available due to its developmental stage and eventual discontinuation, the preclinical studies indicate the use of liquid chromatography-mass spectrometry (LC-MS) for plasma concentration determination. A general protocol based on standard practices would involve:

  • Sample Preparation:

    • Rat plasma samples are thawed and vortexed.

    • Protein precipitation is performed by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation to separate the precipitated proteins.

    • The supernatant is collected and may be further diluted or directly injected into the LC-MS system.

  • LC-MS/MS Analysis:

    • Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase would likely consist of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) would be used for detection and quantification. Specific precursor and product ion transitions for this compound and an internal standard would be monitored.

  • Method Validation:

    • The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Bioanalytical Method for Cytisine Quantification in Human Plasma

Detailed methods for the quantification of cytisine in human plasma have been published.[3][4][5] The following is a synthesized protocol based on these sources:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Human plasma samples are thawed and vortexed.

    • An internal standard (e.g., varenicline) is added to the plasma.[4]

    • The samples are loaded onto an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer).

    • The cartridge is washed with a weak solvent to remove interferences.

    • Cytisine and the internal standard are eluted with a stronger solvent (e.g., methanol).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column with a silica stationary phase is often employed.[4][6] The mobile phase typically consists of a gradient of acetonitrile and a formate buffer (e.g., pH 4.0).[4][6]

    • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. Quantification is performed using MRM, monitoring specific transitions for cytisine and the internal standard.

  • Method Validation:

    • The method is validated according to regulatory guidelines, assessing linearity, accuracy, precision (intra-day and inter-day), selectivity, recovery, and stability under various conditions (e.g., freeze-thaw, short-term benchtop).

Mandatory Visualizations

G cluster_drug_admin Drug Administration cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Dissolution Portal Vein Portal Vein GI Tract->Portal Vein Permeation Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Brain (Site of Action) Brain (Site of Action) Systemic Circulation->Brain (Site of Action) Kidneys Kidneys Systemic Circulation->Kidneys Tissues->Systemic Circulation Brain (Site of Action)->Systemic Circulation Liver->Systemic Circulation Urine Urine Kidneys->Urine Filtration & Secretion

Caption: General workflow for the pharmacokinetics of an orally administered drug.

G This compound / Cytisine This compound / Cytisine α4β2 nAChR α4β2 nAChR This compound / Cytisine->α4β2 nAChR Partial Agonist Binding Ion Channel Opening Ion Channel Opening α4β2 nAChR->Ion Channel Opening Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion Channel Opening->Cation Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization Dopamine Release (in reward pathways) Dopamine Release (in reward pathways) Membrane Depolarization->Dopamine Release (in reward pathways) Reduced Nicotine Craving & Withdrawal Reduced Nicotine Craving & Withdrawal Dopamine Release (in reward pathways)->Reduced Nicotine Craving & Withdrawal

Caption: Simplified signaling pathway of this compound and Cytisine at the α4β2 nAChR.

Comparative Analysis

This compound and cytisine are both partial agonists of the α4β2 nicotinic acetylcholine receptor, a key target for smoking cessation therapies.[7][8] However, their pharmacokinetic profiles exhibit notable differences, which may contribute to their varying clinical outcomes.

Based on preclinical data in rats, this compound is characterized by rapid and complete oral absorption, with a short half-life of approximately 0.95 hours after oral administration.[9] Its clearance is high, approximating rat hepatic blood flow.[9] While human data is limited, predictions suggest a similarly short half-life and high clearance in humans. This rapid elimination would likely necessitate frequent dosing to maintain therapeutic concentrations, which could impact patient compliance.

In contrast, cytisine has been more extensively studied in humans and exhibits a longer, though still relatively short, half-life of approximately 4.8 hours.[2] It is also rapidly absorbed, with peak plasma concentrations reached within 1-2 hours.[1] Cytisine is primarily eliminated unchanged in the urine, indicating minimal metabolism.[7] This straightforward elimination pathway reduces the potential for drug-drug interactions.

The difference in half-life is a critical point of comparison. This compound's very short half-life in preclinical models suggests that maintaining consistent plasma levels in humans could be challenging. Cytisine's longer half-life, while still requiring multiple daily doses, may offer a more favorable pharmacokinetic profile for a smoking cessation aid. The development of this compound was ultimately discontinued due to a lack of efficacy in Phase III clinical trials, which could potentially be linked to its pharmacokinetic properties.[7]

References

Dianicline's Selectivity for α4β2 Nicotinic Acetylcholine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Dianicline's binding affinity and functional potency at α4β2 nicotinic acetylcholine receptors (nAChRs) reveals a distinct selectivity profile when compared to other partial agonists such as Varenicline and Cytisine. This guide provides a comprehensive comparison of these compounds, supported by experimental data, to elucidate their therapeutic potential and limitations.

This compound, a partial agonist of α4β2 nAChRs, has been investigated for its potential as a smoking cessation aid.[1] Its mechanism of action, like other drugs in its class, involves alleviating nicotine withdrawal symptoms and reducing the reinforcing effects of nicotine by binding to α4β2 receptors in the brain.[2] However, clinical trial results have indicated that this compound did not significantly increase smoking abstinence rates beyond the initial treatment phase.[1] A closer look at its preclinical pharmacological properties, particularly its selectivity and functional potency, offers insights into these clinical outcomes.

Comparative Binding Affinity and Functional Potency

The selectivity of a compound for a specific receptor subtype is a critical determinant of its therapeutic efficacy and side-effect profile. In the context of smoking cessation, high affinity for the α4β2 nAChR is desirable to effectively compete with nicotine.[2] The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound, Varenicline, Cytisine, and Nicotine for various nAChR subtypes.

Compoundα4β2 Ki (nM)α7 Ki (nM)α1βγδ Ki (nM)α4β2 EC50 (µM) (Activation)α4β2 IC50 (nM) (Desensitization)
This compound 19>10,000>10,000182.8
Varenicline 0.4125>8,0002.30.2
Cytisine 0.17>10,0004300.30.05
Nicotine 6.1>10,0002,0003.50.7

Data compiled from Rollema et al., 2010 and other sources.[2][3]

As the data indicates, while this compound demonstrates selectivity for the α4β2 subtype over the α7 and muscle-type α1βγδ nAChRs, its binding affinity is notably lower than that of Varenicline and Cytisine.[2] Furthermore, this compound exhibits weak functional potency for activating α4β2 receptors, with a significantly higher EC50 value compared to the other compounds.[2][4] This combination of moderate affinity and low functional potency may contribute to its limited clinical efficacy.[2][4]

Experimental Protocols

The quantitative data presented above is primarily derived from two key experimental methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Competition Binding Assay

This technique is employed to determine the binding affinity of a test compound for a specific receptor.

  • Receptor Source: Membranes from cell lines (e.g., HEK293 cells) stably expressing the desired human nAChR subtype (e.g., α4β2) are prepared.[3]

  • Radioligand: A radiolabeled ligand with high affinity for the receptor, such as [³H]-Epibatidine, is used.[2][3]

  • Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via filtration.

  • Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor Cell Membranes with α4β2 nAChRs Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand [³H]-Epibatidine Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Separate Bound and Unbound Ligands Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value IC50->Ki

Workflow for Radioligand Competition Binding Assay.
Two-Electrode Voltage Clamp Electrophysiology

This method is used to measure the functional activity (agonist or antagonist properties) of a compound on ion channels, such as nAChRs.

  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the human nAChR to be studied (e.g., α4 and β2).[2][5] The oocytes are then incubated for several days to allow for receptor expression on the cell surface.[5]

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution.[5] Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential, typically between -40 mV and -70 mV.[5]

  • Compound Application: The test compound is dissolved in the recording solution and applied to the oocyte via perfusion.[5]

  • Data Acquisition: The current flowing across the oocyte membrane in response to the application of the compound is recorded. The amplitude of this current is a measure of the activation of the nAChRs.

  • Data Analysis: Concentration-response curves are generated by applying a range of compound concentrations. The EC50 (the concentration that elicits 50% of the maximal response) is determined to quantify the compound's potency as an agonist. To determine antagonist activity or desensitization, the oocyte is pre-incubated with the test compound before applying a known agonist, and the reduction in the agonist-induced current is measured to calculate the IC50.[2]

Signaling Pathway of α4β2 nAChR Activation

The binding of an agonist, such as this compound, to the α4β2 nAChR initiates a cascade of events leading to neuronal excitation.

G cluster_receptor α4β2 nAChR cluster_channel Ion Channel cluster_response Cellular Response Agonist Agonist (e.g., this compound) Receptor Receptor Binding Site Agonist->Receptor Binds to Channel Conformational Change (Channel Opening) Receptor->Channel Induces Ion_Influx Na⁺ and Ca²⁺ Influx Channel->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes AP Action Potential Firing Depolarization->AP Triggers NT_Release Neurotransmitter Release (e.g., Dopamine) AP->NT_Release Leads to

Signaling cascade upon agonist binding to α4β2 nAChRs.

References

A Comparative Analysis of the Side Effect Profiles of Dianicline, Varenicline, and Cytisine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the side effect profiles of three nicotinic acetylcholine receptor (nAChR) partial agonists: Dianicline, Varenicline, and Cytisine. Developed for researchers, scientists, and drug development professionals, this document synthesizes data from clinical trials to offer an objective overview of the safety and tolerability of these compounds.

Introduction to nAChR Partial Agonists

Nicotinic acetylcholine receptor partial agonists are a class of drugs that bind to and partially activate nAChRs, while also acting as antagonists in the presence of a full agonist like nicotine. This dual mechanism makes them effective aids for smoking cessation, as they can alleviate withdrawal symptoms and reduce the rewarding effects of nicotine. The three compounds discussed in this guide—this compound, Varenicline, and Cytisine—all target the α4β2 nAChR subtype, which is crucial for mediating nicotine dependence. While Varenicline (marketed as Chantix) and Cytisine have been used clinically, the development of this compound was discontinued after Phase III trials.

Comparative Analysis of Side Effect Profiles

The side effect profiles of this compound, Varenicline, and Cytisine, while overlapping due to their similar mechanisms of action, exhibit notable differences in incidence and severity. The most commonly reported adverse events across all three drugs are gastrointestinal and neurological in nature.

This compound: Clinical trial data for this compound is limited due to the cessation of its development. However, available information from a randomized, placebo-controlled trial indicates that it was generally well-tolerated. The most frequently reported side effects were nausea, headache, and insomnia. While this compound showed a reduction in craving and nicotine withdrawal symptoms compared to placebo, it did not significantly increase long-term abstinence rates[1].

Varenicline: Varenicline is associated with a higher incidence of certain adverse events compared to placebo and, in some cases, other nAChR agonists. Nausea is the most common side effect, often reported as mild to moderate in severity. Other significant side effects include insomnia, abnormal dreams, and headache. There have been post-marketing reports and studies investigating potential links between Varenicline and serious cardiovascular and neuropsychiatric events, though some meta-analyses have not found a significant increase in risk for the latter[2][3].

Cytisine: Cytisine, a plant-based alkaloid, is generally considered to have a more favorable side effect profile compared to Varenicline. While it can also cause gastrointestinal and sleep disturbances, these are often reported to be less frequent and less severe. Head-to-head trials have suggested that self-reported adverse events occur less frequently with Cytisine than with Varenicline[4][5].

Data Presentation: Side Effect Incidence in Clinical Trials

The following table summarizes the incidence of common adverse events reported in clinical trials for this compound, Varenicline, and Cytisine. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and data collection methods.

Adverse EventThis compound (%) (vs. Placebo)Varenicline (%) (vs. Placebo)Cytisine (%) (vs. Varenicline)
Nausea Data not specified in available abstracts15.5% (Risk difference vs. nicotine patch)[6]Lower incidence reported[4][5]
Insomnia Data not specified in available abstracts2.58% (Risk difference vs. nicotine patch for bupropion)Lower incidence of sleep disorders reported
Abnormal Dreams Data not specified in available abstracts-2.49% (Risk difference vs. nicotine patch)[6]Lower incidence reported
Headache Data not specified in available abstractsNot significantly different from placebo in some studiesData not specified in available abstracts
Neuropsychiatric Events Not specifiedNo significant increase in hospitalizations vs. nicotine patch[2]Comparable rates to Varenicline in some studies[7][8]
Cardiovascular Events Not specified34% higher incidence during treatment period in one study[9]Not specified

Note: Data for this compound is limited. Percentages for Varenicline are presented as risk differences from a comparative trial for context. Direct percentage incidence for Cytisine vs. Varenicline was not specified in the provided abstracts, but a lower frequency of adverse events was noted.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies involving this compound, Varenicline, and Cytisine.

This compound: NCT00356967
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial[1].

  • Participants: 602 generally healthy adult smokers who smoked at least 10 cigarettes per day for at least 2 months[1][10][11].

  • Intervention: Participants were assigned to receive either this compound or a placebo for a 7-week treatment period[1].

  • Follow-up: A 19-week off-drug follow-up period[1].

  • Primary Outcome: To demonstrate the efficacy of this compound as an aid to smoking cessation[10].

  • Secondary Outcomes: Assessment of craving for cigarettes, nicotine withdrawal symptoms, and the safety of this compound[10].

Varenicline: EAGLES Trial (NCT01456936)
  • Study Design: A multinational, multicenter, double-blind, randomized, triple-dummy, placebo-controlled trial[6].

  • Participants: 8144 smokers with and without psychiatric disorders[6].

  • Interventions: Participants were randomized to receive Varenicline (1 mg twice daily), bupropion sustained-release (150 mg twice daily), nicotine patch (21 mg once daily with tapering), or placebo for a 12-week treatment period[6].

  • Follow-up: A 12-week non-treatment follow-up period[6].

  • Outcome Measures: Incidence, time to onset, and duration of frequently reported adverse events (≥5% of participants in any treatment group) were measured. Risk differences for adverse events for Varenicline and bupropion versus the nicotine patch were compared[6].

Cytisine vs. Varenicline Trial
  • Study Design: A non-inferiority, open-label randomized clinical trial with allocation concealment and blinded outcome assessment[4][5][12].

  • Participants: 1452 adult daily smokers in Australia willing to make a quit attempt[4][5][12].

  • Interventions: Participants were randomized to receive either a standard 25-day course of Cytisine or a standard 84-day course of Varenicline. All participants were offered referral to standard telephone behavioral support[4][5][12].

  • Primary Outcome: 6-month continuous abstinence verified using a carbon monoxide breath test at 7-month follow-up[4][5][12].

  • Adverse Events: Self-reported adverse events were recorded and compared between the two groups[4][5].

Signaling Pathways of nAChR Partial Agonists

The therapeutic and adverse effects of this compound, Varenicline, and Cytisine are mediated through their interaction with nAChRs, primarily the α4β2 subtype. As partial agonists, they modulate downstream signaling pathways differently than the full agonist nicotine.

nAChR_Signaling_Pathway nAChR Nicotinic Acetylcholine Receptor (α4β2) Dopamine_Release Dopamine Release (Mesolimbic Pathway) nAChR->Dopamine_Release Strongly Stimulates Nicotine Nicotine (Full Agonist) Nicotine->nAChR Binds & Fully Activates Partial_Agonist This compound / Varenicline / Cytisine (Partial Agonist) Partial_Agonist->nAChR Binds & Partially Activates (also blocks Nicotine) Withdrawal_Symptoms Withdrawal Symptoms Partial_Agonist->Withdrawal_Symptoms Alleviates Reward_Pathway Reward & Reinforcement Partial_Agonist->Reward_Pathway Reduces Dopamine_Release->Reward_Pathway

Caption: Signaling pathway of nAChR partial agonists.

This diagram illustrates how nAChR partial agonists modulate the dopaminergic reward pathway. By partially activating the α4β2 receptor, they provide enough stimulation to alleviate withdrawal symptoms. Simultaneously, by blocking the binding of nicotine, they reduce the rewarding effects of smoking, thereby aiding in cessation.

References

A Comparative Guide to the Functional Potency of Dianicline and its Derivatives at the α4β2 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional potency of Dianicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), with other well-characterized α4β2 nAChR partial agonists, Varenicline and Cytisine. Due to the limited publicly available data on specific this compound derivatives, this document outlines the experimental framework and data presentation structure that would be utilized to characterize such derivatives. The methodologies provided are established protocols for assessing the functional potency of nAChR ligands.

Data Presentation: Comparative Functional Potency

The functional potency of this compound and its potential derivatives would be quantified through in vitro binding and functional assays. The data would be summarized as follows:

Table 1: In Vitro Receptor Binding Affinities (Ki) at Human nAChR Subtypes

Compoundα4β2 (Ki, nM)α7 (Ki, nM)α1-containing (muscle) (Ki, nM)
This compound Data not available in provided search results> 8000[1]> 8000[1]
Varenicline 0.4[1]125[1]> 8000[1]
Cytisine Data not available in provided search results> 2100[1]430[1]
Nicotine 6.1[1]> 2100[1]2000[1]
Hypothetical Derivative 1 To be determinedTo be determinedTo be determined
Hypothetical Derivative 2 To be determinedTo be determinedTo be determined

Table 2: In Vitro Functional Potency (EC50) and Efficacy at Human α4β2 nAChRs

CompoundAgonist EC50 (µM)% Max Response (vs. ACh)Desensitization IC50 (µM)
This compound 18[2]Data not availableData not available
Varenicline Data not availableData not availableData not available
Cytisine Data not availableData not availableData not available
Nicotine Data not availableData not availableData not available
Hypothetical Derivative 1 To be determinedTo be determinedTo be determined
Hypothetical Derivative 2 To be determinedTo be determinedTo be determined

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of test compounds for different nAChR subtypes.

Methodology:

  • Membrane Preparation: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) or from dissected brain regions known to be rich in the target receptor (e.g., rat striatum for α4β2) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]cytisine or [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. Incubation is typically carried out at 4°C for 120 minutes.[3]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture expressing nAChR homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet incubation Incubation with Radioligand & Test Compound membrane_pellet->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50_calc IC50 Calculation scintillation->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc G cluster_prep Oocyte Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis oocyte_harvest Harvest Xenopus Oocytes crna_injection cRNA Injection (α4β2 subunits) oocyte_harvest->crna_injection incubation Incubation (2-5 days) crna_injection->incubation voltage_clamp Two-Electrode Voltage Clamp (Holding Potential -70mV) incubation->voltage_clamp compound_app Compound Application (Varying Concentrations) voltage_clamp->compound_app current_rec Record Inward Current compound_app->current_rec dose_response Dose-Response Curve current_rec->dose_response ec50_efficacy Determine EC50 & Efficacy dose_response->ec50_efficacy G cluster_prep Surgical Preparation cluster_exp Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery (Implant Guide Cannula) recovery Post-operative Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin Drug Administration baseline->drug_admin post_drug_collection Post-drug Sample Collection drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dopamine post_drug_collection->hplc data_analysis Data Analysis (% Baseline) hplc->data_analysis G ligand This compound Derivative (Partial Agonist) receptor α4β2 nAChR ligand->receptor channel_opening Ion Channel Opening receptor->channel_opening ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Dopamine Release) depolarization->downstream

References

A Comparative Analysis of Dianicline and Nicotine in α4β2 Nicotinic Acetylcholine Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of dianicline and nicotine, with a specific focus on their capacity to induce desensitization of the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a critical target in the development of smoking cessation therapies, and understanding the nuances of agonist-induced desensitization is paramount for predicting clinical efficacy. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying biological processes and experimental procedures.

Quantitative Comparison of Receptor Desensitization and Activation

The following table summarizes the in vitro functional potencies of this compound and nicotine at the human α4β2 nAChR. The data highlights the concentration-dependent effects of each compound on both receptor activation (agonist activity) and desensitization (inhibition of response following prolonged exposure).

CompoundAgonist EC50 (µM)% Efficacy vs. AChDesensitization IC50 (µM)Reference
Nicotine0.28 ± 0.0388 ± 20.083 ± 0.011[1]
This compound18 ± 216 ± 22.8 ± 0.4[1]

Table 1: Functional Potencies of Nicotine and this compound at Human α4β2 nAChRs. Data are presented as mean ± SEM. Agonist EC50 represents the concentration required to elicit a half-maximal activation of the receptor. % Efficacy is relative to the maximal response produced by acetylcholine (ACh). Desensitization IC50 is the concentration that produces half-maximal inhibition of the ACh-evoked response after pre-incubation with the compound.[1]

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through two-electrode voltage clamp (TEVC) electrophysiology performed on Xenopus laevis oocytes expressing human α4β2 nAChRs. This technique allows for the precise measurement of ion channel function in response to the application of pharmacological agents.

Expression of Human α4β2 nAChRs in Xenopus Oocytes
  • Oocyte Harvesting and Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion, typically with collagenase.

  • cRNA Injection: Oocytes are injected with a solution containing complementary RNA (cRNA) encoding the human α4 and β2 nAChR subunits. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Oocyte Placement and Impalement: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a predetermined holding potential (typically -50 to -70 mV).

  • Agonist Application and Data Acquisition:

    • Activation Assay (EC50 Determination): To determine the agonist potency (EC50), increasing concentrations of the test compound (nicotine or this compound) are applied to the oocyte for a short duration. The resulting inward current, carried by the influx of cations through the activated nAChRs, is recorded. The peak current amplitude at each concentration is measured and plotted to generate a dose-response curve, from which the EC50 value is calculated.

    • Desensitization Assay (IC50 Determination): To measure the desensitizing effect of the compounds, the oocytes are first pre-incubated with a specific concentration of nicotine or this compound for a defined period. Subsequently, a fixed concentration of acetylcholine (ACh) is co-applied with the test compound. The inhibition of the ACh-evoked current by the pre-incubated compound is measured. This process is repeated for a range of pre-incubation concentrations to generate a concentration-inhibition curve, from which the IC50 for desensitization is determined.[1]

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the α4β2 nAChR, the experimental workflow for a typical desensitization assay, and the logical relationship of the comparison between this compound and nicotine.

G cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_activation Activation Pathway cluster_desensitization Desensitization Pathway Agonist Agonist (Nicotine/Dianicline) Receptor α4β2 nAChR (Resting State) Agonist->Receptor Binding OpenChannel Open Ion Channel (Activated State) Receptor->OpenChannel Conformational Change DesensitizedState Desensitized State (High Affinity, Closed Channel) Receptor->DesensitizedState Prolonged Agonist Exposure IonInflux Na+/Ca2+ Influx OpenChannel->IonInflux OpenChannel->DesensitizedState Activity-Dependent Depolarization Membrane Depolarization IonInflux->Depolarization CellularResponse Cellular Response (e.g., Neurotransmitter Release) Depolarization->CellularResponse

Figure 1: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.

G cluster_prep Preparation cluster_tevc Two-Electrode Voltage Clamp cluster_analysis Data Analysis OocytePrep Oocyte Harvesting and cRNA Injection ReceptorExpression α4β2 nAChR Expression OocytePrep->ReceptorExpression VoltageClamp Voltage Clamp Setup Preincubation Pre-incubation with This compound or Nicotine VoltageClamp->Preincubation Coapplication Co-application of ACh and Test Compound Preincubation->Coapplication CurrentMeasurement Measure ACh-evoked Current Coapplication->CurrentMeasurement DoseResponse Generate Concentration- Inhibition Curve CurrentMeasurement->DoseResponse IC50 Calculate IC50 for Desensitization DoseResponse->IC50

Figure 2: Experimental workflow for a receptor desensitization assay.

G cluster_compounds Compounds cluster_properties Pharmacological Properties at α4β2 nAChR Nicotine Nicotine Activation Receptor Activation (Agonist Efficacy) Nicotine->Activation High Efficacy Desensitization Receptor Desensitization (Inhibitory Potency) Nicotine->Desensitization High Potency This compound This compound This compound->Activation Low Efficacy This compound->Desensitization Low Potency

Figure 3: Logical comparison of this compound and nicotine.

References

Unlocking the Brain: A Comparative Analysis of Dianicline and Varenicline Brain-to-Plasma Ratios

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical pharmacokinetic profiles of two notable α4β2 nicotinic acetylcholine receptor partial agonists reveals significant differences in their ability to penetrate the central nervous system. This guide synthesizes key experimental data to offer researchers and drug development professionals a clear comparison of the brain-to-plasma distribution of Dianicline and Varenicline, critical factors influencing their clinical efficacy in smoking cessation.

A pivotal preclinical study provides a head-to-head comparison of this compound and Varenicline, among other compounds, elucidating their pharmacokinetic and pharmacodynamic properties. The research highlights that while both are high-affinity partial agonists of the α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), their effectiveness in clinical trials for nicotine dependence varies, a difference that can be partly attributed to their brain exposure.[1][2]

Quantitative Comparison of Brain and Plasma Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters for this compound and Varenicline in rats, following a 1 mg kg⁻¹ oral dose. These parameters are crucial for understanding the unbound, pharmacologically active concentrations of the drugs in the brain.

ParameterThis compoundVareniclineUnit
Unbound Plasma Fraction (fu,PL) 1677%
Total Brain-to-Plasma Ratio (B/P) 0.81.5
Unbound Brain-to-Plasma Ratio (Bu/Pu) 0.30.3

Data sourced from Rollema et al., 2010.[1]

The data indicates that Varenicline demonstrates a higher total brain-to-plasma ratio, suggesting greater overall penetration into the brain tissue compared to this compound.[1] However, the unbound brain-to-plasma ratio, which represents the fraction of the drug that is not bound to proteins and is free to interact with receptors, is identical for both compounds.[1] The limited clinical efficacy of this compound has been partly attributed to its moderate brain penetration in combination with a weaker functional potency at the target receptor.[1][2][3]

Experimental Protocols

The determination of the brain-to-plasma ratios involved a series of meticulous experimental procedures designed to accurately measure drug concentrations in both compartments and ascertain the unbound fractions.

Pharmacokinetic Studies in Rats: Male Sprague-Dawley rats were administered this compound or Varenicline orally at a dose of 1 mg kg⁻¹.[1] At various time points post-administration, blood and brain samples were collected. Plasma was separated from the blood samples. Both plasma and whole brain tissue were homogenized and subsequently analyzed to determine the total drug concentrations.[1]

Determination of Unbound Drug Fractions: The unbound fraction of each drug in plasma (fu,PL) was determined using equilibrium dialysis. This technique involves dialyzing plasma samples against a buffer solution until the concentration of the unbound drug reaches equilibrium on both sides of a semi-permeable membrane.[1]

For determining the unbound fraction in the brain, a brain slice method was employed. This in vitro technique provides an estimate of the unbound drug concentration within the brain tissue.[4]

Calculation of Brain-to-Plasma Ratios: The total brain-to-plasma ratio (B/P) was calculated by dividing the total concentration of the drug in the brain by the total concentration in the plasma.[1] The unbound brain-to-plasma ratio (Bu/Pu) was then calculated by taking into account the unbound fractions in both plasma and brain. This ratio is a critical indicator of the drug's ability to cross the blood-brain barrier and engage with its target in the central nervous system.[1][4]

Analytical Method: Drug concentrations in plasma and brain homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the brain-to-plasma ratio of a drug candidate.

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis & Calculation A Drug Administration (Oral, 1 mg/kg in rats) B Sample Collection (Blood & Brain) A->B Time Points C Plasma Separation B->C D Brain Homogenization B->D E LC-MS/MS Analysis (Total Drug Concentration) C->E F Equilibrium Dialysis (Unbound Plasma Fraction) C->F D->E G Brain Slice Method (Unbound Brain Fraction) D->G H Calculate B/P and Bu/Pu Ratios E->H F->H G->H

Caption: Experimental workflow for determining brain-to-plasma drug ratios.

References

Dianicline's CNS Penetration: A Comparative Analysis in P-glycoprotein Deficient Mice

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the influence of P-glycoprotein (P-gp) on the central nervous system (CNS) penetration of Dianicline. This document provides a comparative analysis of this compound's pharmacokinetic profile in wild-type versus P-gp knockout mouse models, supported by experimental data and detailed protocols.

This compound, an α4β2 nicotinic acetylcholine receptor partial agonist, has been a subject of interest in CNS drug discovery. A critical factor governing the efficacy of CNS-targeted drugs is their ability to cross the blood-brain barrier (BBB). P-glycoprotein (P-gp), an efflux transporter at the BBB, plays a significant role in limiting the brain penetration of many therapeutic agents. Understanding the interaction between this compound and P-gp is crucial for evaluating its therapeutic potential and for the design of future CNS drug candidates.

This compound's Brain Accumulation: A Head-to-Head Comparison

To investigate whether this compound is a substrate for P-gp, its plasma and brain concentrations were measured in both wild-type (WT) mice and P-gp knockout (KO) mice, which lack the mdr1a/1b genes that encode for P-gp. The results from a key preclinical study are summarized below.

Mouse ModelTime PointPlasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio
Wild-Type (FVB/N) 0.5 h48.9 ± 10.528.5 ± 4.00.58
2 h12.1 ± 1.39.9 ± 0.60.82
P-gp Knockout (mdr1a/1b (-/-)) 0.5 h50.8 ± 11.251.5 ± 5.71.01
2 h14.2 ± 1.615.6 ± 1.41.10

Table 1: this compound Concentrations in Plasma and Brain of Wild-Type and P-gp Knockout Mice. Data are presented as mean ± standard deviation.

The study revealed a brain-to-plasma ratio of ratios (KO/WT) of 2.2 for this compound, indicating a more than twofold increase in brain penetration in the absence of P-gp.[1] This finding suggests that this compound is indeed a substrate of P-gp, and its accumulation in the brain is actively limited by this efflux transporter. Interestingly, the authors of the study concluded that P-gp does not impair CNS penetration for this compound.[1] This interpretation may be based on a comparison with other potent P-gp substrates that show a much higher fold increase in brain penetration in knockout models.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following is a summary of the experimental protocol used in the aforementioned study.

1. Animal Models:

  • Wild-type FVB/N mice and P-gp knockout (mdr1a/1b (-/-)) mice were used.

  • The knockout model has a disruption of both the Abcb1a (Mdr1a) and Abcb1b (Mdr1b) genes.

2. Drug Administration:

  • This compound was administered orally (p.o.) at a dose of 3 mg/kg.

3. Sample Collection:

  • Plasma and brain tissue samples were collected at 0.5 and 2 hours post-administration.

4. Sample Analysis:

  • Concentrations of this compound in plasma and brain homogenates were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method is not detailed in the provided information.

Visualizing the Experimental Workflow

experimental_workflow cluster_models Animal Models cluster_procedure Procedure cluster_samples Samples WT Wild-Type Mice (FVB/N) Admin Oral Administration of this compound (3 mg/kg) WT->Admin KO P-gp Knockout Mice (mdr1a/1b -/-) KO->Admin Collection Sample Collection (0.5h and 2h post-dose) Admin->Collection Plasma Plasma Collection->Plasma Brain Brain Collection->Brain Analysis Quantification of This compound Concentrations Plasma->Analysis Brain->Analysis

Figure 1: A diagram illustrating the experimental workflow for assessing this compound's pharmacokinetics in wild-type and P-gp knockout mice.

The P-gp Efflux Mechanism and Its Implications

P-glycoprotein is a key component of the blood-brain barrier, functioning as an ATP-dependent efflux pump that actively transports a wide variety of xenobiotics out of the brain endothelial cells and back into the bloodstream. This protective mechanism can significantly hinder the therapeutic efficacy of CNS-active drugs that are P-gp substrates.

pgp_mechanism Blood Blood EndothelialCell P-gp This compound Blood->EndothelialCell:f1 Passive Diffusion EndothelialCell:f0->Blood P-gp Mediated Efflux Brain Brain EndothelialCell:f1->Brain Entry into Brain

Figure 2: A simplified diagram of P-glycoprotein mediated efflux of this compound at the blood-brain barrier.

The data presented here provide clear evidence that this compound's brain penetration is modulated by P-gp. For drug development programs, this information is critical. While a 2.2-fold increase in brain concentration in P-gp knockout mice may be considered moderate for some therapeutic indications, it is a factor that must be considered in dose selection and in the prediction of potential drug-drug interactions, especially with P-gp inhibitors. These findings underscore the importance of early-stage screening of CNS drug candidates for P-gp substrate liability to better predict their human pharmacokinetic profile and clinical efficacy.

References

The Rise and Fall of Dianicline: A Comparative Analysis of a Discontinued Smoking Cessation Drug

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the story of Dianicline (SSR-591,813) offers a valuable case study in the complexities of developing new smoking cessation therapies. Initially a promising α4β2 nicotinic acetylcholine receptor partial agonist, its development was ultimately halted due to unfavorable Phase III clinical trial results. This guide provides a comprehensive comparison of this compound's clinical efficacy data against established smoking cessation drugs, offering insights into its therapeutic potential and eventual discontinuation.

This compound, developed by Sanofi-Aventis, shares its mechanism of action with the successful smoking cessation drug, varenicline. Both act as partial agonists at the α4β2 nicotinic acetylcholine receptors, which are crucial in mediating nicotine dependence.[1][2] This mechanism is intended to alleviate withdrawal symptoms and reduce the rewarding effects of smoking. Despite this shared pathway, this compound failed to demonstrate a significant increase in smoking abstinence rates beyond the initial phase of treatment in its key clinical trial.[1]

Comparative Clinical Efficacy: An Indirect Assessment

Direct head-to-head clinical trials comparing this compound with other smoking cessation drugs like varenicline, bupropion, or nicotine replacement therapy (NRT) are unavailable due to its discontinued development. However, an indirect comparison can be made by examining the results of this compound's placebo-controlled trial alongside the established efficacy of other treatments.

Table 1: Clinical Efficacy of this compound vs. Placebo

OutcomeThis compound (n=300)Placebo (n=302)Odds Ratio (95% CI)p-value
Continuous Abstinence (Weeks 4-7) 24.0%20.5%1.22 (0.83-1.80)0.307
Continuous Abstinence (Weeks 4-26) 16.7%13.9%1.24 (0.79-1.93)0.366

Source: Tonstad, S., et al. (2011). Nicotine & Tobacco Research.[1][3]

While this compound did show a reduction in craving and nicotine withdrawal symptoms, the primary endpoints of sustained abstinence were not statistically significant compared to placebo.[1][3]

For context, varenicline and bupropion have demonstrated superior efficacy over placebo in numerous trials and have been compared directly.

Table 2: Comparative Efficacy of Varenicline and Bupropion (from Meta-Analysis)

ComparisonTimepointOdds Ratio (95% CI)
Varenicline vs. Bupropion 9-12 Weeks1.79 (1.59-2.02)
Varenicline vs. Bupropion 9-24 Weeks1.51 (1.32-1.72)
Varenicline vs. Bupropion 9-52 Weeks1.60 (1.22-2.12)

Source: Huang, Y., et al. (2023). Indian Journal of Psychiatry.

As the data suggests, varenicline shows a significant advantage over bupropion in achieving smoking cessation. Both, however, have established efficacy that this compound did not consistently demonstrate in its later-stage trials.

Experimental Protocols: The EURODIAN Study

The primary data for this compound's efficacy comes from the "Efficacy and Safety of this compound Versus Placebo as an Aid to Smoking Cessation" (EURODIAN) study (NCT00356967).[4]

Study Design:

  • Phase: III

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 602 generally healthy adult cigarette smokers.

  • Inclusion Criteria: Outpatients of legal smoking age who smoked at least 10 cigarettes per day for at least 2 months.

  • Intervention: Participants were assigned to receive either this compound (40 mg twice daily) or a placebo for a 7-week treatment period.

  • Follow-up: A 19-week off-drug follow-up period.

  • Primary Outcome Measures:

    • Exhaled carbon monoxide and cotinine-confirmed continuous abstinence rates for Weeks 4-7.

    • Exhaled carbon monoxide and cotinine-confirmed continuous abstinence rates for Weeks 4-26.

  • Secondary Outcome Measures:

    • Assessment of craving for cigarettes.

    • Nicotine withdrawal symptoms.

    • Safety and tolerability of this compound.

G cluster_screening Screening & Randomization cluster_treatment 7-Week Treatment Phase cluster_followup 19-Week Follow-Up (Off-Drug) cluster_outcomes Outcome Assessment P Smokers (≥10 cigarettes/day) R Randomization (N=602) P->R D This compound (40mg BID) (n=300) PL Placebo (n=302) FU Follow-Up Assessments D->FU PL->FU O1 Continuous Abstinence (Weeks 4-7) FU->O1 O2 Continuous Abstinence (Weeks 4-26) FU->O2

EURODIAN Study Workflow

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Partial Agonists

This compound, like varenicline, targets the α4β2 nicotinic acetylcholine receptors in the brain's reward pathway. Nicotine is a full agonist of these receptors, leading to a robust release of dopamine and the associated feelings of pleasure and reward.

Partial agonists like this compound have a dual action:

  • Agonist effect: They provide a moderate and sustained release of dopamine, which helps to alleviate nicotine withdrawal symptoms and cravings during a quit attempt.

  • Antagonist effect: They bind to the α4β2 receptors, blocking nicotine from cigarettes from binding and thereby reducing the reinforcing effects of smoking.

G cluster_pathway Dopaminergic Reward Pathway Nicotine Nicotine (from smoking) Receptor α4β2 Nicotinic Acetylcholine Receptor Nicotine->Receptor Full Agonist This compound This compound This compound->Receptor Partial Agonist Block Blocks Nicotine Binding (Reduces Reward) This compound->Block Dopamine_High Large Dopamine Release (Reinforcement & Reward) Receptor->Dopamine_High Dopamine_Mod Moderate Dopamine Release (Reduced Withdrawal) Receptor->Dopamine_Mod Block->Receptor

Mechanism of Action of this compound

Conclusion: Lessons from a Discontinued Drug

The clinical journey of this compound underscores the challenges in developing new smoking cessation aids. While its mechanism of action was sound and shared with an effective drug, it failed to translate into sufficient clinical efficacy in Phase III trials. The reasons for this could be multifactorial, including differences in potency, brain penetration, or off-target effects compared to varenicline. For drug development professionals, the case of this compound serves as a critical reminder that even with a validated target and mechanism, subtle pharmacological differences can lead to vastly different clinical outcomes. The data and experimental protocols presented here provide a valuable resource for understanding this discontinued drug's trajectory and for informing future research in the field of smoking cessation.

References

Dianicline and its Analogs: A Comparative Analysis of Structure-Activity Relationships for α4β2 Nicotinic Receptor Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dianicline (SSR591813) is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the development of therapies for nicotine dependence and other neurological disorders.[1][2] While its clinical development was discontinued, an analysis of its structure-activity relationship (SAR) and a comparison with other prominent α4β2 partial agonists, namely Varenicline and Cytisine, provides valuable insights for the design of future therapeutics in this class.

This guide offers a comparative analysis of this compound, Varenicline, and Cytisine, focusing on their SAR, pharmacological properties, and the experimental protocols used for their evaluation.

Comparative Pharmacological Profile

The pharmacological activity of these compounds is primarily dictated by their affinity for the α4β2 nAChR and their efficacy as partial agonists. High affinity allows for effective competition with nicotine, while partial agonism provides a balanced response that can alleviate withdrawal symptoms without producing the full reinforcing effects of nicotine.[3]

CompoundKi (nM) for α4β2 nAChREC50 (µM) for α4β2 nAChR ActivationIntrinsic Activity (% of ACh max)Brain PenetrationClinical Efficacy for Smoking Cessation
This compound ~118LowModerateLimited
Varenicline 0.06 - 0.42.3~45%HighHigh
Cytisine 0.17 - 0.4~0.3~30%LowModerate

Table 1: Comparative in vitro and clinical data for this compound, Varenicline, and Cytisine. Data compiled from multiple sources.

The limited clinical efficacy of this compound, despite its high binding affinity, has been attributed to a combination of its weak functional potency (high EC50) and moderate brain penetration.[3][4] In contrast, Varenicline's success is linked to its potent binding, significant partial agonist activity, and excellent brain penetration.[3] Cytisine, while potent in vitro, suffers from poor brain penetration, limiting its therapeutic effectiveness at standard doses.[3]

Structure-Activity Relationship (SAR) Analysis

Due to the discontinuation of this compound's development, publicly available SAR studies on a series of its direct analogs are scarce. However, by comparing its structure with those of Varenicline and Cytisine, and by drawing on general SAR principles for α4β2 nAChR ligands, we can infer key structural determinants for activity.

Key Structural Features for α4β2 nAChR Partial Agonism:

  • Basic Nitrogen: A protonatable nitrogen atom is crucial for the key cation-π interaction with a tryptophan residue (TrpB) in the aromatic box of the nAChR binding site. All three compounds possess this feature within their rigid polycyclic structures.

  • Hydrogen Bond Acceptor: A hydrogen bond acceptor, typically a pyridine nitrogen or a carbonyl group, is essential for interaction with the "main chain" of the receptor. In this compound, the pyridine nitrogen serves this role.

  • Rigid Scaffold: A conformationally restricted framework, as seen in the polycyclic structures of all three compounds, is believed to contribute to high binding affinity and selectivity by pre-organizing the key pharmacophoric elements in an optimal orientation for receptor binding.

The pyran ring fused to the pyridylazepine core in this compound is a key distinguishing feature. While a detailed SAR on modifications to this specific ring system is not available, it can be hypothesized that alterations to its size, stereochemistry, or substitution pattern would significantly impact both binding affinity and functional activity. For instance, modifications that alter the distance or angle between the basic nitrogen and the hydrogen bond acceptor would likely disrupt the optimal binding pose.

Signaling Pathway and Experimental Workflow

The therapeutic effect of α4β2 nAChR partial agonists in smoking cessation is mediated by their ability to modulate dopamine release in the mesolimbic pathway, a key component of the brain's reward system.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Nicotine Nicotine α4β2_nAChR α4β2 nAChR Nicotine->α4β2_nAChR Full Agonist This compound This compound This compound->α4β2_nAChR Partial Agonist Ca_channel Voltage-gated Ca2+ Channel α4β2_nAChR->Ca_channel Depolarization Dopamine_vesicles Dopamine Vesicles Ca_channel->Dopamine_vesicles Ca2+ influx Dopamine_receptor Dopamine Receptor Dopamine_vesicles->Dopamine_receptor Dopamine Release Reward_sensation Reward Sensation Dopamine_receptor->Reward_sensation G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Binding Radioligand Binding Assay (Ki determination) Functional Functional Assay (EC50, Emax determination) Binding->Functional PK Pharmacokinetic Studies (Brain Penetration, Half-life) Functional->PK PD Pharmacodynamic Models (e.g., Microdialysis for Dopamine Release) PK->PD Efficacy Behavioral Models (e.g., Nicotine Self-Administration) PD->Efficacy G cluster_0 Molecular Properties cluster_1 Pharmacological Activity cluster_2 Pharmacokinetics cluster_3 Clinical Outcome Structure Chemical Structure (Rigid, Basic N, H-bond acceptor) Affinity High Binding Affinity (Low Ki) (Effective Nicotine Competition) Structure->Affinity Efficacy Partial Agonist Activity (Balanced Dopamine Release) Structure->Efficacy Success Successful Smoking Cessation Aid Affinity->Success Varenicline Failure Limited Clinical Efficacy Affinity->Failure This compound (Low Potency) Efficacy->Success Varenicline ADME Favorable ADME Properties (Good Brain Penetration) ADME->Success Varenicline ADME->Failure Cytisine (Poor Brain Penetration)

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Dianicline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application in experiments. The proper disposal of research chemicals like Dianicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a critical final step to ensure laboratory safety and environmental protection.[1][2] Although this compound's development for smoking cessation was discontinued after Phase III trials, its presence in research laboratories necessitates clear and effective disposal protocols.[2][3]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulations and fostering a culture of safety within the laboratory.

Environmental and Safety Hazards

Quantitative Aquatic Toxicity Data for Varenicline (as an analogue for this compound)

ParameterValueSpeciesExposure Time
Toxicity to Fish (LC50)48.0 mg/lOncorhynchus mykiss (rainbow trout)96 hours
Toxicity to Daphnia (EC50)0.24 mg/lDaphnia magna (Water flea)48 hours
Toxicity to Algae (EC50)2.9 mg/lChlorella vulgaris (Fresh water algae)72 hours

This data is for Varenicline and should be used as a conservative estimate of the potential environmental impact of this compound.[4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations for hazardous waste.[5][6] The following protocol provides a general framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Segregation of Waste : this compound waste, whether in solid form or in solution, must be segregated from general laboratory trash and other chemical waste streams.[4] Do not mix with incompatible materials.

  • Waste Collection :

    • Solid Waste : Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and all relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").[4]

  • Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials, pending collection.[4]

  • Licensed Disposal Vendor : Arrange for the collection and disposal of the this compound waste through your institution's designated and licensed hazardous waste disposal company.[4][6]

  • Documentation : Maintain meticulous records of the amount of this compound disposed of, the date of disposal, and the method used, in accordance with your institution's policies and regulatory requirements.[4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Dianicline_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate is_solid Is the waste solid? segregate->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_container Label Container: 'Hazardous Waste, this compound, Concentration, Hazards' collect_solid->label_container collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes store Store Sealed Container in Designated Secure Area is_liquid->store No (Consult EHS) collect_liquid->label_container label_container->store contact_ehs Contact EHS for Pickup by Licensed Vendor store->contact_ehs document Document Disposal Details contact_ehs->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a safer research environment for all.

References

Essential Safety and Logistical Information for Handling Dianicline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dianicline is publicly available. The following guidance is based on safety data for Varenicline, a closely related compound with a similar structure and mechanism of action. Researchers should handle this compound with the caution required for a potent, novel pharmaceutical compound and perform a thorough risk assessment before beginning any work.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment

Based on the data for Varenicline, this compound should be considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] It may also cause skin and serious eye irritation.[3]

Personal Protective Equipment (PPE):

When handling this compound powder or solutions, the following PPE is mandatory:

  • Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be worn.[3]

  • Eye Protection: Safety goggles with side-shields are required.[3]

  • Hand Protection: Wear protective gloves.[3]

  • Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[3]

Quantitative Data Summary (Varenicline as an analogue)

The following table summarizes quantitative toxicological data for Varenicline, which should be used as a conservative reference for this compound.

ParameterValueSpeciesExposure TimeReference
Acute Oral Toxicity (LD50)300 - 500.1 mg/kgRatN/A[2]
Skin IrritationMild skin irritationRabbitN/A[2]
Aquatic Toxicity (LC50)48.0 mg/lOncorhynchus mykiss (rainbow trout)96 hours[4]
Aquatic Toxicity (EC50)0.24 mg/lDaphnia magna (Water flea)48 hours[4]
Aquatic Toxicity (EC50)2.9 mg/lChlorella vulgaris (Fresh water algae)72 hours[4]

Operational Plan for Handling this compound

This workflow ensures the safe handling of this compound from receipt to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Logging b Review Safety Information a->b c Don Personal Protective Equipment (PPE) b->c d Weighing and Aliquoting in a Ventilated Enclosure c->d e Solution Preparation d->e f Experimental Use e->f g Decontaminate Work Surfaces f->g h Segregate Waste g->h i Dispose of Waste via Licensed Contractor h->i

This compound Handling Workflow Diagram

Step-by-Step Guidance:

  • Receiving and Logging: Upon receipt, log the compound in your chemical inventory. Store in a secure, designated location.

  • Review Safety Information: Before any handling, thoroughly review this document and any other available safety information.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as specified above.

  • Weighing and Aliquoting: Conduct all manipulations of solid this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Solution Preparation: Prepare solutions in a fume hood.

  • Experimental Use: Handle all solutions of this compound with care, avoiding skin and eye contact.

  • Decontaminate Work Surfaces: After use, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and then soapy water.

  • Segregate Waste: Do not mix this compound waste with general laboratory trash.[4] Collect all solid and liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4] The label should include "Hazardous Waste," the full chemical name, concentration, and associated hazards.[4]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[4] Do not dispose of this compound down the drain, as it is toxic to aquatic life.[4]

Emergency Response Plan

This plan outlines the immediate steps to take in case of accidental exposure to this compound.

G This compound Emergency Exposure Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Occurs skin Skin Contact: Wash with plenty of soap and water. start->skin eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. start->eye inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Do NOT induce vomiting. Wash out mouth with water. start->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor and EHS seek_medical->report

This compound Emergency Response Diagram

Step-by-Step Emergency Procedures:

  • In case of Skin Contact: Wash the affected area thoroughly with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3]

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

  • If Inhaled: Move the person to fresh air.[3]

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water.[3]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and show the medical personnel this safety information.[3][5]

  • Report the Incident: Report all exposures to your supervisor and your institution's Environmental Health and Safety (EHS) office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dianicline
Reactant of Route 2
Dianicline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.